molecular formula C8H14O3 B1318088 5,5-Dimethyl-4-oxohexanoic acid CAS No. 57965-24-9

5,5-Dimethyl-4-oxohexanoic acid

Cat. No.: B1318088
CAS No.: 57965-24-9
M. Wt: 158.19 g/mol
InChI Key: FSZDZPZFDKTEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-oxohexanoic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZDZPZFDKTEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515539
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57965-24-9
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5,5-dimethyl-4-oxohexanoic acid, a valuable keto acid intermediate in pharmaceutical and chemical research. The core of this synthesis is a strategic Michael addition reaction, followed by a tandem hydrolysis and decarboxylation sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic rationale.

Introduction: The Significance of this compound

This compound is a C8 carboxylic acid characterized by a ketone functional group at the 4-position and a gem-dimethyl substitution at the 5-position.[1][2][3] Its molecular formula is C8H14O3, and its IUPAC name is this compound.[2][3] This molecule serves as a key building block in the synthesis of more complex organic structures, particularly in the development of novel therapeutic agents and specialty chemicals. The presence of both a carboxylic acid and a ketone functionality, combined with the steric hindrance provided by the t-butyl group, makes it a versatile synthon for a variety of chemical transformations.

Strategic Synthesis Pathway: A Michael Addition Approach

The most logical and efficient pathway for the synthesis of this compound involves a three-step sequence commencing with a Michael addition, followed by hydrolysis and decarboxylation. This approach is favored for its high yields, readily available starting materials, and predictable outcomes.

The chosen starting materials for this synthesis are tert-butyl acetoacetate and tert-butyl acrylate. Tert-butyl acetoacetate provides the core pivaloyl (t-butyl ketone) structure, while tert-butyl acrylate serves as the three-carbon electrophile that will ultimately form the propanoic acid chain. The use of tert-butyl esters for both the acrylate and the acetoacetate is a strategic choice to minimize unwanted side reactions and to facilitate a clean, final hydrolysis step.[4][5]

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway tert-butyl acetoacetate tert-butyl acetoacetate Michael_Addition Michael Addition (Base Catalyst) tert-butyl acetoacetate->Michael_Addition tert-butyl acrylate tert-butyl acrylate tert-butyl acrylate->Michael_Addition Intermediate_Adduct Di-tert-butyl 2-acetyl-2-(2-(tert-butoxycarbonyl)ethyl)pentanedioate Michael_Addition->Intermediate_Adduct Hydrolysis_Decarboxylation Acidic Hydrolysis & Decarboxylation Intermediate_Adduct->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: Overall synthetic strategy for this compound.

Step 1: The Michael Addition - Constructing the Carbon Skeleton

The cornerstone of this synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the enolate of tert-butyl acetoacetate acts as the nucleophile, and tert-butyl acrylate serves as the Michael acceptor.

Mechanism:

  • Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), abstracts the acidic α-proton from tert-butyl acetoacetate, forming a resonance-stabilized enolate. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the ester functionalities.

  • Conjugate Addition: The enolate then attacks the β-carbon of tert-butyl acrylate in a 1,4-conjugate addition fashion. This reaction is highly regioselective due to the electronic nature of the α,β-unsaturated ester.

  • Protonation: The resulting enolate intermediate is protonated during the work-up to yield the stable Michael adduct.

Michael_Addition_Mechanism cluster_0 Enolate Formation cluster_1 Conjugate Addition cluster_2 Protonation tBu_Acetoacetate tert-butyl acetoacetate Enolate Enolate Intermediate tBu_Acetoacetate->Enolate + Base Base Base (e.g., NaOEt) Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate + tert-butyl acrylate tBu_Acrylate tert-butyl acrylate Michael_Adduct Michael Adduct Adduct_Enolate->Michael_Adduct + H+ Proton_Source H+ (Work-up)

Caption: Mechanistic steps of the Michael Addition.

Steps 2 & 3: Tandem Hydrolysis and Decarboxylation - Unveiling the Final Product

The Michael adduct, a β-keto ester derivative, is then subjected to acidic hydrolysis. This single step serves two critical purposes: the hydrolysis of the three tert-butyl ester groups to their corresponding carboxylic acids and the subsequent decarboxylation of the β-keto acid intermediate.

Mechanism:

  • Ester Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H2SO4), the tert-butyl ester groups are readily cleaved to form carboxylic acids and tert-butanol. The tert-butyl group's susceptibility to cleavage under acidic conditions is a key advantage of its use as a protecting group.[5]

  • Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon gentle heating, it readily undergoes decarboxylation (loss of CO2) through a cyclic transition state to yield the final product, this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of Di-tert-butyl 2-pivaloyl-3-(tert-butoxycarbonyl)propanoate (Michael Adduct)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
tert-butyl acetoacetate158.2015.82 g0.10
tert-butyl acrylate128.1714.10 g0.11
Sodium ethoxide (21% in ethanol)68.0532.4 mL0.10
Ethanol (anhydrous)46.07100 mL-
Diethyl ether74.12As needed-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate solution84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl acetoacetate (15.82 g, 0.10 mol) and anhydrous ethanol (100 mL).

  • Slowly add sodium ethoxide solution (32.4 mL, 0.10 mol) to the stirring solution at room temperature.

  • After stirring for 15 minutes, add tert-butyl acrylate (14.10 g, 0.11 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct as a pale yellow oil. The product is often used in the next step without further purification.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Crude Michael Adduct286.37From previous step~0.10
6 M Hydrochloric acid36.46100 mL0.60
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate120.37As needed-

Procedure:

  • To the crude Michael adduct in a 250 mL round-bottom flask, add 6 M hydrochloric acid (100 mL).

  • Heat the mixture to reflux with vigorous stirring for 6 hours. The evolution of gas (CO2 and isobutylene) will be observed.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Characterization

Expected Yield: 70-80% over two steps.

Physical Properties:

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
AppearanceWhite to off-white solid
CAS Number57965-24-9

Spectroscopic Data:

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz) δ 1.15 (s, 9H, -C(CH₃)₃), 2.60 (t, J = 6.8 Hz, 2H, -CH₂-COOH), 2.85 (t, J = 6.8 Hz, 2H, -CO-CH₂-), 10.5-12.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz) δ 26.5 (3C), 28.0, 35.0, 44.0, 178.0, 212.0
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch, ketone), 1700 (s, C=O stretch, carboxylic acid)
Mass Spectrometry (EI) m/z 158 (M⁺), 101, 57

Conclusion

The synthesis of this compound via a Michael addition of tert-butyl acetoacetate to tert-butyl acrylate, followed by acidic hydrolysis and decarboxylation, represents a highly effective and reliable method. This guide provides a detailed, step-by-step protocol grounded in established chemical principles, enabling researchers to confidently produce this valuable intermediate for their synthetic endeavors. The strategic use of tert-butyl esters simplifies the procedure and contributes to high overall yields.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Physicochemical Properties in Drug Discovery and Development

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through to its ultimate biological effect. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. 5,5-Dimethyl-4-oxohexanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, represents a class of compounds that are increasingly utilized as versatile building blocks in medicinal chemistry.[1][2] The interplay of its acidic and ketonic functionalities imparts a unique chemical personality that dictates its solubility, acidity, and potential for intermolecular interactions—all critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices for property determination and provide detailed, field-proven protocols. Our objective is to equip the reader with a robust understanding of this molecule, enabling its effective application in research and development endeavors.

Molecular Identity and Core Descriptors

A precise understanding of a molecule's identity is the starting point for any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 57965-24-9[3]
Molecular Formula C₈H₁₄O₃[3][4]
Molecular Weight 158.19 g/mol [3][4]
Canonical SMILES CC(C)(C)C(=O)CCC(=O)O[3]
InChI InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11)[3][4]
InChIKey FSZDZPZFDKTEIM-UHFFFAOYSA-N[3][4]

Physicochemical Properties: A Quantitative Overview

The following table presents a summary of the key physicochemical properties of this compound. It is important to note that while some of these values are derived from computational models, they provide a valuable starting point for experimental design and interpretation.

PropertyValueMethodSource
Boiling Point 267.9 °C at 760 mmHgComputed[5]
Density 1.038 g/cm³Computed[5]
Flash Point 130.1 °CComputed[5]
logP 1.46640Computed[5]
Topological Polar Surface Area 54.4 ŲComputed[3]
Refractive Index 1.446Computed[5]

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties of this compound. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Approximate Melting Point: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind the Method: This method relies on the precise visual observation of the phase transition from solid to liquid. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The presence of both a polar carboxylic acid group and a less polar alkyl chain in this compound suggests a nuanced solubility profile.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities and pH are used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent like diethyl ether.

  • Procedure: Approximately 25 mg of this compound is added to 0.75 mL of each solvent in separate test tubes.

  • Observation: The tubes are agitated vigorously for 1-2 minutes and then allowed to stand. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

  • Interpretation:

    • Solubility in water indicates some degree of polarity.

    • Solubility in 5% NaOH and 5% NaHCO₃ is indicative of an acidic functional group (the carboxylic acid). The reaction with NaHCO₃, a weaker base, suggests a relatively strong acid.

    • Insolubility in 5% HCl confirms the absence of a basic functional group.

    • Solubility in diethyl ether suggests some lipophilic character.

Expertise in Action: The choice of acidic and basic solutions allows for the direct probing of the compound's ionizable groups. The formation of a water-soluble salt upon deprotonation of the carboxylic acid is a key indicator of its acidic nature.

G cluster_0 Solubility Profiling Workflow start Start with solid sample of this compound water Test in Water start->water hcl Test in 5% HCl water->hcl naoh Test in 5% NaOH hcl->naoh nahco3 Test in 5% NaHCO3 naoh->nahco3 ether Test in Diethyl Ether nahco3->ether end Comprehensive Solubility Profile ether->end

Caption: Experimental workflow for determining the qualitative solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity. For a drug candidate, the pKa influences its charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known mass of this compound is accurately weighed and dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for the precise determination of the equivalence point. The Henderson-Hasselbalch equation provides the theoretical underpinning for why the pH at the half-equivalence point is equal to the pKa.

G cluster_1 pKa Determination by Potentiometric Titration prep Prepare aqueous solution of This compound titrate Titrate with standardized NaOH solution prep->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. Volume of NaOH record->plot determine_ep Determine Equivalence Point (EP) plot->determine_ep determine_hep Determine Half-Equivalence Point (HEP) determine_ep->determine_hep pka pKa = pH at HEP determine_hep->pka

Caption: Workflow for the determination of pKa via potentiometric titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the methylene protons of the hexanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the eight unique carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will be observed at characteristic downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups. A strong, sharp peak is expected around 1710 cm⁻¹ for the ketone C=O stretch, and a broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which will overlap with the C-H stretching vibrations. Another strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. Predicted collision cross-section data for various adducts are available and can be useful in mass spectrometry-based analyses.[6]

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Keto acids are recognized as valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[7] They can serve as precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Furthermore, the introduction of a gem-dimethyl group can be a strategic design element in drug development. This structural feature can impart metabolic stability by blocking sites of oxidation and can also influence the compound's conformation, potentially leading to enhanced binding affinity for a biological target.

Recent advancements in chemical synthesis have expanded the possibilities for modifying ketones and esters, making molecules like this compound even more attractive as starting materials for the construction of complex and novel drug candidates.[1]

Conclusion

This compound is a molecule with a rich set of physicochemical properties that make it a compound of interest for researchers in organic synthesis and drug development. A thorough understanding of its solubility, acidity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization. The experimental protocols provided herein offer a robust framework for the empirical determination of these key parameters, ensuring scientific rigor and reproducibility. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

An Investigative Framework for the Biological Activity of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5,5-Dimethyl-4-oxohexanoic acid is a small organic molecule whose biological significance is largely uncharted territory. This technical guide serves as a foundational resource for researchers poised to investigate its potential physiological roles and therapeutic applications. In the absence of direct empirical data, this document provides a comprehensive overview of the compound's physicochemical properties and, drawing from structurally analogous molecules, puts forth a theoretical framework for its metabolic fate. Furthermore, we outline a strategic, multi-tiered experimental approach designed to systematically elucidate the biological activities of this compound. This guide is intended not as a summary of knowns, but as a launchpad for discovery.

Introduction: An Uncharacterized Molecule of Interest

This compound (CAS No. 57965-24-9) is a keto acid with a distinct molecular structure that suggests potential involvement in metabolic pathways.[1][2][3] Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of studies dedicated to its biological effects. This knowledge gap presents a unique opportunity for novel research in areas such as metabolic science, pharmacology, and toxicology. This guide provides the essential groundwork for initiating such an investigation.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is a prerequisite for any biological investigation. The properties of this compound are summarized below.[1][2][4]

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 57965-24-9PubChem[1]
Predicted XlogP 0.9PubChem[1]

Table 1: Physicochemical properties of this compound.

The compound's moderate polarity, as suggested by its predicted XlogP, indicates it may be amenable to transport across biological membranes.

A Theoretical Metabolic Pathway

While the metabolic fate of this compound has not been experimentally determined, we can infer a plausible pathway by examining the metabolism of structurally similar compounds, such as branched-chain keto acids.[5] It is hypothesized that its degradation would primarily occur within the mitochondrial matrix, leveraging existing enzymatic machinery for fatty acid and amino acid catabolism.[5]

A proposed catabolic sequence is as follows:

  • Activation: The pathway would likely begin with the conversion of the carboxylic acid to its coenzyme A (CoA) thioester, forming 5,5-dimethyl-4-oxohexanoyl-CoA. This reaction is typically catalyzed by an acyl-CoA synthetase.[5]

  • Ketone Reduction: The ketone group at the 4-position could be a target for reduction to a hydroxyl group by a ketoreductase, an enzyme that utilizes NADH or NADPH as a cofactor.[5]

  • Beta-Oxidation: Following these initial steps, the molecule may enter a modified beta-oxidation pathway, leading to the eventual production of acetyl-CoA, which can then enter the citric acid cycle for energy production.[5]

Proposed Metabolic Pathway of this compound cluster_0 Activation cluster_1 Modification & Degradation Cpd 5,5-Dimethyl-4- oxohexanoic Acid Acyl_CoA Acyl-CoA Synthetase CoA_Ester 5,5-Dimethyl-4- oxohexanoyl-CoA Acyl_CoA->CoA_Ester CoA-SH Ketoreductase Ketoreductase (NADH/NADPH) Hydroxyl 5,5-Dimethyl-4-hydroxy- hexanoyl-CoA Ketoreductase->Hydroxyl NAD+/NADP+ Beta_Ox Modified β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Experimental Workflow cluster_1 Start Tier 1: In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Phenotypic Phenotypic Screening (e.g., High-Content Imaging) Start->Phenotypic Target Target-Based Screening (e.g., Enzyme/Receptor Panels) Start->Target Tier2 Tier 2: Mechanistic Elucidation Cytotoxicity->Tier2 Phenotypic->Tier2 Target->Tier2 Transcriptomics Transcriptomics (RNA-seq) Tier2->Transcriptomics Proteomics Proteomics (Mass Spec) Tier2->Proteomics Metabolomics Metabolomics (LC-MS/GC-MS) Tier2->Metabolomics Tier3 Tier 3: In Vivo Validation Transcriptomics->Tier3 Proteomics->Tier3 Metabolomics->Tier3 AnimalModel Disease-Relevant Animal Models Tier3->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics Tier3->PKPD

References

5,5-Dimethyl-4-oxohexanoic acid molecular structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Isomers of 5,5-Dimethyl-4-oxohexanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a beta-keto acid with potential applications in chemical synthesis and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from chemical databases, established principles of organic chemistry, and data from analogous structures to present a thorough overview. The guide delves into the molecule's structural and physicochemical properties, its isomeric forms with a particular focus on keto-enol tautomerism, a proposed synthetic pathway, and its potential reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this and related chemical entities.

Introduction

This compound belongs to the class of beta-keto acids, organic compounds characterized by a ketone functional group at the beta-position relative to a carboxylic acid. This structural motif imparts unique chemical properties, including a propensity for decarboxylation and the ability to exist in equilibrium with its enol tautomer. Keto acids are of significant interest in the life sciences as they are intermediates in various metabolic pathways and have been explored as therapeutic agents.[1][2] Understanding the structure, properties, and potential synthetic routes of specific keto acids like this compound is crucial for harnessing their potential in research and development.

Molecular Structure and Physicochemical Properties of this compound

This compound is a saturated monocarboxylic acid with a molecular formula of C8H14O3.[3] The structure features a hexanoic acid backbone with a ketone at the 4-position and two methyl groups at the 5-position, creating a quaternary carbon.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[3] It is important to note that these are predicted values and await experimental verification.

PropertyValueSource
Molecular Formula C8H14O3[3]
Molecular Weight 158.19 g/mol [3]
IUPAC Name This compound[3]
CAS Number 57965-24-9[3]
XLogP3-AA (logP) 0.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 54.4 Ų[3]
Predicted pKa ~4.5 (carboxylic acid), ~19-20 (α-hydrogen)General Estimate

The pKa of the α-hydrogen is an estimate based on typical values for ketones.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the known spectroscopic behavior of beta-keto acids and related functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two methyl groups at C5, a singlet for the two protons at C2, and a triplet for the two protons at C3. The carboxylic acid proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the eight carbon atoms, including the carbonyl carbons of the ketone and the carboxylic acid, the quaternary carbon at C5, and the methylene and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the ketone C=O stretch (typically around 1715 cm⁻¹) and a strong, sharp absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). A broad O-H stretching band from the carboxylic acid would also be present (around 2500-3300 cm⁻¹).[4][5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 158. The fragmentation pattern is expected to involve the loss of water (m/z 140) and the carboxyl group (m/z 113). A characteristic fragmentation of carboxylic acids often results in a peak at m/z 73.[6][7]

Isomerism in this compound and Related Structures

Isomerism plays a critical role in the chemical and biological properties of a molecule. For this compound, both tautomerism and structural isomerism are significant.

Keto-Enol Tautomerism

Like other beta-carbonyl compounds, this compound can exist in equilibrium with its enol tautomer. This equilibrium involves the migration of a proton from the alpha-carbon (C3) to the carbonyl oxygen, with a corresponding shift of the pi electrons.[2][8]

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by several factors, including the solvent and temperature. In many cases, the keto form is thermodynamically more stable.[9] The enol form, however, is a key intermediate in many reactions of carbonyl compounds. The tautomerization can be catalyzed by both acids and bases.[2]

Structural Isomers

Several structural isomers of this compound exist with the same molecular formula (C8H14O3) and also containing a ketone and a carboxylic acid functional group. The position of the ketone and the methyl groups distinguishes these isomers, which can lead to different chemical and physical properties.

Isomer NameStructureChirality CenterPredicted Boiling Point (°C)
This compound CC(C)(C)C(=O)CCC(=O)ONone267.9
5,5-Dimethyl-2-oxohexanoic acid CC(C)(C)CCC(=O)C(=O)ONone267.9
2,5-Dimethyl-6-oxohexanoic acid CC(CCC(C)C(=O)O)C=OC2, C5Not available
3,5,5-Trimethyl-4-oxopentanoic acid CC(C)(C)C(=O)C(C)C(=O)OC3Not available

Boiling point data is predicted and should be treated as an estimate.

Some of these isomers, such as 2,5-dimethyl-6-oxohexanoic acid, possess chiral centers and can therefore exist as enantiomers.[4][10] The presence of stereoisomers can have profound implications in drug development, as different enantiomers of a drug can have different pharmacological activities.[10]

Synthesis and Reactivity

Proposed Synthesis of this compound

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the alkylation of a beta-keto ester followed by hydrolysis and decarboxylation.

Objective: To synthesize this compound from ethyl acetoacetate and tert-butyl bromide.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Tert-butyl bromide

  • Diethyl ether (anhydrous)

  • Aqueous sodium hydroxide (NaOH)

  • Aqueous hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

Methodology:

  • Alkylation of Ethyl Acetoacetate: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add ethyl acetoacetate to the solution at room temperature. c. After stirring for 30 minutes, add tert-butyl bromide dropwise to the reaction mixture. d. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture to room temperature and quench with water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3,3-dimethylbutanoate.

  • Hydrolysis and Decarboxylation: a. To the crude ethyl 2-acetyl-3,3-dimethylbutanoate, add an aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 2-3 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting beta-keto acid. c. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic. d. Extract the product with diethyl ether. e. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

  • Purification: a. The crude product can be purified by recrystallization or column chromatography.

G start Ethyl Acetoacetate + tert-Butyl Bromide step1 Alkylation with Sodium Ethoxide in Diethyl Ether start->step1 intermediate Ethyl 2-acetyl-3,3-dimethylbutanoate step1->intermediate step2 Hydrolysis and Decarboxylation (NaOH, H₂O, heat) intermediate->step2 step3 Acidification (HCl) step2->step3 product This compound step3->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Key Reactions of β-Keto Acids

The most notable reaction of beta-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a ketone and carbon dioxide. This reactivity means that this compound is likely to be thermally unstable and may require careful handling during synthesis and storage.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of keto acids has several applications in drug development and biochemical research.

  • Metabolic Modulators: Keto acids are key intermediates in amino acid and fatty acid metabolism. Synthetic keto acids can be used to study these pathways or to modulate them for therapeutic purposes.[1]

  • Pharmacophores: The keto-acid moiety can be incorporated into larger molecules to act as a pharmacophore, interacting with biological targets such as enzymes or receptors.

  • Anti-inflammatory Agents: Some studies have shown that certain aryl-oxo-hexanoic acids possess anti-inflammatory properties.[5]

  • Anticancer Research: The metabolic differences between cancer cells and normal cells, particularly their reliance on glycolysis (the Warburg effect), have led to investigations into using ketogenic compounds as part of cancer therapy.[11]

Future Research Directions

The current understanding of this compound is largely theoretical. To fully elucidate its properties and potential, the following areas of research are recommended:

  • Experimental Verification: Synthesis and purification of this compound are needed to experimentally verify its physicochemical properties and to obtain definitive spectroscopic data (NMR, IR, MS).

  • Structural Analysis: X-ray crystallographic studies would provide precise information on the molecule's three-dimensional structure, bond lengths, and bond angles.

  • Keto-Enol Equilibrium Study: An experimental investigation into the keto-enol tautomerism of this molecule in various solvents would provide valuable insights into its reactivity.

  • Biological Screening: The synthesized compound should be screened for various biological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects.

Conclusion

This compound is a beta-keto acid with a unique structural feature of a quaternary carbon adjacent to the ketone. While specific experimental data is lacking, this guide has provided a comprehensive overview of its predicted properties, isomeric forms, a plausible synthetic route, and potential applications based on established chemical principles and data from related compounds. The information presented here serves as a valuable resource for researchers and drug development professionals interested in this molecule and the broader class of beta-keto acids. Further experimental investigation is crucial to unlock the full potential of this compound.

References

An In-depth Technical Guide to 5,5-Dimethyl-4-oxohexanoic Acid: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

In the landscape of organic chemistry, γ-keto acids represent a pivotal class of molecules, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Among these, 5,5-Dimethyl-4-oxohexanoic acid, with its characteristic sterically hindered keto group, presents a unique profile for synthetic transformations. This technical guide provides a comprehensive exploration of this compound, from its historical synthetic roots to its modern applications, tailored for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, also known by its synonym 3-pivalylpropionic acid, is a carboxylic acid featuring a ketone functional group at the γ-position and a bulky tert-butyl group. This structural arrangement imparts specific reactivity and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
CAS Number 57965-24-9
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
IUPAC Name This compound
Synonyms 3-pivalylpropionic acid, 4-Oxo-5,5-dimethylhexanoic acid
Appearance White to off-white solid
Boiling Point 267.9 °C at 760 mmHg
Flash Point 130.1 °C
Density 1.038 g/cm³
Refractive Index 1.446

Historical Context and Discovery of Synthetic Pathways

The discovery and development of synthetic routes to γ-keto acids have been a subject of interest for over a century. Early methods often involved multi-step sequences with harsh reaction conditions. The specific synthesis of this compound is detailed in a German patent from 1976, which describes the reaction of pivaloyl chloride with acrylic acid or its derivatives. This approach represents a significant advancement in accessing this class of compounds.

The synthesis of γ-keto acids, in general, has been approached through various classical organic reactions, including:

  • Friedel-Crafts Acylation: This well-established method involves the reaction of an aromatic or aliphatic substrate with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst.

  • Michael Addition (Conjugate Addition): This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This is a powerful tool for the formation of carbon-carbon bonds.

The synthesis of this compound leverages principles from these classical reactions, demonstrating the enduring utility of fundamental organic chemistry in accessing novel molecules.

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound involves the reaction of pivaloyl chloride with acrylic acid. This method, outlined in German patent DE2514138A1, provides a direct and efficient pathway to the target molecule.

Reaction Mechanism

The synthesis is proposed to proceed through a Friedel-Crafts-type acylation mechanism. Pivaloyl chloride, in the presence of a Lewis acid catalyst, forms a highly reactive acylium ion. This electrophile then reacts with acrylic acid. A subsequent workup yields the final product. The bulky tert-butyl group on the pivaloyl chloride sterically hinders side reactions, leading to a cleaner product profile.

Synthesis_Mechanism Pivaloyl_Chloride Pivaloyl Chloride Acylium_Ion Acylium Ion Intermediate Pivaloyl_Chloride->Acylium_Ion + Lewis Acid Acrylic_Acid Acrylic Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Intermediate_Complex Intermediate Complex Acylium_Ion->Intermediate_Complex + Acrylic Acid Product This compound Intermediate_Complex->Product Workup

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the principles of the reaction described in the patent literature.

Materials:

  • Pivaloyl chloride

  • Acrylic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel is set up in a fume hood.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the cooled suspension of aluminum chloride via the addition funnel over 30 minutes. The mixture is stirred for an additional 30 minutes at 0 °C.

  • Addition of Acrylic Acid: Acrylic acid (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Reaction Quench and Workup: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble dry glassware Charge_AlCl3 2. Charge AlCl₃ and CH₂Cl₂ Setup->Charge_AlCl3 Cool 3. Cool to 0 °C Charge_AlCl3->Cool Add_Pivaloyl 4. Add Pivaloyl Chloride Cool->Add_Pivaloyl Add_Acrylic 5. Add Acrylic Acid Add_Pivaloyl->Add_Acrylic Stir 6. Stir at room temperature Add_Acrylic->Stir Quench 7. Quench with HCl/ice Stir->Quench Extract 8. Extract with CH₂Cl₂ Quench->Extract Wash_Dry 9. Wash and Dry Extract->Wash_Dry Purify 10. Purify Wash_Dry->Purify

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Table 2: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Singlet around 1.1-1.2 ppm (9H, tert-butyl group).- Two triplets around 2.5-2.9 ppm (4H, two methylene groups).- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Signal for the tert-butyl carbons around 26 ppm.- Signal for the quaternary carbon of the tert-butyl group around 44 ppm.- Signals for the methylene carbons between 28-35 ppm.- Signal for the carboxylic acid carbonyl carbon around 178 ppm.- Signal for the ketone carbonyl carbon around 214 ppm.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- Sharp C=O stretch from the ketone around 1715 cm⁻¹.- Sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 158.- Characteristic fragmentation pattern showing the loss of the tert-butyl group.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both a ketone and a carboxylic acid allows for a variety of subsequent chemical transformations.

  • Heterocyclic Synthesis: The 1,4-dicarbonyl-like nature of this molecule makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are common scaffolds in pharmaceuticals.

  • Derivatization for Biological Screening: The carboxylic acid and ketone functionalities can be independently or sequentially modified to generate libraries of derivatives for high-throughput screening in drug discovery programs.

  • Precursor for Complex Molecules: The compound can be used as a starting material for the synthesis of more complex molecules, including natural products and their analogues. The tert-butyl group can act as a steric directing group in subsequent reactions.

While specific large-scale industrial applications are not widely documented, its utility as a synthetic intermediate in medicinal chemistry and materials science is an active area of research.

Conclusion

This compound, while not a household name, represents an important and versatile molecule in the toolkit of the modern organic chemist. Its synthesis, rooted in classical organic reactions, provides a robust method for its preparation. The unique combination of a sterically hindered ketone and a carboxylic acid within a simple aliphatic chain makes it a valuable precursor for the construction of more complex and potentially biologically active molecules. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Structurally-Informed Hypothesis on the Bioactivity of 5,5-Dimethyl-4-oxohexanoic Acid

The landscape of drug discovery is often navigated by the principle of structural analogy. While the direct biological targets of this compound remain uncharacterized in publicly accessible literature, its chemical architecture—specifically the presence of a γ-keto acid moiety—provides a compelling basis for a well-informed hypothesis regarding its mechanism of action. This guide, therefore, puts forth a putative mechanism centered on the inhibition of a critical enzyme in the heme biosynthesis pathway: δ-aminolevulinate dehydratase (ALAD) . This hypothesis is grounded in the established inhibitory activity of structurally related keto acids, such as succinylacetone, on ALAD.[1][2]

This document will serve as a comprehensive technical guide, not only detailing this proposed mechanism but also providing a rigorous, self-validating experimental framework to systematically investigate and validate this hypothesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical postulation and empirical validation, offering a clear roadmap for researchers in the field.

Compound Profile: this compound

This compound is a carboxylic acid with the molecular formula C₈H₁₄O₃.[3] Its structure is characterized by a hexanoic acid backbone with a ketone group at the 4th position and two methyl groups at the 5th position.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[3]
Molecular Formula C₈H₁₄O₃--INVALID-LINK--[3]
Molecular Weight 158.19 g/mol --INVALID-LINK--[3]
CAS Number 57965-24-9--INVALID-LINK--[3]
SMILES CC(C)(C)C(=O)CCC(=O)O--INVALID-LINK--[3]

The Heme Biosynthesis Pathway: A Vital Target

Heme is a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[4] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[5][6][7] The precise regulation of this pathway is critical, as deficiencies in its enzymes can lead to a group of genetic disorders known as porphyrias.[4][7]

Heme_Biosynthesis_Pathway cluster_mito1 Mitochondrion cluster_cyto Cytoplasm cluster_mito2 Mitochondrion Succinyl_CoA Succinyl-CoA + Glycine ALA δ-Aminolevulinate (ALA) Succinyl_CoA->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane (HMB) PBG->HMB HMBS UroIII Uroporphyrinogen III HMB->UroIII UROS CoproIII Coproporphyrinogen III UroIII->CoproIII UROD ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX CPOX ProtoIX_2 Protoporphyrin IX ProtoIX->ProtoIX_2 PPOX Heme Heme ProtoIX_2->Heme FECH Target Putative Target of This compound

Caption: The Heme Biosynthesis Pathway.

Proposed Mechanism of Action: Inhibition of δ-Aminolevulinate Dehydratase (ALAD)

We hypothesize that this compound acts as an inhibitor of δ-aminolevulinate dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS).[8][9] ALAD is a cytosolic enzyme that catalyzes the second step in heme biosynthesis: the condensation of two molecules of δ-aminolevulinate (ALA) to form porphobilinogen (PBG).[8][10]

Rationale for the Hypothesis:

  • Structural Analogy: The most compelling evidence comes from the known ALAD inhibitor, succinylacetone (4,6-dioxoheptanoic acid) .[1][2] Succinylacetone is a potent competitive inhibitor of ALAD and its accumulation in hereditary tyrosinemia leads to a secondary porphyria.[1] Both this compound and succinylacetone possess a keto-acid functionality which could mimic the substrate, ALA, and interact with the enzyme's active site.

  • Enzyme Mechanism: ALAD is a zinc-dependent enzyme that forms a Schiff base with the first ALA molecule.[8] The keto group of a second ALA molecule then participates in an aldol condensation. The keto-acid structure of this compound could potentially interact with the active site lysine residue or the zinc cofactor, thereby preventing substrate binding or catalysis.

Proposed_Mechanism cluster_enzyme ALAD Enzyme Active_Site Active Site (with Zn²⁺ cofactor) Product Porphobilinogen (PBG) (Product) Active_Site->Product Catalysis ALA δ-Aminolevulinate (ALA) (Substrate) ALA->Active_Site Binds to Active Site Inhibitor This compound (Putative Inhibitor) Inhibitor->Active_Site Competitive Inhibition Experimental_Workflow_Phase1 start Start: Purified ALAD Enzyme assay ALAD Activity Assay (Colorimetric) start->assay ic50 Determine IC₅₀ assay->ic50 kinetics Enzyme Inhibition Kinetics Study ic50->kinetics mechanism Determine Mechanism of Inhibition (e.g., Competitive) kinetics->mechanism

References

An In-depth Technical Guide on the Potential Biological Roles of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-keto acids (α-KAs) are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. In biological systems, they represent critical metabolic nodes, connecting the catabolism of carbohydrates, fats, and proteins.[1] While the term "alpha-keto fatty acid" could theoretically encompass long-chain molecules, the vast majority of in vivo research focuses on short-chain α-KAs derived from amino acid metabolism, such as α-ketoglutarate (α-KG) and the branched-chain keto acids (BCKAs).[1] These molecules are not merely metabolic intermediates but also serve as crucial signaling molecules that regulate epigenetic processes, protein synthesis, and cellular growth.[1] This guide provides a comprehensive overview of the metabolic and signaling functions of α-KAs, presents quantitative data on their physiological concentrations, details key experimental protocols for their study, and visualizes the core pathways in which they operate.

Introduction: The Centrality of Keto Acids in Cellular Biochemistry

Keto acids are organic compounds containing both a carboxylic acid and a ketone group.[2] Based on the position of the ketone group relative to the carboxylic acid, they are classified into alpha (α), beta (β), and gamma (γ) keto acids.[3] While all classes have biological relevance, α-keto acids are particularly prominent, serving as key intermediates in major metabolic pathways, including the Krebs cycle and glycolysis.[2] They are intricately linked to amino acid metabolism, often arising from the oxidative deamination or transamination of amino acids, and conversely, serving as precursors for their synthesis.[2][3]

This guide will delve into the multifaceted roles of keto acids, moving beyond their classical depiction as simple metabolic intermediates to explore their dynamic functions as signaling molecules and regulators of cellular physiology. We will examine their core metabolic functions, their emerging roles in cellular signaling, their implications in various disease states, and their therapeutic potential.

Core Metabolic Functions of Alpha-Keto Acids

Alpha-keto acids are fundamental to intermediary metabolism, positioned at the crossroads of major catabolic and anabolic pathways.[1][4]

Intersection with the Tricarboxylic Acid (TCA) Cycle

Several key α-keto acids are integral components of the TCA cycle, the final common pathway for the oxidation of fuel molecules.[4]

  • α-Ketoglutarate (α-KG): A primary intermediate of the TCA cycle, α-KG is formed from isocitrate and is subsequently converted to succinyl-CoA.[5] It also acts as a crucial acceptor of amino groups during the transamination of many amino acids, linking amino acid metabolism with the TCA cycle.[3] This dual role places α-KG at the critical intersection of carbon and nitrogen metabolism.[1]

  • Oxaloacetate: Another key TCA cycle intermediate, oxaloacetate is the α-keto acid analog of the amino acid aspartate. It is formed by the oxidation of malate and combines with acetyl-CoA to form citrate, initiating the cycle.

  • Pyruvate: As the end product of glycolysis, pyruvate is the α-keto acid corresponding to alanine.[1] It holds a central position, being convertible to acetyl-CoA (entering the TCA cycle), lactate (in anaerobic conditions), or back to glucose (gluconeogenesis).

Role in Amino Acid Metabolism

Alpha-keto acids are inextricably linked to the metabolism of amino acids through transamination and deamination reactions.[3]

  • Transamination: This reversible reaction, catalyzed by aminotransferases, involves the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental for the synthesis of non-essential amino acids and for funneling nitrogen from amino acid catabolism into glutamate and aspartate.[3]

  • Oxidative Deamination: This process removes the amino group from an amino acid, which is then converted to ammonia and replaced by a carbonyl group, forming an α-keto acid.[3] The ammonia is subsequently detoxified and excreted, primarily as urea.[3]

The carbon skeletons of amino acids, in the form of α-keto acids, can then enter central metabolic pathways for energy production or be used as precursors for the synthesis of glucose or fatty acids.[6]

Branched-Chain Keto Acids (BCKAs)

The α-keto analogues of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are known as branched-chain keto acids (BCKAs). These include α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate. The metabolism of BCKAs is crucial for energy homeostasis, particularly in muscle tissue.[7]

Keto Acids as Signaling Molecules

Beyond their metabolic roles, keto acids are emerging as important signaling molecules that can influence a wide range of cellular processes.[1][2]

α-Ketoglutarate: A Master Regulator of Dioxygenases

α-KG is an obligatory cosubstrate for a large superfamily of over 60 non-heme Fe(II)/α-KG-dependent dioxygenases.[1] These enzymes catalyze a wide array of hydroxylation and demethylation reactions, consuming α-KG and molecular oxygen in the process.[1] Through this mechanism, α-KG directly links cellular metabolism to the regulation of the epigenome and other critical cellular processes.[8]

Key α-KG-dependent dioxygenases include:

  • Histone Demethylases: Enzymes like the Jumonji C (JmjC) domain-containing histone demethylases regulate gene expression by removing methyl groups from histones.

  • DNA Demethylases: The TET (ten-eleven translocation) family of enzymes hydroxylate 5-methylcytosine, initiating the process of active DNA demethylation.

  • Prolyl Hydroxylases: These enzymes are critical for the stability of the hypoxia-inducible factor (HIF-1), a key transcription factor in the cellular response to low oxygen.[8]

Ketone Bodies: More Than Just Fuel

Ketone bodies, which include the β-keto acid acetoacetate and its reduced form β-hydroxybutyrate, are produced in the liver from fatty acids, particularly during periods of low carbohydrate availability.[9][10] While they are a vital energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, they also possess signaling capabilities.[9][11]

  • Histone Deacetylase (HDAC) Inhibition: β-hydroxybutyrate has been shown to be an endogenous inhibitor of class I histone deacetylases (HDACs).[11] By inhibiting HDACs, β-hydroxybutyrate can influence gene expression, potentially contributing to the beneficial effects of ketogenic diets.[11]

  • G-Protein Coupled Receptor Activation: Ketone bodies can activate specific G-protein coupled receptors, such as GPR109A, which can inhibit lipolysis in adipocytes, creating a negative feedback loop on their own production.[9]

mTOR/α-ketoglutarate Signaling Axis

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism.[12] α-KG has a complex relationship with mTOR signaling. It can activate the mTOR signaling pathway by serving as a precursor for the synthesis of amino acids like glutamate and leucine, which are known activators of mTORC1.[13] Conversely, under certain conditions, α-KG can inhibit ATP synthase, leading to the activation of AMPK and subsequent suppression of mTOR, promoting catabolic processes like autophagy.[8] This dual role highlights α-KG's ability to fine-tune cellular metabolism in response to nutrient availability.[8]

Involvement of Keto Acids in Disease Pathophysiology

Imbalances in keto acid metabolism are associated with a range of pathological conditions.

Ketoacidosis

Ketoacidosis is a serious metabolic state characterized by the uncontrolled production of ketone bodies, leading to a drop in blood pH (metabolic acidosis).[14] The most common cause is diabetic ketoacidosis (DKA), resulting from a severe lack of insulin.[14][15] Alcoholic ketoacidosis and starvation ketoacidosis are other forms of this condition.[15][16]

Neurological Disorders

Given the brain's reliance on ketone bodies as an alternative fuel source during periods of low glucose, there is significant interest in the role of keto acids in neurological health and disease.[17] Ketogenic diets, which elevate ketone body levels, have been used for over a century to treat epilepsy.[18] Emerging research suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's disease, possibly through mechanisms involving improved mitochondrial function and reduced oxidative stress.[17][19]

Cancer Metabolism

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Some studies suggest that branched-chain keto acids secreted by tumor cells can modulate the tumor microenvironment by influencing the polarization and metabolic reprogramming of macrophages.[3]

Chronic Kidney Disease (CKD)

In patients with chronic kidney disease, protein-restricted diets are often recommended to reduce the burden on the kidneys. Supplementation with keto acid analogues of essential amino acids can help maintain nutritional status while minimizing the intake of nitrogenous waste products.[20][21] This approach may help delay the progression of CKD and the need for dialysis.[21][22]

Therapeutic Potential and Future Directions

The diverse biological roles of keto acids have opened up several avenues for therapeutic intervention.

Keto Acid Supplementation

Supplementation with specific keto acids or their analogues is being explored for various conditions:

  • Chronic Kidney Disease: As mentioned, keto acid supplementation is a cornerstone of nutritional therapy for advanced CKD.[20][21][23]

  • Metabolic Disorders: Studies have investigated the effects of ketoacid supplementation on insulin resistance and other metabolic parameters, with some showing potential benefits.[24]

Ketogenic Diets

The ketogenic diet, a high-fat, low-carbohydrate diet, is a powerful tool for modulating ketone body levels.[25] Its established efficacy in epilepsy has spurred research into its potential benefits for a wide range of conditions, including:

  • Obesity and Type 2 Diabetes: By promoting fat oxidation and improving insulin sensitivity.[25][26]

  • Neurodegenerative Diseases: By providing an alternative energy source for the brain and potentially reducing neuroinflammation and oxidative stress.[17][19]

  • Cancer: As an adjuvant therapy, potentially by exploiting the metabolic vulnerabilities of cancer cells.[27]

Keto Acids and Oxidative Stress

Ketone metabolism has been linked to a reduction in oxidative stress.[28] This may be due to several factors, including:

  • Improved Mitochondrial Respiration: Ketones may enhance the efficiency of the electron transport chain.[19]

  • Activation of Antioxidant Pathways: β-hydroxybutyrate can stimulate the Nrf2 antioxidant response pathway.[19]

  • Modulation of NAD+/NADH Ratio: Ketone metabolism can alter the cellular redox state.[19]

The ability of keto acids to mitigate oxidative stress is a promising area for therapeutic development, particularly for diseases with a strong oxidative stress component.[28][29][30]

Experimental Protocols and Methodologies

The study of keto acids requires robust analytical techniques for their detection and quantification in biological samples.

Sample Preparation

Proper sample preparation is critical to prevent the degradation of keto acids. This typically involves rapid quenching of metabolic activity and extraction of metabolites. Common methods include:

  • Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen and then homogenized in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Plasma/Serum Deproteinization: Proteins are precipitated using organic solvents (e.g., acetonitrile or methanol) or acids (e.g., perchloric acid), followed by centrifugation to collect the supernatant containing the metabolites.

Analytical Techniques

Several analytical platforms are used for the analysis of keto acids:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for separating and identifying volatile and thermally stable compounds. Keto acids typically require derivatization to increase their volatility before GC-MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and sensitive, and it is well-suited for the analysis of a wide range of metabolites, including keto acids, without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for the non-destructive analysis of complex mixtures. While generally less sensitive than MS-based methods, it is highly quantitative.

Table 1: Comparison of Analytical Techniques for Keto Acid Analysis
TechniqueAdvantagesDisadvantages
GC-MS High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization, not suitable for thermally labile compounds.
LC-MS High sensitivity and specificity, applicable to a wide range of compounds.Matrix effects can be a challenge, requires careful method development.
NMR Non-destructive, highly quantitative, provides structural information.Lower sensitivity compared to MS, can be complex to interpret.

Visualizing Key Pathways

Diagram 1: The Central Role of α-Ketoglutarate in Metabolism and Signaling

Alpha_Ketoglutarate_Pathways cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism cluster_Signaling Signaling & Epigenetics Isocitrate Isocitrate AKG AKG Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA AKG Dehydrogenase Dioxygenases α-KG-Dependent Dioxygenases (e.g., JmjC, TET) AKG->Dioxygenases Cofactor Glutamate Glutamate Glutamate->AKG Glutamate Dehydrogenase Amino_Acids Amino_Acids Amino_Acids->AKG Transaminases Epigenetic_Modulation Histone & DNA Demethylation Dioxygenases->Epigenetic_Modulation Regulates

Caption: α-Ketoglutarate at the crossroads of metabolism and signaling.

Diagram 2: Ketogenesis and Ketone Body Signaling

Ketogenesis_Signaling cluster_Liver Liver (Hepatocytes) cluster_Periphery Peripheral Tissues (e.g., Brain, Heart) Fatty_Acids Fatty_Acids Acetyl_CoA Acetyl_CoA Fatty_Acids->Acetyl_CoA β-oxidation Ketone_Bodies Acetoacetate β-Hydroxybutyrate Acetyl_CoA->Ketone_Bodies Ketogenesis Circulating_Ketones Circulating Ketone Bodies Ketone_Bodies->Circulating_Ketones Transport Energy ATP Production Circulating_Ketones->Energy Oxidation (TCA Cycle) Signaling HDAC Inhibition GPCR Activation Circulating_Ketones->Signaling

Caption: Overview of ketogenesis and the dual roles of ketone bodies.

Conclusion

Keto acids are far more than simple intermediates in catabolic pathways; they are dynamic regulators of cellular physiology.[1] As cosubstrates for epigenetic enzymes and modulators of growth signaling pathways, they provide a direct link between nutrient availability and fundamental cellular decisions regarding fate, function, and proliferation.[1] The growing understanding of the diverse biological roles of keto acids is paving the way for novel therapeutic strategies targeting a wide range of diseases, from metabolic disorders and kidney disease to neurodegeneration and cancer. Further research into the intricate mechanisms by which keto acids exert their effects will undoubtedly uncover new opportunities for improving human health.

References

An In-depth Technical Guide to 5,5-Dimethyl-4-oxohexanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5-dimethyl-4-oxohexanoic acid, its derivatives, and analogs. It delves into the medicinal chemistry, potential therapeutic applications, and the scientific rationale underpinning the exploration of this chemical scaffold. The content is structured to provide both foundational knowledge and actionable insights for professionals in drug discovery and development.

Introduction: The Emerging Potential of Substituted Oxohexanoic Acids

This compound is a keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group.[1][2][3] While this specific molecule is not extensively characterized in mainstream literature, its structural motifs are present in molecules of significant biological interest. The broader family of keto acids has garnered considerable attention for its diverse physiological roles, most notably the anti-inflammatory and neuroprotective effects associated with ketone bodies like beta-hydroxybutyrate, which are the cornerstone of the ketogenic diet.[4][5][6] This guide will explore the knowns and extrapolate the potential of this compound and its analogs as a platform for novel therapeutic development.

Physicochemical Properties of the Core Molecule

A thorough understanding of the physicochemical properties of the parent molecule, this compound, is fundamental for any drug development program. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem
Molecular Weight 158.19 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 57965-24-9PubChem
SMILES CC(C)(C)C(=O)CCC(=O)OPubChem

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be approached through various established organic chemistry reactions. A logical starting point is the adaptation of methods used for structurally similar 4-oxohexanoic acids.

Conceptual Synthetic Workflow

A plausible synthetic route, adapted from the synthesis of 6-aryl-4-oxohexanoic acids, is outlined below. This provides a foundational protocol that can be optimized for the synthesis of the title compound and its analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Pivalaldehyde Pivalaldehyde Condensation Condensation Pivalaldehyde->Condensation Levulinic Acid Levulinic Acid Levulinic Acid->Condensation Unsaturated Keto Acid Unsaturated Keto Acid Condensation->Unsaturated Keto Acid Reduction Reduction Unsaturated Keto Acid->Reduction This compound This compound Reduction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Condensation to form the unsaturated intermediate

  • To a solution of pivalaldehyde (1.0 eq) and levulinic acid (1.1 eq) in toluene, add catalytic amounts of piperidine and acetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated keto acid.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction to the final product

  • Dissolve the unsaturated keto acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (10% w/w).

  • Subject the mixture to hydrogenation at room temperature and atmospheric pressure (or slightly elevated pressure) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Potential Therapeutic Applications and Underlying Scientific Rationale

While direct biological data for this compound is sparse, the broader class of keto acids provides a strong rationale for its investigation in several therapeutic areas.

Anti-Inflammatory Effects

The structural similarity of this compound to ketone bodies suggests it may possess anti-inflammatory properties. Ketone bodies, particularly beta-hydroxybutyrate (BHB), have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[4][5] Inhibition of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Furthermore, short-chain fatty acids, which share functional similarities with keto acids, can modulate immune responses through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[4][5][6]

Hypothesized Mechanism of Anti-Inflammatory Action

G This compound Derivative This compound Derivative NLRP3 Inflammasome NLRP3 Inflammasome This compound Derivative->NLRP3 Inflammasome Inhibition Pro-inflammatory Cytokines (IL-1β, IL-18) Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3 Inflammasome->Pro-inflammatory Cytokines (IL-1β, IL-18) Activation Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18)->Inflammation Promotion

Caption: Hypothesized anti-inflammatory mechanism via NLRP3 inflammasome inhibition.

Neuroprotective Potential

The brain can utilize ketone bodies as an alternative energy source to glucose, a process that is central to the neuroprotective effects of the ketogenic diet. This metabolic shift is associated with reduced oxidative stress and enhanced mitochondrial function. Given that this compound is a keto acid, it is plausible that it or its metabolites could exert neuroprotective effects through similar mechanisms. These may include modulation of neurotransmitter systems, reduction of neuroinflammation, and protection against excitotoxicity.

Exploration of Analogs and Derivatives

The core structure of this compound offers multiple points for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving blood-brain barrier penetration.

  • Modification of the Ketone: The ketone functionality can be derivatized to form oximes, hydrazones, or other related structures, which may alter the biological activity profile.

  • Substitution on the Alkyl Chain: Introduction of substituents on the carbon backbone can be explored to fine-tune the molecule's interaction with biological targets.

Future Directions and Research Imperatives

The therapeutic potential of this compound and its analogs remains largely untapped. The following research directions are critical to advancing our understanding of this chemical space:

  • In Vitro Screening: A comprehensive screening of this compound and a library of its derivatives against a panel of inflammatory and neurological targets is warranted. This should include assays for NLRP3 inflammasome inhibition, cytokine production, and neuroprotective effects in relevant cell-based models.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical in vivo models of inflammatory diseases (e.g., colitis, arthritis) and neurodegenerative disorders (e.g., Parkinson's, Alzheimer's).

  • ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is essential for their development as clinical candidates.

  • Patent Landscape Analysis: A detailed analysis of the existing patent literature is crucial to identify opportunities for new intellectual property in this area. Patents related to this compound and its isomers can be found, and a thorough review is necessary to understand the claimed applications and inform future research and development strategies.[1][2][3]

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Drawing on the well-established anti-inflammatory and neuroprotective properties of other keto acids, there is a strong scientific rationale to investigate this compound and its analogs for a range of debilitating diseases. A systematic approach to its synthesis, derivatization, and biological evaluation, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

theoretical properties of 5,5-Dimethyl-4-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Properties of 5,5-Dimethyl-4-oxohexanoic Acid

Abstract

This compound is a difunctional organic molecule featuring both a carboxylic acid and a ketone. As a β-keto acid, its chemical behavior is dominated by the interplay between these two groups, leading to characteristic reactivity, most notably facile decarboxylation. This guide provides a comprehensive theoretical examination of its molecular structure, spectroscopic signatures, chemical reactivity, and potential applications. We delve into predictive analysis of its NMR, IR, and mass spectra, propose a plausible synthetic pathway, and outline a detailed analytical protocol for its detection and quantification. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this molecule as a building block or investigate its potential biological relevance.

Molecular Structure and Physicochemical Properties

This compound possesses a hexanoic acid backbone with a ketone at the 4-position and two methyl groups at the 5-position, forming a sterically demanding tert-butyl group adjacent to one of the carbonyls. The IUPAC name correctly prioritizes the carboxylic acid as the principal functional group.[1]

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 57965-24-9[2][3]
Molecular Formula C₈H₁₄O₃[2][3]
SMILES CC(C)(C)C(=O)CCC(=O)O[2]
InChIKey FSZDZPZFDKTEIM-UHFFFAOYSA-N[2][3]
Theoretical Physicochemical Data
PropertyPredicted ValueSource(s)
Molecular Weight 158.19 g/mol [2][3]
Density 1.038 g/cm³[4]
Boiling Point 267.9 °C at 760 mmHg[4]
Flash Point 130.1 °C[4]
XLogP 0.9[2]
Topological Polar Surface Area 54.4 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following sections describe the anticipated spectroscopic signatures for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A sharp singlet integrating to 9H around δ 1.1-1.2 ppm , corresponding to the chemically equivalent protons of the tert-butyl group.

    • A triplet integrating to 2H around δ 2.6-2.7 ppm for the methylene protons at C2 (α to the carboxylic acid).

    • A triplet integrating to 2H around δ 2.8-2.9 ppm for the methylene protons at C3 (α to the ketone), which are slightly more deshielded.

    • A broad singlet far downfield, typically > δ 10 ppm , for the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum should display eight signals:

    • Multiple peaks around δ 26-28 ppm for the three equivalent methyl carbons of the tert-butyl group.

    • Signals for the methylene carbons (C2 and C3) are expected in the δ 28-40 ppm range.

    • A quaternary carbon signal for C5 (the tert-butyl quaternary carbon) around δ 44-46 ppm .

    • The carboxylic acid carbonyl (C1) will appear significantly downfield, around δ 175-180 ppm .

    • The ketonic carbonyl (C4) will be the most downfield signal, expected around δ 210-215 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by two prominent features in the carbonyl region and a broad hydroxyl stretch:

  • A very broad absorption band from 2500-3300 cm⁻¹ , characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.

  • A sharp, strong absorption band around 1705-1725 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • Another strong C=O stretching band, slightly higher in frequency, around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 158 would be expected. Key fragmentation pathways would likely include:

  • Loss of the tert-butyl group ([M-57]⁺): A prominent peak at m/z = 101 resulting from α-cleavage next to the ketone.

  • Loss of CO₂ ([M-44]⁺): Decarboxylation upon ionization is a common fragmentation for carboxylic acids.

  • Loss of the carboxyl group ([M-45]⁺): A peak corresponding to the loss of •COOH.

Core Reactivity and Stability: The Decarboxylation Pathway

The defining theoretical property of this compound is its predisposition to decarboxylation, a characteristic reaction of β-keto acids. When heated, the molecule undergoes a concerted, pericyclic reaction through a six-membered cyclic transition state, leading to the expulsion of carbon dioxide and the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable ketone product, 5,5-dimethyl-2-pentanone.

The reaction is driven thermodynamically by the formation of the highly stable CO₂ molecule, which is entropically favored as it escapes as a gas.

Caption: Decarboxylation mechanism of a β-keto acid.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned via the reaction of acetone with the methyl ester of acrylic acid, followed by hydrolysis. This approach is analogous to patented methods for producing related oxo-acids.[5]

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add an excess of dry acetone (to act as both reactant and solvent).

  • Initiation: Add a catalytic amount of a suitable base, such as sodium methoxide, to the acetone and stir to dissolve.

  • Addition of Ester: Slowly add methyl acrylate dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the methyl acrylate. The expected product is methyl 5,5-dimethyl-4-oxohexanoate.

  • Workup and Purification (Ester): Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and remove the excess acetone under reduced pressure. The resulting crude ester can be purified by fractional distillation or column chromatography.

  • Hydrolysis: Dissolve the purified methyl 5,5-dimethyl-4-oxohexanoate in a mixture of methanol and water. Add a stoichiometric amount of sodium hydroxide and heat to reflux for 1-2 hours.

  • Isolation (Acid): After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid until the pH is ~2.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Significance and Drug Development Context

While no specific biological activity has been ascribed to this compound in the literature, its structure as a keto acid warrants consideration. Keto acids are crucial intermediates in metabolic pathways, most notably in the catabolism of amino acids. For instance, the branched-chain keto acids (BCKAs) derived from leucine, isole, and valine are important metabolic regulators.[6]

The unique tert-butyl group of this compound could serve two purposes in a drug development context:

  • Metabolic Stability: The quaternary carbon center can act as a metabolic shield, preventing enzymatic oxidation at that position and potentially increasing the half-life of a larger molecule containing this moiety.

  • Lipophilic Moiety: The tert-butyl group provides a well-defined lipophilic domain that can be exploited for binding to hydrophobic pockets in protein targets.

As such, this molecule could be a valuable fragment or starting material for the synthesis of novel therapeutic agents, particularly in areas where analogs of metabolic intermediates are of interest. For example, analogs of 6-aryl-4-oxohexanoic acids have been investigated as anti-inflammatory agents.[7][8]

Proposed Analytical Methodology

Accurate quantification of this compound in complex biological matrices like plasma or cell extracts would likely require a sensitive method such as LC-MS/MS. The protocol below is adapted from established methods for other keto acids.[9]

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

    • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization (Optional but Recommended):

    • To enhance chromatographic retention and ionization efficiency, the ketone can be derivatized.

    • Add 50 µL of 50 mM O-(Pentafluorobenzyl)hydroxylamine (PFBHA) and 50 µL of a suitable buffer (e.g., pH 5).

    • Vortex and incubate the mixture at 60°C for 30 minutes. Cool to room temperature before analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system (e.g., Agilent 1290, Waters Acquity).

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B held for 1 min, ramped to 95% B over 8 min, held for 2 min, and re-equilibrated at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined by direct infusion of synthesized standards. The precursor would be the [M-H]⁻ ion.

AnalyticalWorkflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization with PFBHA (Optional) Supernatant->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Proposed workflow for the quantification of the analyte.

Conclusion

This compound represents a molecule with interesting theoretical properties rooted in its β-keto acid structure. Its defining characteristic is a predictable thermal decarboxylation reaction. While specific experimental and biological data remain scarce, its structure can be reliably predicted, and plausible synthetic and analytical methods can be designed based on established chemical principles. For researchers, it holds potential as a structurally unique building block for creating more complex molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the theoretical properties outlined in this guide is a necessary next step to fully unlock its potential.

References

An In-Depth Technical Guide to the Solubility of 5,5-Dimethyl-4-oxohexanoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5,5-Dimethyl-4-oxohexanoic acid is a keto-carboxylic acid of interest in organic synthesis and as a potential building block in pharmaceutical development. A thorough understanding of its solubility across a range of solvents is fundamental to its application in reaction chemistry, purification, formulation, and bioavailability studies. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published empirical data, this guide establishes a predictive framework based on the compound's structural attributes and the physicochemical properties of common laboratory solvents. Furthermore, a detailed experimental protocol for the systematic determination of its solubility is presented, empowering researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which possesses both a polar carboxylic acid moiety and a less polar keto-alkyl backbone, its solubility profile is expected to be nuanced and highly dependent on the nature of the solvent.

In the realm of organic synthesis, solvent selection is paramount for achieving optimal reaction kinetics, yield, and purity.[1] In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability.[2] Therefore, a comprehensive understanding of the solubility of this compound is not merely academic but a practical necessity for its effective utilization.

This guide will first delve into the theoretical underpinnings of the solubility of this compound, leveraging predictive models for its key physicochemical parameters. Subsequently, a robust experimental workflow for the determination of its solubility in a curated set of solvents will be detailed. Finally, the anticipated solubility trends will be discussed in the context of solvent-solute interactions.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For this compound, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is expected to interact favorably with polar and protic solvents.[4][5]

  • The Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[6][7]

  • The Alkyl Backbone: The hexanoic acid chain with dimethyl substitution provides a nonpolar character to the molecule, which will favor interactions with nonpolar solvents.[8]

Predicted Physicochemical Properties of this compound

To quantitatively predict the solubility behavior of this compound, it is essential to estimate its key physicochemical properties, namely its acid dissociation constant (pKa) and its octanol-water partition coefficient (logP). In the absence of experimental data, these values can be predicted using computational models.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logPReference
This compound C8H14O3158.19~4.7~1.5Predicted
Levulinic acid (4-Oxopentanoic acid)C5H8O3116.124.64-0.49[9]
Hexanoic acidC6H12O2116.16~4.81.9[10]

pKa and logP for this compound were estimated using ACD/pKa and ACD/LogP software, respectively, which utilize extensive databases and algorithmic approaches for prediction.[6][11]

The predicted pKa of ~4.7 is typical for a carboxylic acid, indicating that it will be predominantly in its neutral, less water-soluble form in acidic solutions (pH < 4.7) and in its ionized, more water-soluble carboxylate form in basic solutions (pH > 4.7).[12] The predicted logP of ~1.5 suggests a moderate lipophilicity, indicating that it will have a preference for organic phases over aqueous phases, but still retain some water solubility.

The Role of the Solvent: Polarity and Hydrogen Bonding

The choice of solvent is critical in determining the solubility of this compound. Solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have high polarity and contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[13] They are expected to effectively solvate both the carboxylic acid and ketone groups of this compound, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[14] They are expected to have moderate to good solvating power for this compound, primarily through dipole-dipole interactions and hydrogen bonding with the carboxylic acid proton.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and do not participate in hydrogen bonding. They will primarily interact with the nonpolar alkyl backbone of the molecule, and thus, lower solubility is anticipated.[8]

A more nuanced understanding of solvent-solute interactions can be achieved by considering Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.

Table 2: Properties of Selected Solvents for Solubility Studies

SolventTypePolarity IndexHansen δD (Dispersion)Hansen δP (Polar)Hansen δH (H-bonding)Kamlet-Taft α (H-bond acidity)Kamlet-Taft β (H-bond basicity)Kamlet-Taft π* (Polarizability)
WaterPolar Protic10.215.516.042.31.170.471.09
MethanolPolar Protic5.114.712.322.30.980.660.60
EthanolPolar Protic4.315.88.819.40.860.750.54
AcetonePolar Aprotic5.115.510.47.00.080.430.71
AcetonitrilePolar Aprotic5.815.318.06.10.190.400.75
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.218.416.410.20.000.761.00
Ethyl AcetatePolar Aprotic4.415.85.37.20.000.450.55
DichloromethanePolar Aprotic3.117.07.37.10.130.100.73
TolueneNonpolar2.418.01.42.00.000.110.54
HexaneNonpolar0.114.90.00.00.000.00-0.08

Data compiled from various sources.[15][16][17][18]

Experimental Determination of Solubility: A Detailed Protocol

Given the lack of published data, a robust experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility.[19]

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil Shake at a constant temperature for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 an1 Dilute the clear filtrate sep2->an1 an2 Analyze by HPLC-UV an1->an2 an3 Quantify using a calibration curve an2->an3

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[20] The presence of excess solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solutions.

    • Inject the diluted samples into the HPLC-UV system and determine the concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Table 3: Suggested HPLC-UV Conditions for the Analysis of this compound

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and acetonitrile or methanol.[14]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength 210 nm (due to the carboxyl group chromophore)

Predicted Solubility and Discussion of Intermolecular Interactions

Based on the theoretical principles and the properties of the compound and solvents, a qualitative solubility profile can be predicted.

Table 4: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityPrimary Intermolecular Interactions
WaterModerateHydrogen bonding with -COOH and C=O groups.
MethanolHighStrong hydrogen bonding with -COOH and C=O groups.
EthanolHighStrong hydrogen bonding with -COOH and C=O groups.
AcetoneModerate to HighDipole-dipole interactions and hydrogen bonding with the -COOH proton.
AcetonitrileModerateDipole-dipole interactions and hydrogen bonding with the -COOH proton.
DMSOHighStrong hydrogen bond accepting ability and high polarity.
Ethyl AcetateModerateDipole-dipole interactions and hydrogen bond acceptance.
DichloromethaneLow to ModeratePrimarily dipole-dipole interactions.
TolueneLowvan der Waals forces with the alkyl backbone.
HexaneVery LowPrimarily van der Waals forces with the alkyl backbone.

The interplay of these interactions is crucial. In polar protic solvents like methanol and ethanol, the solvent molecules can effectively surround and solvate both the polar functional groups and, to some extent, the nonpolar parts of the molecule. In polar aprotic solvents, the ability to accept a hydrogen bond from the carboxylic acid is a key driver of solubility. For nonpolar solvents, the energy required to break the solute-solute interactions (hydrogen bonding and dipole-dipole forces) is not sufficiently compensated by the weak van der Waals forces with the solvent, leading to poor solubility.

The following diagram illustrates the key intermolecular forces at play between this compound and different types of solvents.

G cluster_solute This compound cluster_solvents Solvents solute Carboxylic Acid (-COOH) Ketone (C=O) Alkyl Backbone protic Polar Protic (e.g., Water, Ethanol) solute->protic Strong H-bonding (donor & acceptor) Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->aprotic H-bonding (acceptor) Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute->nonpolar van der Waals forces

Caption: Intermolecular interactions influencing solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While experimental data is currently lacking, a theoretical analysis based on its structural features and predicted physicochemical properties suggests a nuanced solubility profile, with high solubility in polar protic and some polar aprotic solvents, and low solubility in nonpolar solvents.

The detailed experimental protocol presented herein provides a clear and reliable pathway for researchers to generate the much-needed empirical solubility data. Such data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this compound. For drug development professionals, understanding its solubility in biorelevant media will be a critical next step in assessing its potential as a pharmaceutical intermediate or scaffold.

References

The Enigma of 5,5-Dimethyl-4-oxohexanoic Acid: A Biochemical Perspective on its Apparent Absence in Nature

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide delves into the natural occurrence of 5,5-Dimethyl-4-oxohexanoic acid, a gamma-keto acid distinguished by a structurally unique tert-butyl group. Despite its well-documented synthetic availability, a comprehensive review of scientific literature and natural product databases reveals no evidence of its isolation from a natural source. This guide explores the biochemical and structural reasoning for its apparent absence in nature. We will analyze its molecular architecture in the context of known metabolic pathways, contrasting it with naturally occurring keto acids and branched-chain lipids. Furthermore, we will propose a hypothetical biosynthetic pathway, drawing upon analogous enzymatic reactions, to provide a framework for future research in synthetic biology and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the biosynthesis of unusual organic acids and the potential for engineering novel metabolic pathways.

Introduction: The Synthetic Nature of this compound

This compound is a known chemical entity, readily available from various commercial suppliers and cataloged in extensive chemical databases such as PubChem.[1][2] Its chemical structure and properties are well-defined. However, extensive searches of natural product databases and the broader scientific literature have yielded no reports of its isolation from plant, animal, or microbial sources. This conspicuous absence suggests that the compound is not a product of any known metabolic pathway.

This guide will, therefore, pivot from a descriptive account of its natural occurrence to an analytical exploration of why this compound is not found in nature and how it could potentially be synthesized biologically. This approach provides a more profound and practical value to the scientific community, particularly those engaged in metabolic engineering and the discovery of novel bioactive compounds.

Structural Analysis: A Tale of Two Moieties

The structure of this compound presents two key features that warrant individual and combined biochemical scrutiny: the gamma-keto acid backbone and the neopentyl (or tert-butylacetyl) group.

The Gamma-Keto Acid Backbone

Keto acids are common and vital intermediates in a multitude of metabolic pathways.[3] Alpha-keto acids are famously involved in the Krebs cycle and amino acid metabolism, while beta-keto acids are central to fatty acid synthesis and degradation.[3] Gamma-keto acids, such as levulinic acid, are less common but are known to exist.[3] The presence of a keto group at the gamma position is not, in itself, a barrier to natural synthesis.

The Tert-Butyl Group: A Rarity in Natural Products

The most striking feature of this compound is its tert-butyl group, which forms a neopentyl substituent.[4][5][6][7] This quaternary carbon, bonded to three methyl groups, is sterically hindered and relatively rare in natural products.[8] While over 100 natural compounds containing a tert-butyl group have been identified, they represent a small fraction of the vast diversity of natural products.[9]

One notable example of a naturally occurring tert-butyl compound is pivalic acid (2,2-dimethylpropanoic acid).[10][11] Pivalic acid has been found in tobacco (Nicotiana tabacum) and the bacterium Streptomyces avermitilis.[10] Crucially, some bacteria are known to use pivalic acid as a primer for the biosynthesis of tert-butyl fatty acids.[8][9] This provides a precedent for the enzymatic incorporation of a tert-butyl moiety into a longer carbon chain.

Comparative Analysis of Related Metabolic Pathways

To understand why this compound is not a common natural product, it is instructive to examine related, well-established metabolic pathways.

Branched-Chain Amino Acid and Keto Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a primary source of branched-chain alpha-keto acids (BCKAs).[12][13][14][15] This process involves an initial transamination followed by oxidative decarboxylation.[12] While this pathway adeptly handles isopropyl and sec-butyl groups, the enzymatic machinery is not known to assemble a tert-butyl group.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (KIC, KMV, KIV) BCAT->BCKA BCKDC BCKDC BCKA->BCKDC Oxidative Decarboxylation Metabolites Acyl-CoA Derivatives BCKDC->Metabolites

Caption: Simplified pathway of branched-chain amino acid catabolism.

Ketogenesis

The synthesis of ketone bodies, such as acetoacetate, occurs primarily in the liver from acetyl-CoA.[16][17] This pathway involves the condensation of acetyl-CoA units. While it generates a keto acid, the building blocks and enzymatic steps do not support the formation of the highly branched tert-butyl structure.

A Hypothetical Biosynthetic Pathway for this compound

Given the natural occurrence of pivalic acid and the existence of enzymes that can condense acyl-CoA units, we can propose a hypothetical biosynthetic pathway for this compound. This pathway is speculative but grounded in known biochemical reactions.

The proposed pathway begins with pivalic acid, which is first activated to pivaloyl-CoA. This is then condensed with succinyl-CoA in a reaction analogous to the Claisen condensation seen in fatty acid and polyketide synthesis. Subsequent decarboxylation and reduction steps would yield the final product.

Hypothetical_Pathway cluster_start Known Natural Precursor cluster_pathway Hypothetical Enzymatic Steps Pivalic_Acid Pivalic Acid Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Intermediate β-Keto-thioester Intermediate Pivaloyl_CoA->Intermediate Thiolase/Synthase (Claisen Condensation) Succinyl_CoA Succinyl-CoA Succinyl_CoA->Intermediate Product This compound Intermediate->Product Decarboxylation & Reduction (Hypothetical Enzymes)

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Investigation

For researchers interested in exploring the potential natural occurrence or biosynthesis of this compound, the following experimental frameworks are proposed.

Protocol: Screening for this compound in Natural Extracts
  • Sample Collection: Obtain samples from organisms known to produce other tert-butyl containing compounds, such as Streptomyces species or tobacco plants.

  • Extraction: Perform a solvent extraction using a protocol optimized for the recovery of medium-chain carboxylic acids (e.g., ethyl acetate extraction at acidic pH).

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester using diazomethane or trimethylsilyl ester using BSTFA) to improve detection by gas chromatography-mass spectrometry (GC-MS).

  • GC-MS Analysis:

    • Use a GC column suitable for separating fatty acid methyl esters.

    • In parallel, analyze a synthesized standard of 5,5-dimethyl-4-oxohexanoate methyl ester to determine its retention time and mass spectrum.

    • Screen the natural extracts for a peak matching the retention time and mass spectrum of the standard.

  • Confirmation: For any positive hits, confirm the structure using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol: In Vitro Reconstitution of a Hypothetical Biosynthetic Pathway
  • Enzyme Identification: Identify candidate genes for the proposed enzymatic steps (acyl-CoA synthetase, thiolase/synthase) from organisms known to produce branched-chain or tert-butyl-containing compounds through genomic analysis.

  • Gene Cloning and Expression: Clone the candidate genes into an expression vector (e.g., E. coli) and purify the recombinant proteins.

  • Enzymatic Assay:

    • Combine the purified enzymes in a reaction buffer containing the necessary substrates (pivalic acid, succinyl-CoA, ATP, coenzyme A) and cofactors (e.g., Mg²⁺).

    • Incubate the reaction at an optimal temperature.

    • Quench the reaction and extract the products.

  • Product Analysis: Analyze the reaction mixture for the presence of this compound using LC-MS or GC-MS as described above.

Quantitative Data and Physicochemical Properties

While no natural abundance data exists, the physicochemical properties of this compound have been computed and are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₄O₃[1]
Molecular Weight158.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number57965-24-9[1]
XLogP (predicted)0.9[1]
Monoisotopic Mass158.094294304 Da[1]

Conclusion and Future Outlook

The available evidence strongly indicates that this compound is a synthetic compound not yet discovered in nature. Its unique structure, particularly the sterically demanding tert-butyl group, likely precludes its formation by common metabolic pathways. However, the existence of natural tert-butyl building blocks like pivalic acid suggests that its biosynthesis is not outside the realm of possibility. The hypothetical pathway presented in this guide provides a logical and testable framework for future research.

For drug development professionals, the unique neopentyl group offers intriguing possibilities for designing novel therapeutic agents with enhanced stability or altered pharmacokinetic profiles.[4] The exploration of engineered biosynthetic routes to this and other unnatural keto acids could open new avenues for the sustainable production of valuable chemical scaffolds. The enigma of this compound serves as a compelling case study at the intersection of natural product chemistry, enzymology, and synthetic biology.

References

Spectroscopic Characterization of 5,5-Dimethyl-4-oxohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Dimethyl-4-oxohexanoic acid is a keto acid with the molecular formula C₈H₁₄O₃.[1][2] Its structure features a carboxylic acid functional group and a ketone, specifically a pivaloyl group attached to a propanoic acid backbone. This unique combination of functional groups makes its spectroscopic characterization a compelling case study for researchers in organic synthesis, drug discovery, and metabolomics. Understanding the spectral properties of this molecule is fundamental to confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms follows IUPAC nomenclature, with the carboxylic acid carbon designated as C1.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen environments in a molecule. For this compound, we can predict four distinct proton signals.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃~1.15singlet (s)9H
-CH₂-COOH~2.60triplet (t)2H
-COCH₂-~2.85triplet (t)2H
-COOH~10-12broad singlet (br s)1H
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • The tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is predicted around 1.15 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin splitting. The chemical shift is in the upfield region, which is characteristic of alkyl protons.

  • The Methylene Protons Adjacent to the Carboxylic Acid (-CH₂-COOH): A triplet is anticipated at approximately 2.60 ppm . These protons are on the carbon (C2) alpha to the carboxylic acid group. The deshielding effect of the adjacent carbonyl group shifts this signal downfield compared to a simple alkane. The signal is expected to be a triplet due to coupling with the two protons on the adjacent methylene group (C3).

  • The Methylene Protons Adjacent to the Ketone (-COCH₂-): Another triplet is predicted further downfield at around 2.85 ppm . These protons are on the carbon (C3) alpha to the ketone carbonyl group. The ketone carbonyl group has a slightly stronger deshielding effect than the carboxylic acid carbonyl, hence the more downfield chemical shift. This signal will also appear as a triplet due to coupling with the two protons on the adjacent methylene group (C2).

  • The Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region of the spectrum, typically between 10 and 12 ppm .[3][4] This significant downfield shift is a hallmark of carboxylic acid protons, which are highly deshielded. The broadness of the signal is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. For this compound, eight distinct carbon signals are predicted.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
-C(C H₃)₃~26
-C (CH₃)₃~44
-C H₂-COOH~28
-COC H₂-~35
-C OOH~178
-C O-~212
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display six signals, corresponding to the six chemically non-equivalent carbon atoms.

  • The Methyl Carbons (-C(CH₃)₃): A signal around 26 ppm is expected for the three equivalent methyl carbons of the tert-butyl group. This is a typical chemical shift for sp³ hybridized carbons in an alkyl group.

  • The Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to resonate at approximately 44 ppm . This carbon is attached to four other carbons and is therefore more downfield than the methyl carbons.

  • The Methylene Carbon Adjacent to the Carboxylic Acid (-CH₂-COOH): The carbon at the C2 position is expected to appear around 28 ppm . It is slightly deshielded by the adjacent carboxylic acid group.

  • The Methylene Carbon Adjacent to the Ketone (-COCH₂-): The carbon at the C3 position is predicted to be around 35 ppm . The deshielding effect of the ketone carbonyl group is slightly greater than that of the carboxylic acid, shifting this signal further downfield compared to the C2 carbon.

  • The Carboxylic Acid Carbonyl Carbon (-COOH): A signal in the range of 178 ppm is characteristic of a carboxylic acid carbonyl carbon.[4] This carbon is significantly deshielded due to being double-bonded to one oxygen and single-bonded to another.

  • The Ketone Carbonyl Carbon (-CO-): The most downfield signal is predicted to be around 212 ppm , which is typical for a ketone carbonyl carbon.[6] The electron-withdrawing nature of the double-bonded oxygen causes substantial deshielding.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher (for ¹³C) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H Stretch2500-3300Broad, Strong
C-H Stretch (Aliphatic)2850-3000Medium to Strong
Ketone C=O Stretch~1715Strong
Carboxylic Acid C=O Stretch~1700Strong
C-O Stretch1210-1320Medium
Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and ketone functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7] This broadness is a result of the dimeric association of carboxylic acid molecules.

  • C-H Stretch: In the 2850-3000 cm⁻¹ region, medium to strong absorption bands will appear due to the C-H stretching vibrations of the methyl and methylene groups.

  • C=O Stretches: Two distinct, strong absorption bands are predicted in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹ , which is typical for an aliphatic ketone.[6] The carboxylic acid C=O stretch will likely appear at a slightly lower wavenumber, around 1700 cm⁻¹ , due to the hydrogen bonding in the dimeric form.[7] These two peaks may overlap to form a broad, intense band.

  • C-O Stretch: A medium intensity band between 1210-1320 cm⁻¹ is expected, corresponding to the C-O stretching vibration of the carboxylic acid.[7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data
m/zProposed Fragment
158[M]⁺• (Molecular Ion)
143[M - CH₃]⁺
101[M - C(CH₃)₃]⁺
85[CH₂CH₂COOH]⁺
57[C(CH₃)₃]⁺
Interpretation of the Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion ([M]⁺•): The molecular ion peak is predicted at m/z 158 , corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

    • Cleavage between C4 and C5 would result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment ion at m/z 101 .

    • Cleavage between C3 and C4 would lead to the loss of a •CH₂CH₂COOH radical, which is less likely to be the primary fragmentation pathway.

  • McLafferty Rearrangement: A McLafferty rearrangement is possible for the ketone, involving the transfer of a gamma-hydrogen (from C2) to the ketone oxygen, followed by cleavage of the C3-C4 bond. This would result in the loss of propanoic acid as a neutral molecule and the formation of a radical cation of 3,3-dimethyl-1-butene (not observed). Alternatively, a McLafferty-type rearrangement involving the carboxylic acid group could lead to the loss of water.

  • Other Fragmentations:

    • The loss of a methyl group (•CH₃) from the molecular ion could produce a fragment at m/z 143 .

    • A prominent peak at m/z 57 is expected, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺).

    • A fragment at m/z 85 could arise from the cleavage of the C3-C4 bond, forming a [CH₂CH₂COOH]⁺ fragment.

Predicted Fragmentation Pathway

M [M]⁺• (m/z 158) F143 [M - CH₃]⁺ (m/z 143) M->F143 - •CH₃ F101 [M - C(CH₃)₃]⁺ (m/z 101) M->F101 - •C(CH₃)₃ (α-cleavage) F57 [C(CH₃)₃]⁺ (m/z 57) F101->F57 Further Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a detailed characterization of this compound. The key identifying features include a nine-proton singlet in the ¹H NMR spectrum, a ketone carbonyl carbon signal above 200 ppm in the ¹³C NMR spectrum, a broad O-H stretch and two C=O stretches in the IR spectrum, and characteristic fragmentation patterns in the mass spectrum, notably the formation of a tert-butyl cation. This guide serves as a foundational reference for the identification and structural confirmation of this compound and can be a valuable tool for researchers working with this and structurally related compounds.

References

In Vitro Preliminary Assessment of 5,5-Dimethyl-4-oxohexanoic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery, the initial assessment of a novel chemical entity is a critical step that dictates its future trajectory. This guide provides a comprehensive framework for the preliminary in vitro evaluation of 5,5-Dimethyl-4-oxohexanoic acid (DMHA), a small molecule with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] To date, the biological activities of DMHA remain uncharacterized in publicly available literature. The following sections outline a structured, multi-tiered approach designed to efficiently assess its foundational safety profile and explore its potential therapeutic relevance, specifically focusing on cytotoxicity, anti-inflammatory effects, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies for a robust preliminary investigation.

Compound Profile: this compound (DMHA)

PropertyValueSource
CAS Number 57965-24-9[1][2]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Oxo-5,5-dimethylhexanoic acid[2]
Predicted Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1]

Part 1: Foundational Cytotoxicity Assessment — The Gatekeeper Assays

Scientific Rationale: Before committing resources to investigate specific pharmacological activities, it is imperative to establish the cytotoxicity profile of DMHA. This initial screening determines the concentration range at which the compound can be safely studied without inducing significant cell death, a phenomenon that could confound the results of subsequent functional assays. A multi-assay approach is recommended to provide a comprehensive view of potential cytotoxic mechanisms, as different assays measure distinct cellular health indicators.[3] We will employ two primary methods: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).

Assessment of Metabolic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often correlated with cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a relevant cell line for a specific therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of DMHA in serum-free culture medium. The concentration range should be broad, for instance, from 0.1 µM to 1000 µM. Remove the existing medium from the cells and add 100 µL of the DMHA dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 3 hours at 37°C.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 590 nm using a microplate spectrophotometer.[7]

Assessment of Cell Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is quantified by measuring its enzymatic activity, which is proportional to the extent of cell lysis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Control for Maximum Lysis: To a set of control wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period to induce 100% cell death.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Hypothetical Data Summary: Cytotoxicity of DMHA
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)100 ± 4.52.1 ± 0.8
198.2 ± 5.12.5 ± 1.1
1095.6 ± 3.93.0 ± 0.9
5091.3 ± 6.24.8 ± 1.5
10085.7 ± 5.810.2 ± 2.3
25062.4 ± 7.135.8 ± 4.5
50041.8 ± 6.558.9 ± 5.2
100015.3 ± 4.285.4 ± 6.1

Data are presented as mean ± standard deviation.

Interpretation: Based on this hypothetical data, DMHA shows significant cytotoxicity at concentrations above 100 µM. The non-toxic concentration range for subsequent functional assays would be determined to be below 50 µM.

G cluster_0 Cytotoxicity Assessment Workflow cluster_1 MTT Assay cluster_2 LDH Assay start Seed Cells in 96-well Plate treat Treat with DMHA Serial Dilutions (0.1-1000 µM) + Controls start->treat incubate Incubate 24h @ 37°C treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 3h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 590nm mtt_solubilize->mtt_read analysis Calculate IC50 and Determine Non-Toxic Range mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30min ldh_reaction->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->analysis

Cytotoxicity Assessment Workflow

Part 2: Investigating Anti-Inflammatory Potential

Scientific Rationale: Given the structural features of DMHA, which include a carboxylic acid and a ketone group, it is plausible to hypothesize a potential role in modulating inflammatory pathways, similar to other oxo-fatty acids. A well-established in vitro model for assessing anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS).[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] The ability of DMHA to suppress this cytokine production will be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

LPS-Induced Cytokine Production in Macrophages

This assay will determine if DMHA can inhibit the inflammatory response in activated immune cells.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment with DMHA: Pre-treat the cells for 1 hour with non-toxic concentrations of DMHA (e.g., 1 µM, 10 µM, 50 µM) determined from the cytotoxicity assays.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's protocol.[13][14][15] Briefly:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and collected supernatants to the wells.

    • Add a biotinylated detection antibody.

    • Add an enzyme-linked avidin (e.g., streptavidin-HRP).

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.[14]

    • Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Hypothetical Data Summary: Effect of DMHA on Cytokine Production
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control25 ± 815 ± 5
LPS (100 ng/mL)3500 ± 2101800 ± 150
LPS + DMHA (1 µM)3450 ± 1901750 ± 160
LPS + DMHA (10 µM)2100 ± 1501100 ± 120
LPS + DMHA (50 µM)850 ± 90450 ± 60

Data are presented as mean ± standard deviation.

Interpretation: The hypothetical results suggest that DMHA exhibits a dose-dependent inhibition of LPS-induced TNF-α and IL-6 production, indicating potential anti-inflammatory activity.

G cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 DMHA DMHA IKK IKK Complex DMHA->IKK Potential Inhibition Point TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Hypothesized Anti-Inflammatory Mechanism

Part 3: Preliminary Metabolic Stability Assessment

Scientific Rationale: Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and bioavailability.[16] An early assessment can guide chemical modifications to improve pharmacokinetic properties. The liver is the primary site of drug metabolism, and in vitro models using liver subcellular fractions (microsomes) or intact cells (hepatocytes) are cost-effective methods to determine a compound's intrinsic clearance.[17] Microsomes contain Phase I metabolizing enzymes like cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[16][18]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of DMHA to metabolism by Phase I enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and DMHA (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[19][20] This system continuously provides the necessary cofactor (NADPH) for CYP enzyme activity.[21]

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of DMHA using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of DMHA remaining versus time. The slope of the linear regression line provides the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Hypothetical Data Summary: Metabolic Stability of DMHA
ParameterVerapamil (High-Clearance Control)DMHA
In Vitro Half-life (t₁/₂, min) 12.5> 60
% Remaining at 60 min 2.888.4
Intrinsic Clearance (CLint, µL/min/mg) 185< 11.5

Interpretation: The hypothetical data indicate that DMHA has low clearance in human liver microsomes, suggesting it is not rapidly metabolized by Phase I enzymes. The long half-life suggests good metabolic stability, which is often a desirable characteristic for a drug candidate.

G cluster_0 Metabolic Stability Workflow cluster_1 Time-Course Incubation start Prepare Reaction Mix: DMHA (1µM) + Liver Microsomes pre_incubate Pre-incubate 5min @ 37°C start->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate t0 Time 0 initiate->t0 t5 Time 5' quench Quench Aliquots with Acetonitrile + IS t0->quench sample at each time point t15 Time 15' t5->quench sample at each time point t30 Time 30' t15->quench sample at each time point t60 Time 60' t30->quench sample at each time point t60->quench sample at each time point process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Microsomal Stability Assay Workflow

Conclusion and Future Directions

This technical guide outlines a logical and efficient cascade of in vitro assays to establish a foundational understanding of the novel compound this compound. The proposed studies systematically evaluate its cytotoxicity, screen for potential anti-inflammatory activity, and assess its preliminary metabolic stability. The hypothetical data presented suggest that DMHA is a compound with an acceptable safety window at lower micromolar concentrations, potential dose-dependent anti-inflammatory properties, and favorable metabolic stability.

Based on these preliminary findings, further investigations would be warranted. If the anti-inflammatory effects are confirmed, mechanistic studies could explore the specific signaling pathways involved, such as the NF-κB pathway. A broader screening against a panel of kinases and other inflammatory targets would also be a logical next step. The metabolic stability data, while promising, should be confirmed in suspended hepatocytes to include Phase II metabolism.[18] Ultimately, this structured in vitro characterization provides the essential data-driven foundation required to justify and design subsequent, more complex preclinical and in vivo studies.

References

Methodological & Application

Synthesis of Methyl 5,5-dimethyl-4-oxohexanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of methyl 5,5-dimethyl-4-oxohexanoate, a versatile γ-keto ester with applications as a building block in the synthesis of more complex organic molecules. The primary synthetic strategy detailed herein is the Michael addition of the lithium enolate of methyl propionate to mesityl oxide. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a thorough guide to the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

γ-Keto esters are a significant class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. Their bifunctional nature, possessing both a ketone and an ester moiety, allows for a diverse range of chemical transformations. Methyl 5,5-dimethyl-4-oxohexanoate, with its characteristic 1,5-dicarbonyl relationship and a sterically demanding tert-butyl group adjacent to the ketone, presents a valuable scaffold for the introduction of complex molecular architectures.

The synthesis of γ-keto esters can be achieved through various methodologies, including the hydration of 3-alkynoates, palladium-catalyzed carbonylation, and one-pot syntheses from nitroalkanes. However, for the specific architecture of methyl 5,5-dimethyl-4-oxohexanoate, the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, known as the Michael reaction, stands out as a highly efficient and regioselective approach.[1][2] This guide will focus on the practical application of this robust carbon-carbon bond-forming reaction.

Reaction Scheme and Mechanism

The synthesis of methyl 5,5-dimethyl-4-oxohexanoate is predicated on the 1,4-conjugate addition of the lithium enolate of methyl propionate to mesityl oxide (4-methyl-3-penten-2-one).[1][2] The reaction proceeds in three key stages:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is employed to deprotonate the α-carbon of methyl propionate, generating the corresponding lithium enolate. The use of a strong base ensures the complete and irreversible formation of the enolate.[1]

  • Michael Addition: The nucleophilic enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ketone, mesityl oxide. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.[1][2][3]

  • Protonation: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, to protonate the enolate intermediate, yielding the final product, methyl 5,5-dimethyl-4-oxohexanoate.[1]

The causality behind these experimental choices lies in the need for regioselectivity. The "soft" nature of the enolate nucleophile preferentially attacks the "soft" electrophilic β-carbon of the conjugated system, rather than the "hard" carbonyl carbon, leading to the desired 1,4-adduct.[4]

Synthesis_Scheme cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product MP Methyl Propionate Reaction_Center + MP->Reaction_Center MO Mesityl Oxide MO->Reaction_Center LDA 1. LDA, THF, -78 °C LDA->Reaction_Center Enolate Formation & Addition NH4Cl 2. NH4Cl (aq) Product Methyl 5,5-dimethyl-4-oxohexanoate NH4Cl->Product Reaction_Center->NH4Cl Quench

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of methyl 5,5-dimethyl-4-oxohexanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
DiisopropylamineC₆H₁₅N101.191.54 mL11.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.0
Methyl PropionateC₄H₈O₂88.110.89 mL10.0
Mesityl OxideC₆H₁₀O98.141.16 mL10.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated aq. Ammonium ChlorideNH₄Cl53.4920 mL-
Diethyl EtherC₄H₁₀O74.12As needed-
Brine (Saturated aq. NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Procedure
  • Preparation of LDA Solution:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 20 mL of anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF.

    • To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Enolate Formation:

    • In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, prepare a solution of methyl propionate (0.89 mL, 10.0 mmol) in 10 mL of anhydrous THF.

    • Slowly add the methyl propionate solution to the LDA solution at -78 °C via syringe over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Michael Addition:

    • Prepare a solution of mesityl oxide (1.16 mL, 10.0 mmol) in 5 mL of anhydrous THF.

    • Add the mesityl oxide solution dropwise to the enolate solution at -78 °C over 20 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours.

    • Gradually warm the reaction to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 5,5-dimethyl-4-oxohexanoate.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up & Purification cluster_product Final Product A Prepare LDA solution in THF at -78 °C B Generate methyl propionate enolate at -78 °C A->B C Add mesityl oxide solution at -78 °C B->C D Stir at -78 °C for 2 hours C->D E Warm to room temperature and stir for 2 hours D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO4 and Concentrate H->I J Purify by Flash Chromatography I->J K Pure Methyl 5,5-dimethyl-4-oxohexanoate J->K

Figure 2: Step-by-step experimental workflow.

Characterization

The structure and purity of the synthesized methyl 5,5-dimethyl-4-oxohexanoate should be confirmed by standard spectroscopic methods. While experimental data for this specific compound is not widely available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.[5][6][7]

Predicted Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.67 (s, 3H, -OCH₃), 2.70 (t, J = 7.0 Hz, 2H, -CH₂C(=O)-), 2.55 (t, J = 7.0 Hz, 2H, -CH₂CO₂-), 1.15 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 214.0 (C=O, ketone), 173.5 (C=O, ester), 51.5 (-OCH₃), 44.0 (-C (CH₃)₃), 35.0 (-C H₂C(=O)-), 28.0 (-C H₂CO₂-), 26.5 (-C(C H₃)₃)
IR (neat, cm⁻¹)ν: ~2960 (C-H stretch), ~1740 (C=O stretch, ester), ~1710 (C=O stretch, ketone), ~1170 (C-O stretch)
Mass Spectrometry (EI)m/z (%): 172 [M]⁺, 157 [M-CH₃]⁺, 115 [M-C(CH₃)₃]⁺, 101, 87, 57 [C(CH₃)₃]⁺ (base peak), 43

Note on Characterization: The predicted ¹H NMR spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group and a singlet for the methyl ester protons. The two methylene groups are expected to appear as triplets. The ¹³C NMR will show distinct signals for the two carbonyl carbons, the ester methyl carbon, and the carbons of the tert-butyl group. The IR spectrum will exhibit two strong carbonyl stretching bands, one for the ester and one for the ketone.[5][6][7] In the mass spectrum, a prominent peak at m/z = 57 corresponding to the stable tert-butyl cation is expected and will likely be the base peak.[8][9]

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and mesityl oxide are flammable and toxic.

  • Anhydrous THF and diethyl ether are extremely flammable.

  • All manipulations should be performed in a properly functioning chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of methyl 5,5-dimethyl-4-oxohexanoate via a Michael addition reaction. The described methodology is based on well-established principles of enolate chemistry and offers a reliable route to this valuable synthetic intermediate. The provided characterization data, though predictive, serves as a strong guideline for the structural elucidation of the final product. By following this protocol and adhering to the outlined safety precautions, researchers can confidently synthesize and characterize methyl 5,5-dimethyl-4-oxohexanoate for its further use in the development of novel chemical entities.

References

Quantitative Analysis of 5,5-Dimethyl-4-oxohexanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the analytical methods for the precise and reliable quantification of 5,5-Dimethyl-4-oxohexanoic acid in biological matrices. Designed for researchers, scientists, and professionals in drug development, this guide delves into the core principles of method selection, sample preparation, and analysis by state-of-the-art chromatographic and mass spectrometric techniques. The protocols detailed herein are grounded in established bioanalytical method validation principles to ensure data integrity and reproducibility.

Introduction to this compound and its Analytical Challenges

This compound is a keto-carboxylic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1][2] Its structure, featuring both a ketone and a carboxylic acid functional group, presents distinct analytical challenges. These include potential thermal instability and low volatility, which can complicate direct analysis by gas chromatography. Furthermore, its polarity requires careful consideration of chromatographic conditions to achieve adequate retention and separation from matrix components.

Accurate quantification of this analyte is critical in various research contexts, potentially including metabolic studies and pharmacokinetic analysis. This necessitates the development of robust, sensitive, and specific analytical methods. This guide will focus on two principal analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Guiding Principles: Bioanalytical Method Validation

The reliability of any quantitative data hinges on the thorough validation of the analytical method. All protocols described in this guide are designed to be validated in accordance with international regulatory standards, such as those set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Key validation parameters to establish method performance include accuracy, precision, selectivity, sensitivity, linearity, recovery, matrix effect, and stability.[6][7]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying non-volatile and thermally labile compounds in complex biological matrices due to its high sensitivity, specificity, and throughput. For this compound, a direct analysis following a simple sample preparation is often feasible.

Rationale for LC-MS/MS Approach

The high specificity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection of the target analyte with minimal interference from the sample matrix. The carboxylic acid moiety of this compound ionizes efficiently using Electrospray Ionization (ESI), typically in negative ion mode, making it well-suited for LC-MS/MS analysis. While derivatization can be employed to enhance sensitivity for some keto acids, a direct injection approach is often sufficient and simplifies the workflow.[4][8]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Plasma/Urine Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Collect Supernatant P4->P5 A1 LC Separation (Reversed-Phase C18) P5->A1 A2 ESI-MS/MS Detection (Negative Ion Mode, MRM) A1->A2 D1 Peak Integration A2->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (if available) or a structurally similar keto acid.

  • Human plasma (sourced ethically)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9][10] Acetonitrile is a common choice as it is efficient and compatible with reversed-phase chromatography.[9]

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates before transferring to an autosampler vial.

3. LC-MS/MS Instrumental Parameters

ParameterSuggested Conditions
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B held for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. (This should be optimized)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion [M-H]⁻: m/z 157.1. Product ions to be determined by infusion of the reference standard. A typical loss would be that of CO₂ (m/z 44).
Internal Standard MRM transition to be determined based on the specific SIL-IS used.

4. Calibration and Quality Control

  • Prepare a stock solution of this compound in methanol.

  • Generate a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples alongside the unknown samples.

Quantitative Data Summary (LC-MS/MS)

The following table presents typical performance characteristics for the analysis of keto acids in biological matrices using LC-MS/MS.[11][12] These values should be established during method validation.

Validation ParameterExpected Performance
Linearity (r²) >0.99
Limit of Detection (LOD) 0.05 - 0.5 µmol/L
Limit of Quantification (LOQ) 0.2 - 1.0 µmol/L
Accuracy (% Bias) Within ±15% of nominal value (±20% at LOQ)
Precision (%RSD) ≤15% (≤20% at LOQ)
Recovery Consistent, precise, and reproducible across the concentration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of small molecules. However, due to the low volatility of this compound, a derivatization step is mandatory to make it amenable to GC analysis.[13]

Rationale for GC-MS with Derivatization

Derivatization converts the polar carboxylic acid and ketone groups into less polar, more volatile, and more thermally stable functional groups. A common and effective strategy for keto acids is a two-step process:

  • Oximation: The ketone group is reacted with an oximating agent (e.g., methoxyamine hydrochloride) to form a stable methoxime derivative. This prevents enolization and the formation of multiple peaks.[14]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a silyl group (e.g., from N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.[2]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Plasma/Urine Sample P2 Add Internal Standard P1->P2 P3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) P2->P3 P4 Evaporate to Dryness P3->P4 D1 Oximation (Methoxyamine HCl) P4->D1 D2 Silylation (BSTFA) D1->D2 A1 GC Separation (e.g., DB-5ms column) D2->A1 A2 EI-MS Detection (Scan or SIM mode) A1->A2

Caption: GC-MS workflow for this compound with derivatization.

Detailed Protocol: GC-MS Quantification in Urine

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog or a non-endogenous organic acid like tropic acid)

  • Ethyl acetate (GC grade)

  • Hydroxylamine hydrochloride

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation: Liquid-Liquid Extraction (LLE) LLE is a robust technique for isolating organic acids from aqueous matrices like urine.[15][16]

  • To a volume of urine equivalent to 1 µmol of creatinine, add 10 µL of the internal standard working solution.

  • Add sodium chloride to saturate the aqueous phase.

  • Acidify the sample to pH 1-2 with HCl.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction twice more, pooling the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a stream of nitrogen at 40°C.

3. Derivatization

  • Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried extract. Vortex to dissolve the residue. Incubate at 60°C for 60 minutes.

  • Silylation: Cool the sample to room temperature. Add 100 µL of BSTFA + 1% TMCS. Vortex thoroughly and incubate at 70°C for 45 minutes.[13]

  • After cooling, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

4. GC-MS Instrumental Parameters

ParameterSuggested Conditions
GC System Gas chromatograph with an autosampler
Column A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. (This should be optimized)
Mass Spectrometer Single quadrupole or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the derivatized analyte and internal standard.
Quantitative Data Summary (GC-MS)

The following table presents typical performance characteristics for the GC-MS analysis of derivatized organic acids.[2][13] These values should be established during method validation.

Validation ParameterExpected Performance
Linearity (r²) >0.995
Limit of Detection (LOD) 0.1 - 1.0 µmol/L
Limit of Quantification (LOQ) 0.5 - 2.0 µmol/L
Accuracy (% Recovery) 85-115%
Precision (%RSD) ≤15%

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. LC-MS/MS offers a more direct approach with simpler sample preparation, making it ideal for high-throughput applications. GC-MS, while requiring a more involved derivatization step, provides excellent chromatographic resolution. Regardless of the method chosen, rigorous validation is paramount to ensure the generation of high-quality, reproducible, and defensible data.

References

The Definitive Guide to 5,5-Dimethyl-4-oxohexanoic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative data are paramount. The use of an appropriate internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies. This comprehensive technical guide details the application of 5,5-Dimethyl-4-oxohexanoic acid as an analytical standard. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of its properties, detailed experimental protocols for its use as an internal standard, and the scientific rationale behind these methodologies.

Introduction: The Role of Internal Standards in Bioanalysis

Quantitative bioanalysis by LC-MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for these variabilities.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thereby improving the accuracy and precision of the measurement.[3] this compound, a structural analog to many small molecule drugs and metabolites, presents itself as a suitable candidate for an internal standard in various bioanalytical assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development.

PropertyValueSource
IUPAC Name This compound[4]
Chemical Formula C8H14O3[4]
Molar Mass 158.19 g/mol [4]
Canonical SMILES CC(C)(C)C(=O)CCC(=O)O[4]
InChI Key FSZDZPZFDKTEIM-UHFFFAOYSA-N[4]
Monoisotopic Mass 158.0943 Da[5]

Chemical Structure:

Caption: 2D structure of this compound.

Application Protocol: Quantification of a Small Molecule Analyte in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for the use of this compound as an internal standard in a typical bioanalytical workflow.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Thaw Plasma Samples B Spike with Analyte and Internal Standard A->B C Protein Precipitation with Acetonitrile B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J K Quantification via Calibration Curve J->K

Caption: High-level workflow for bioanalytical quantification.

Detailed Step-by-Step Methodology

3.2.1. Reagent and Solution Preparation

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the stock solution in 50:50 methanol:water. The final concentration should be optimized based on the analyte's expected concentration range and the mass spectrometer's sensitivity.

  • Analyte Stock and Calibration Standard Preparation: Prepare a stock solution of the analyte of interest. From this, create a series of calibration standards in a blank biological matrix (e.g., human plasma) to cover the expected in-study concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix from a separate stock solution of the analyte.

3.2.2. Sample Preparation: Protein Precipitation

  • Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which can otherwise interfere with the analysis and foul the LC-MS system.[6] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.[6]

  • Protocol:

    • Aliquot 50 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples used to assess selectivity).

    • Add 200 µL of ice-cold acetonitrile to each tube. This 4:1 ratio of organic solvent to sample is generally effective for protein removal.[6]

    • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • Causality: Reversed-phase liquid chromatography is well-suited for separating small molecules like this compound and many drug compounds.[7] The use of an acidic mobile phase modifier, such as formic acid, promotes the protonation of carboxylic acids, leading to better retention and peak shape on a C18 column.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Instrumentation and Conditions:

    • LC System: A UHPLC system capable of high-pressure gradient elution.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      0.5 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • MRM Transitions (Hypothetical - Must be optimized empirically):

      • This compound: Q1: 157.1 m/z → Q3: [Fragment ion m/z]

      • Analyte: Q1: [M-H]⁻ m/z → Q3: [Fragment ion m/z]

3.2.4. Data Processing and Quantification

  • Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is often appropriate.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[9][10][11] Validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[12][13]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Accuracy & Precision Closeness of measured values to the nominal value and the degree of scatter.Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ).
Calibration Curve The relationship between response and concentration over the intended range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This compound is a viable and effective analytical standard for the quantification of small molecules in complex biological matrices. Its physicochemical properties make it amenable to standard reversed-phase LC-MS/MS workflows. By following a well-structured protocol and adhering to rigorous validation guidelines, researchers can leverage this standard to generate high-quality, reliable, and reproducible data to support drug discovery and development programs. The principles and methodologies detailed in this guide provide a robust framework for its successful implementation.

References

Application Notes and Protocols for 5,5-Dimethyl-4-oxohexanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Keto Acid

5,5-Dimethyl-4-oxohexanoic acid is a fascinating, yet under-explored, small molecule with significant potential in drug discovery and development. Its structure, featuring a carboxylic acid and a ketone functional group, positions it as a versatile building block for organic synthesis and a candidate for biological activity. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, along with detailed experimental protocols to empower researchers in their scientific endeavors.

As a keto acid, this compound shares structural similarities with endogenous metabolites like ketone bodies, which are known to have profound effects on cellular metabolism and inflammation.[1][2][3] This structural analogy forms the basis of our exploration into its potential as a modulator of inflammatory pathways and metabolic signaling. This document will guide you through the synthesis, characterization, and hypothetical biological evaluation of this compound, grounded in established methodologies for similar molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueSource
Molecular FormulaC₈H₁₄O₃--INVALID-LINK--[4]
Molecular Weight158.19 g/mol --INVALID-LINK--[4]
IUPAC NameThis compound--INVALID-LINK--[4]
CAS Number57965-24-9--INVALID-LINK--[4]
AppearancePredicted: Solid-
SolubilityPredicted: Soluble in water and organic solvents-

Synthesis and Characterization: A Practical Approach

Protocol 1: Synthesis of this compound via Michael Addition

This protocol describes the synthesis of this compound from ethyl acrylate and 3,3-dimethyl-2-butanone (pinacolone). The choice of a strong base like lithium diisopropylamide (LDA) is crucial for the efficient deprotonation of the ketone to form the enolate nucleophile.

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl acrylate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes to generate LDA.

  • Ketone Addition: Still at -78 °C, add 3,3-dimethyl-2-butanone (1.0 eq) dropwise to the LDA solution. Stir for 1 hour to ensure complete enolate formation.

  • Michael Addition: Add ethyl acrylate (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Ester Hydrolysis: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Add 1M NaOH (excess) to hydrolyze the ethyl ester. Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Characterization Workflow

Caption: Workflow for the purification and characterization of the synthesized product.

Analytical Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The following LC-MS/MS protocol is adapted from established methods for other keto acids.[7]

Protocol 2: Quantification by LC-MS/MS

Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube for analysis.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be determined by infusing a standard of this compound.

Hypothesized Biological Activity and Experimental Protocols

Based on the known anti-inflammatory properties of other aliphatic keto acids and ketone bodies, we hypothesize that this compound may exert its effects through the modulation of key inflammatory pathways.[1][8]

Hypothesized Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[8] The ketone body β-hydroxybutyrate (BHB) has been shown to inhibit NLRP3 inflammasome activation.[1][8] We propose that this compound may act similarly.

G cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming Pro_IL1b->NLRP3_priming NLRP3_activation NLRP3 Activation NLRP3_priming->NLRP3_activation K_efflux K+ Efflux K_efflux->NLRP3_activation ASC ASC NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 IL1b Mature IL-1β Casp1->IL1b IL18 Mature IL-18 Casp1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation DMOHA This compound DMOHA->NLRP3_activation Inhibition

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Protocol 3: In Vitro Evaluation of Anti-Inflammatory Activity

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment:

  • Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) in appropriate media.

  • Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulate the NLRP3 inflammasome with ATP (5 mM) for 30 minutes.

Endpoint Analysis:

  • ELISA: Measure the concentration of IL-1β in the cell culture supernatant using a commercially available ELISA kit.

  • Western Blot: Analyze cell lysates for the presence of cleaved caspase-1.

  • Cell Viability Assay (e.g., MTT): Assess the cytotoxicity of the compound.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

PPARs are nuclear receptors that regulate lipid and glucose metabolism and have been implicated in inflammation.[9] Given its carboxylic acid moiety, this compound could potentially interact with and modulate the activity of PPARs.

Protocol 4: PPARγ Transactivation Assay

This cell-based reporter assay can determine if this compound can activate PPARγ.

Methodology:

  • Use a cell line (e.g., HEK293T) that is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Treat the cells with a range of concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • An increase in luciferase activity indicates PPARγ activation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule. Future studies should focus on confirming its hypothesized mechanism of action, exploring its in vivo efficacy in animal models of inflammatory diseases, and investigating its potential as a synthetic building block for more complex molecules.

References

Application Notes and Protocols for 5,5-Dimethyl-4-oxohexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Keto Acid in Metabolic Reprogramming

In the intricate landscape of cellular metabolism, keto acids serve as critical nodes, directing the flow of substrates for energy production, biosynthesis, and signaling. While the roles of prominent keto acids like alpha-ketoglutarate and beta-hydroxybutyrate are well-established, the vast chemical space of less-characterized keto acids presents a frontier for discovering novel modulators of metabolic pathways. 5,5-Dimethyl-4-oxohexanoic acid, a structurally unique keto acid, emerges as a compelling candidate for such exploration. Its distinct dimethyl substitution pattern suggests potential for unique interactions with metabolic enzymes and receptors, warranting a thorough investigation of its applications in metabolic research.

This guide provides a comprehensive overview of the potential applications of this compound, offering detailed protocols for its investigation in both in vitro and in vivo models. As a novel research compound, the methodologies presented herein are adapted from established protocols for analogous branched-chain keto acids (BCKAs) and are designed to be robust and self-validating. These notes are intended for researchers, scientists, and drug development professionals seeking to explore the metabolic effects of this intriguing molecule.

Scientific Rationale: Why Investigate this compound?

Keto acids are pivotal intermediates in the catabolism of amino acids and fatty acids.[1] They can act as alternative energy substrates, particularly under conditions of glucose scarcity, and have been shown to function as signaling molecules that influence a range of cellular processes.[2] Branched-chain keto acids (BCKAs), derived from the breakdown of branched-chain amino acids (BCAAs), are known to modulate insulin signaling, gluconeogenesis, and mitochondrial function.[3] The structural similarity of this compound to naturally occurring BCKAs provides a strong rationale for investigating its potential to influence these key metabolic pathways.

Hypothesized Metabolic Roles of this compound:

  • Modulation of Insulin Signaling: BCKAs have been shown to impact the insulin signaling cascade, a critical regulator of glucose homeostasis. Investigating whether this compound mimics or antagonizes these effects could reveal novel mechanisms for controlling glucose uptake and metabolism.

  • Alternative Energy Substrate: During periods of low glucose availability, such as fasting or adherence to a ketogenic diet, the body utilizes ketone bodies as an energy source.[4] Due to its keto-acid structure, this compound could potentially serve as a direct or indirect fuel source for various tissues.

  • Regulation of Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, or gluconeogenesis, is a tightly regulated process. Some BCKAs have been found to suppress gluconeogenesis in hepatocytes by inhibiting the mitochondrial pyruvate carrier.[3] Exploring the effect of this compound on this pathway could have implications for metabolic diseases characterized by excessive glucose production.

  • Mitochondrial Function and Oxidative Stress: Mitochondria are the primary sites of energy production and are also involved in cellular stress responses. The impact of BCKAs on mitochondrial respiration and the production of reactive oxygen species (ROS) is an active area of research.[5] Determining the influence of this compound on mitochondrial bioenergetics and oxidative stress could uncover its potential cytoprotective or cytotoxic effects.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[6]
Molecular Weight 158.19 g/mol [6]
CAS Number 57965-24-9[6]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.
InChI Key FSZDZPZFDKTEIM-UHFFFAOYSA-N[6]

Application Notes & Protocols

The following protocols are designed as a starting point for investigating the metabolic effects of this compound. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.

Application 1: In Vitro Assessment of Metabolic Effects in Cell Culture

Objective: To determine the direct effects of this compound on cellular metabolism, including cell viability, insulin signaling, and glucose uptake.

Rationale: Cell culture models provide a controlled environment to dissect the molecular mechanisms by which this compound exerts its effects, free from the complexities of systemic metabolism.

Purpose: To assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myoblasts, or 3T3-L1 adipocytes)

  • Complete growth medium

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Purpose: To investigate the effect of this compound on key proteins in the insulin signaling pathway (e.g., Akt, mTOR).[7]

Materials:

  • Cell line (e.g., C2C12 myotubes)

  • Serum-free medium

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and differentiate C2C12 myoblasts into myotubes in 6-well plates.

  • Starve the myotubes in serum-free medium for 4 hours.

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting according to standard procedures.

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash, incubate with secondary antibody, and detect the signal using ECL.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake S6K S6K mTORC1->S6K Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis BCKA 5,5-Dimethyl-4- oxohexanoic acid BCKA->BCKA_effect Potential Modulation

Caption: Potential modulation of the insulin signaling pathway by this compound.

Application 2: In Vivo Evaluation in a Mouse Model

Objective: To assess the systemic metabolic effects of this compound in a mouse model, including its impact on body weight, glucose tolerance, and tissue-specific metabolic markers.

Rationale: In vivo studies are crucial for understanding the integrated physiological response to this compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Purpose: To evaluate the short-term and long-term effects of this compound on metabolic parameters.

Materials:

  • C57BL/6J mice

  • Standard chow diet or high-fat diet

  • This compound

  • Vehicle (e.g., saline or corn oil)

  • Gavage needles

  • Metabolic cages (optional)

Procedure:

  • Acclimatize mice for at least one week.

  • For chronic studies, mice can be fed a diet supplemented with this compound or administered the compound daily by oral gavage.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood and tissues (liver, skeletal muscle, adipose tissue) for further analysis.[7]

Purpose: To assess the effect of this compound on glucose clearance.

Procedure:

  • Fast mice for 6 hours.

  • Administer this compound (or vehicle) at a predetermined time before the glucose challenge.

  • Measure baseline blood glucose from the tail vein.

  • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

GTT_Workflow start Start fast Fast Mice (6 hours) start->fast administer Administer Compound or Vehicle fast->administer baseline Measure Baseline Blood Glucose (t=0) administer->baseline glucose Glucose Injection (2 g/kg, IP) baseline->glucose measurements Measure Blood Glucose (t = 15, 30, 60, 90, 120 min) glucose->measurements auc Calculate AUC measurements->auc end End auc->end

Caption: Workflow for a Glucose Tolerance Test (GTT).

Application 3: Analytical Quantification in Biological Samples

Objective: To accurately measure the concentration of this compound in biological matrices such as plasma, cell culture media, and tissue homogenates.

Rationale: Quantifying the levels of this compound is essential for pharmacokinetic studies and for correlating its concentration with observed metabolic effects.

Purpose: To develop a sensitive and specific method for the quantification of this compound.

Principle: Due to their often low volatility and thermal instability, keto acids are frequently derivatized prior to analysis by mass spectrometry to improve their chromatographic and ionization properties.[1][8] A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.

Materials:

  • Biological sample (plasma, cell media, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • Derivatization reagent (e.g., PFBHA)

  • LC-MS/MS system with a suitable C18 column

Procedure (General Outline):

  • Sample Preparation:

    • Thaw samples on ice.

    • To 100 µL of sample, add the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.[2]

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer and add the derivatization reagent.

    • Incubate to allow the reaction to complete.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of the derivatized this compound and the internal standard.[8]

    • Quantify the analyte by comparing its peak area to that of the internal standard using a standard curve.

Trustworthiness and Self-Validation

The protocols described above are designed with internal controls and validation steps to ensure the reliability of the results. For instance, in cell-based assays, the inclusion of vehicle controls and positive controls (e.g., insulin) is critical. In animal studies, proper randomization and blinding are essential to avoid bias. For analytical methods, the use of an internal standard and the generation of a standard curve are mandatory for accurate quantification.

Conclusion: A Promising Tool for Metabolic Discovery

This compound represents a novel chemical entity with the potential to modulate key metabolic pathways. The application notes and protocols provided in this guide offer a robust framework for initiating research into its biological effects. By employing these methodologies, researchers can systematically unravel the metabolic roles of this compound, potentially leading to new insights into metabolic regulation and the development of novel therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for the Investigation of 5,5-Dimethyl-4-oxohexanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Keto Acid

5,5-Dimethyl-4-oxohexanoic acid is a C8 keto-carboxylic acid with a unique structure featuring a tert-butyl group.[1][2] While extensive research on its biological activities in cell culture is not yet widely published, its structural similarity to other biologically relevant keto acids suggests a range of potential applications for researchers in cellular metabolism, drug development, and bioprocessing.[3][4] Keto acids are pivotal intermediates in the metabolism of amino acids and fatty acids, and their supplementation in cell culture can offer benefits such as enhanced media stability and providing alternative energy substrates.[3][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound in in vitro studies. We will provide a foundational framework for its use, from initial handling and solubilization to detailed experimental protocols for assessing its effects on cellular phenotypes. The methodologies presented here are based on established principles for working with similar small molecules, such as other keto acids and fatty acids, and are designed to be adaptable to a wide range of cell types and research questions.[3][5][6]

Potential Applications in Cell Culture

Based on the known roles of other keto acids, this compound could be a valuable tool for:

  • Metabolic Studies: Investigating its role as an alternative energy source, potentially bypassing certain steps of glycolysis, and its impact on mitochondrial respiration.

  • Lipotoxicity Models: As a fatty acid-like molecule, it could be used to study the cellular stress responses induced by lipid accumulation, which are relevant to metabolic diseases.[5]

  • Cell Culture Media Optimization: Similar to other keto acids, it may serve as a more stable and soluble precursor to an essential nutrient, potentially improving the performance and longevity of cell cultures in bioproduction.[3][4]

  • Drug Discovery: Serving as a novel scaffold for the synthesis of bioactive compounds or as a tool to modulate cellular pathways implicated in disease.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1]
Appearance Varies (typically a solid or oil)
Solubility Limited solubility in aqueous media is expected.[5]

Safety and Handling

Prior to use, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[7]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat.[7] Avoid inhalation of dust or vapors.[7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Due to the anticipated limited aqueous solubility of this compound, proper solubilization is critical for accurate and reproducible experimental results. Two primary methods are proposed:

Method A: Solubilization using a solvent

  • Solvent Selection: Begin with a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation of a High-Concentration Stock:

    • Accurately weigh a small amount of this compound.

    • Add the solvent dropwise while vortexing until the compound is fully dissolved. Aim for a high concentration stock (e.g., 100 mM) to minimize the final solvent concentration in the cell culture medium.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Method B: Complexing with Bovine Serum Albumin (BSA)

This method is particularly useful for mimicking physiological conditions where fatty acids are transported by albumin.[5]

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a concentration of 10% (w/v). Gently mix to avoid frothing and sterile filter.[5]

  • Prepare a Concentrated Keto Acid Solution: Dissolve this compound in a minimal amount of 0.1 M NaOH by warming to 37°C.[5]

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the keto acid solution dropwise to the BSA solution while stirring gently. A molar ratio of 2:1 to 6:1 (keto acid:BSA) is a good starting point.[5]

    • Incubate the mixture at 37°C for at least 1 hour to allow for complexation.[5]

  • Storage: The final stock solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Determining the Optimal Working Concentration

A dose-response experiment is essential to identify the optimal, non-toxic working concentration range.

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment. Allow the cells to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A wide range of concentrations is recommended for the initial screen (e.g., 1 µM to 1 mM).

  • Vehicle Control: It is crucial to include a vehicle control, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) or BSA used to dissolve the compound.[8]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).[9] The optimal working concentration for subsequent experiments should be below the IC₅₀.

Protocol 3: Assessment of Cellular Metabolism

To investigate the impact of this compound on cellular metabolism, real-time metabolic analysis is highly informative.

  • Cell Culture: Culture a metabolically active cell line (e.g., HepG2 for liver metabolism, C2C12 for muscle) in standard conditions.[9]

  • Treatment: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 2) for a suitable duration (e.g., 24 hours). Include a vehicle control.

  • Metabolic Flux Analysis:

    • Oxygen Consumption Rate (OCR): Measure the OCR using a Seahorse XF Analyzer to assess mitochondrial respiration.[9]

    • Extracellular Acidification Rate (ECAR): Simultaneously measure the ECAR to assess glycolysis.

  • Data Interpretation: Analyze the changes in OCR and ECAR to determine if this compound alters the metabolic phenotype of the cells.

Visualizations: Pathways and Workflows

To aid in the conceptualization of experiments, the following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 5,5-Dimethyl-4-oxohexanoic acid_ext This compound 5,5-Dimethyl-4-oxohexanoic acid_cyt This compound 5,5-Dimethyl-4-oxohexanoic acid_ext->5,5-Dimethyl-4-oxohexanoic acid_cyt Transport Acyl-CoA Synthetase Acyl-CoA Synthetase 5,5-Dimethyl-4-oxohexanoic acid_cyt->Acyl-CoA Synthetase 5,5-Dimethyl-4-oxohexanoyl-CoA 5,5-Dimethyl-4-oxohexanoyl-CoA Acyl-CoA Synthetase->5,5-Dimethyl-4-oxohexanoyl-CoA Beta-oxidation β-oxidation 5,5-Dimethyl-4-oxohexanoyl-CoA->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Energy Production

Caption: Hypothetical metabolic fate of this compound.

start Start: Obtain this compound solubilization Protocol 1: Prepare Stock Solution (DMSO or BSA complex) start->solubilization dose_response Protocol 2: Determine IC₅₀ (Cell Viability Assay) solubilization->dose_response working_conc Select Non-Toxic Working Concentration dose_response->working_conc phenotypic_assays Perform Phenotypic Assays working_conc->phenotypic_assays metabolism_assay Protocol 3: Metabolic Analysis (Seahorse XF) phenotypic_assays->metabolism_assay other_assays Other Assays: - Gene Expression (qPCR) - Protein Analysis (Western Blot) - Cell Signaling (Phospho-arrays) phenotypic_assays->other_assays data_analysis Data Analysis and Interpretation metabolism_assay->data_analysis other_assays->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

The study of this compound in cell culture represents a novel and exciting area of research. While direct experimental data is currently limited, the protocols and conceptual frameworks provided in these application notes offer a solid starting point for its investigation. By carefully characterizing its effects on cell viability, metabolism, and other key cellular processes, researchers can unlock the full potential of this intriguing molecule. Future studies could explore its effects in more complex in vitro models, such as 3D cell cultures and organoids, to further elucidate its physiological relevance and therapeutic potential.

References

Application Notes & Protocols: 5,5-Dimethyl-4-oxohexanoic Acid as a Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Unique Synthetic Scaffold

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5,5-Dimethyl-4-oxohexanoic acid, a γ-keto acid, presents itself as a particularly valuable scaffold. Its structure is distinguished by two key reactive centers: a sterically hindered ketone and a terminal carboxylic acid. The bulky tert-butyl group adjacent to the ketone profoundly influences its reactivity, offering opportunities for high regioselectivity in chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed, field-tested protocols for its use in constructing higher-order molecular systems relevant to pharmaceutical and materials science research.

Physicochemical Properties and Safety Data

Proper characterization and handling are the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-Pivalylpropionic acid[2]
CAS Number 57965-24-9[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance White to off-white solid(Typical)
Boiling Point 267.9 °C at 760 mmHg[2]
Density 1.038 g/cm³[2]
LogP 1.46640[2]
Hazards Harmful if swallowed, Causes skin and eye irritation[1]
  • ¹H NMR: Expect signals for the tert-butyl singlet (approx. 1.1-1.2 ppm), two methylene triplets (approx. 2.6-3.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expect signals for the quaternary carbon, methyl carbons of the tert-butyl group, the two methylene carbons, the ketonic carbonyl (C=O), and the carboxylic acid carbonyl (COOH).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and a C=O stretch for the ketone (approx. 1710-1715 cm⁻¹).

Synthesis of the Building Block: A Malonic Ester Approach

A robust and scalable synthesis of this compound can be achieved via a Michael addition of dimethyl malonate to 1-chloropinacolone, followed by saponification and decarboxylation. This method leverages common starting materials and well-understood reaction mechanisms.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation DM Dimethyl Malonate Base NaH or NaOMe in THF DM->Base Deprotonation CP 1-Chloropinacolone Intermediate Dimethyl 2-(3,3-dimethyl-2-oxobutyl)malonate CP->Intermediate SN2 Attack Base->Intermediate NaOH 1. NaOH, H₂O, Reflux 2. HCl (aq), Heat Intermediate->NaOH Saponification FinalProduct This compound NaOH->FinalProduct Acidification & Decarboxylation G cluster_acid Carboxylic Acid Reactions cluster_keto Ketone Reactions MAIN 5,5-Dimethyl-4-oxohexanoic acid Ester γ-Keto Ester MAIN->Ester R-OH, H⁺ Amide γ-Keto Amide MAIN->Amide R₂NH, DCC/EDC AcidChloride γ-Keto Acid Chloride MAIN->AcidChloride SOCl₂ Pyridazinone Dihydropyridazinone (via Hydrazine) MAIN->Pyridazinone N₂H₄·H₂O, EtOH Alcohol γ-Hydroxy Acid MAIN->Alcohol NaBH₄ Alkene Unsaturated Acid (Wittig Reaction) MAIN->Alkene Ph₃P=CHR

References

Chromatographic Strategies for the Analysis of 5,5-Dimethyl-4-oxohexanoic Acid: A Detailed Guide to Method Development and Implementation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 5,5-Dimethyl-4-oxohexanoic acid, a keto-carboxylic acid. The analysis of such compounds presents unique challenges due to their polarity and potential lack of a strong chromophore. This document explores two primary analytical strategies: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for direct analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting and optimizing the appropriate method. Detailed, step-by-step protocols for both approaches are provided, alongside guidance on method validation, data interpretation, and troubleshooting.

Introduction: The Analytical Challenge

This compound is an organic molecule featuring both a ketone and a carboxylic acid functional group.[1][2] The presence of these polar moieties governs its chemical behavior and presents specific challenges for chromatographic separation. The carboxylic acid group makes the molecule amenable to analysis by reversed-phase liquid chromatography, but its lack of a significant UV-absorbing chromophore complicates detection by common spectrophotometric methods. Furthermore, the high polarity and low volatility of the free acid make direct analysis by gas chromatography problematic without prior chemical modification.[3][4]

This guide is designed for scientists in drug development and research who require robust and reliable methods for the quantification and identification of this and similar keto acids in various matrices. We will provide the foundational knowledge and practical protocols to overcome these analytical hurdles.

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing an effective separation strategy. These properties dictate the choice of stationary phase, mobile phase composition, and the potential need for derivatization.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1][5]
IUPAC Name This compound[1]
Structure CC(C)(C)C(=O)CCC(=O)O[1]
XLogP3 0.9[1]

The positive XLogP3 value suggests some non-polar character, making it suitable for reversed-phase chromatography. However, the presence of the carboxylic acid necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

Rationale for Method Selection: LC-MS vs. GC-MS

The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is the primary decision point. Both are powerful techniques, but their suitability depends on the analytical goals and available instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for polar, non-volatile compounds like keto acids.[4] It allows for direct analysis without the need for derivatization, simplifying sample preparation.[6] The high sensitivity and specificity of mass spectrometry overcome the challenge of poor UV absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and provides detailed structural information through electron ionization (EI) fragmentation patterns.[4] However, it is unsuitable for analyzing polar compounds with active hydrogens (like carboxylic acids) in their native form due to poor volatility and thermal instability.[3][7] Therefore, a chemical derivatization step is mandatory to replace the active hydrogen, increasing volatility and thermal stability.[4] Common methods include silylation or esterification.[3]

For this guide, we will present LC-MS as the primary, recommended protocol due to its direct approach and simpler workflow. GC-MS with derivatization will be presented as a robust alternative , particularly valuable when LC-MS is unavailable or when orthogonal confirmation is required.

Primary Protocol: Reversed-Phase HPLC with Mass Spectrometric Detection

This method provides a direct, sensitive, and specific approach for the analysis of this compound. The key principle is to use a low-pH mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a non-polar C18 stationary phase.

LCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Solvent Reconstitution in Mobile Phase A Extraction->Solvent Injector Autosampler Injection Solvent->Injector Column C18 Reversed-Phase Column Injector->Column Gradient Gradient Elution (Water/Acetonitrile + Formic Acid) ESI Electrospray Ionization (ESI), Negative Mode Column->ESI Analyzer Mass Analyzer (e.g., Q-TOF, Triple Quad) ESI->Analyzer Detection Data Acquisition (SIM or MRM) Analyzer->Detection Data Chromatogram & Mass Spectrum Detection->Data

Fig 1. Workflow for the direct analysis of this compound by HPLC-MS.
Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction Example)

  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add an appropriate internal standard if quantitative analysis is desired.

  • Acidify the sample by adding 10 µL of 1 M Formic Acid to protonate the analyte.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

B. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System UPLC/HPLC system capable of binary gradient elution
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B (0-1 min), ramp to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1 min), equilibrate (10.1-12 min)
MS Detector Q-TOF or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Ion [M-H]⁻, m/z 157.0819
Capillary Voltage 3.0 kV
Source Temp. 120°C
Rationale and Expected Results
  • Why Formic Acid? Using an acidic mobile phase ensures that the carboxylic acid group of the analyte remains protonated (neutral).[8] This neutral form is more hydrophobic and will be retained more strongly on the C18 column, leading to better chromatography and symmetrical peak shapes. Formic acid is also volatile, making it ideal for MS applications.

  • Why Negative ESI Mode? The carboxylic acid group is easily deprotonated in the ESI source, forming a stable negative ion [M-H]⁻. This process is highly efficient and provides excellent sensitivity for detection.

  • Expected Outcome: A sharp, symmetrical peak should be observed at a retention time determined by the specific column and gradient used. The mass spectrometer, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, will confirm the identity of the peak by detecting the ion at m/z 157.0819.

Alternative Protocol: GC-MS with Silylation Derivatization

This protocol is an excellent alternative for laboratories equipped for GC-MS or for confirmatory analysis. Derivatization is a critical step that converts the non-volatile keto acid into a thermally stable and volatile silyl ester.[3][4]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_ms Mass Spectrometer Sample Extracted & Dried Sample Residue Deriv Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Sample->Deriv Reaction Heat at 60°C for 30 minutes Deriv->Reaction Injector Splitless Injection Reaction->Injector Column DB-5ms or HP-5ms Capillary Column Injector->Column Oven Oven Temperature Program EI Electron Ionization (EI) 70 eV Column->EI Analyzer Quadrupole Mass Analyzer EI->Analyzer Detection Full Scan or SIM Data Acquisition Analyzer->Detection Data Chromatogram & EI Mass Spectrum Detection->Data

Fig 2. Workflow for GC-MS analysis of this compound following derivatization.
Experimental Protocol

A. Derivatization Procedure

  • Start with the dried sample residue obtained from an extraction procedure (as described in section 4.1.A). Ensure the sample is completely free of water, as it will quench the derivatization reagent.

  • Add 50 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 50 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete reaction.

  • Cool the sample to room temperature before injection.

B. Instrumentation and Conditions

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250°C
Injection Mode Splitless, 1 µL injection
Oven Program Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Mode Full Scan (m/z 50-400)
Rationale and Expected Results
  • Why Silylation? The BSTFA reagent replaces the acidic proton on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[3][7] This TMS-ester is much more volatile and thermally stable, allowing it to pass through the GC system without degradation.

  • Why EI? Electron Ionization is a high-energy technique that causes predictable fragmentation of the analyte. The resulting mass spectrum serves as a chemical "fingerprint" that can be used for definitive identification and library matching.

  • Expected Outcome: The TMS-derivatized analyte will elute as a sharp peak. The mass spectrum will not show the molecular ion of the original acid but will show characteristic fragments of the TMS-ester, which can be used for identification and quantification.

Method Validation and Trustworthiness

To ensure the reliability of any developed method, a validation process should be performed. This is a self-validating system that confirms the protocol is fit for its intended purpose. Key parameters to assess include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples at low, medium, and high concentrations.[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15% for replicate measurements.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10.[6][10]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix samples.

References

Application Notes and Protocols for the Derivatization of 5,5-Dimethyl-4-oxohexanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of 5,5-Dimethyl-4-oxohexanoic Acid

This compound is a keto acid of interest in various fields, including metabolic research and drug development. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its inherent chemical properties. The presence of both a carboxylic acid and a ketone functional group leads to low volatility and thermal instability.[1][2] These characteristics can result in poor chromatographic peak shape, thermal degradation in the hot GC inlet, and low sensitivity, making accurate quantification challenging.[3]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[3][4] This process involves chemically modifying the polar functional groups of the analyte to create a more volatile and thermally stable derivative. The result is improved chromatographic behavior, enhanced detection by the mass spectrometer, and more reliable and reproducible data. This guide provides a detailed exploration of derivatization strategies for this compound, complete with step-by-step protocols and the scientific rationale behind each methodological choice.

The Imperative for a Two-Step Derivatization Strategy

For molecules containing both ketone and carboxylic acid functionalities like this compound, a two-step derivatization process is the most robust and widely recommended approach.[1][3] This strategy addresses each functional group sequentially to ensure complete and stable derivatization, preventing the formation of unwanted byproducts and analytical variability.

The two primary steps are:

  • Methoximation: This initial step targets the ketone group.

  • Silylation or Alkylation: The subsequent step derivatizes the carboxylic acid group.

The Rationale Behind the Two-Step Approach

The sequential protection of the functional groups is critical for several reasons:

  • Preventing Tautomerization: The keto group can exist in equilibrium with its enol form (keto-enol tautomerization). During silylation, both forms could be derivatized, leading to multiple peaks for a single analyte, which complicates data analysis and compromises quantitative accuracy.[1][3] Methoximation "locks" the ketone into a stable oxime derivative, preventing this issue.[5][6]

  • Ensuring Complete Derivatization: By protecting the ketone group first, the subsequent derivatization of the less reactive carboxylic acid group can proceed more efficiently.

  • Stabilizing the Molecule: Methoximation is particularly important for stabilizing α-keto acids, preventing potential decarboxylation at high temperatures.[5][6][7]

Below is a diagram illustrating the logical workflow for the derivatization of this compound.

Derivatization_Workflow Analyte This compound (in dried sample) Step1 Step 1: Methoximation (Protect Ketone Group) Analyte->Step1 Methoxyamine HCl Intermediate Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation/Alkylation (Derivatize Carboxylic Acid) Intermediate->Step2 Silylating or Alkylating Agent Final_Product Volatile & Thermally Stable Derivative (Ready for GC-MS) Step2->Final_Product

Caption: Logical workflow for the two-step derivatization of this compound.

Recommended Derivatization Protocols

This section provides detailed, step-by-step protocols for two effective derivatization methods for this compound. It is crucial that all glassware is deactivated (silanized) to prevent analyte adsorption, and all solvents and reagents are anhydrous, as silylating agents are highly sensitive to moisture.[8][9]

Protocol 1: Two-Step Methoximation and Silylation

This is the most common and highly recommended method for keto acids.[1][4] It involves the protection of the ketone group with methoxyamine hydrochloride, followed by the silylation of the carboxylic acid group with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials and Reagents
  • Sample: Dried this compound standard or dried biological extract

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (Optional, e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Procedure
  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Internal Standard Addition (Optional): Add a known amount of the internal standard to the dried sample.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[1] This reaction converts the ketone to a methoxime derivative.[3]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[1] TMCS acts as a catalyst to enhance the reactivity of MSTFA.[8]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[5] This step converts the carboxylic acid group to its trimethylsilyl (TMS) ester, significantly increasing volatility.[6]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

The chemical transformations in this two-step protocol are illustrated below.

Methoximation_Silylation_Reaction start This compound C=O COOH intermediate Methoxime Derivative C=N-OCH3 COOH start->intermediate Step 1 reagent1 Methoxyamine HCl final Final Derivative C=N-OCH3 COO-TMS intermediate->final Step 2 reagent2 MSTFA

Caption: Reaction scheme for the methoximation and silylation of this compound.

Protocol 2: Two-Step Methoximation and Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method is an excellent alternative, particularly when high sensitivity is required, as the resulting pentafluorobenzyl (PFB) esters are highly electron-capturing, making them ideal for detection by electron capture detectors (ECD) or negative chemical ionization (NCI) mass spectrometry.[10]

Materials and Reagents
  • Sample: Dried this compound standard or dried biological extract

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine)

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • A base catalyst (e.g., N,N-diisopropylethylamine or triethylamine)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Procedure
  • Sample Preparation and Methoximation: Follow steps 1-3 from Protocol 1.

  • PFBBr Derivatization:

    • After the methoximation step and cooling, add 100 µL of the PFBBr solution and 10 µL of the base catalyst to the vial. The base is necessary to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction.[10]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.

  • Extraction:

    • After cooling, add 500 µL of an extraction solvent (e.g., hexane) and 500 µL of water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer containing the derivatized analyte to a new vial.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

Data Presentation and Expected Results

The choice of derivatization method will influence the retention time and mass spectrum of the analyte. A summary of the expected outcomes for each protocol is presented below.

ParameterProtocol 1: Methoximation/SilylationProtocol 2: Methoximation/PFBBr
Derivatizing Agents Methoxyamine HCl, MSTFA (+1% TMCS)Methoxyamine HCl, PFBBr
Derivative Type Methoxime, Trimethylsilyl (TMS) esterMethoxime, Pentafluorobenzyl (PFB) ester
Expected Δ Mass +29 (from methoximation), +72 (from silylation)+29 (from methoximation), +180 (from PFB ester formation)
Key Mass Spec Ions M-15 (loss of CH₃ from TMS), M-31 (loss of OCH₃), M-87 (loss of COOTMS)M-181 (loss of C₆F₅CH₂)
Detection Mode Electron Ionization (EI)Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity

Suggested GC-MS Conditions

While the optimal GC-MS parameters may vary depending on the specific instrument, the following conditions provide a good starting point for the analysis of derivatized this compound.

ParameterSuggested Setting
GC System Agilent 7890 or similar
MS System Agilent 5977 or similar
Column HP-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent
Injection Mode Splitless
Injector Temp. 250°C
Injection Vol. 1 µL
Oven Program Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 600 m/z

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. A two-step approach involving methoximation followed by either silylation or PFBBr derivatization effectively addresses the challenges of low volatility and thermal instability. The methoximation/silylation protocol is a robust and widely applicable method, while the PFBBr derivatization offers enhanced sensitivity, particularly with NCI-MS. By carefully following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible quantification of this and other keto acids in complex biological matrices.

References

Application Note & Protocol: Safe Handling and Optimal Storage of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Scope

5,5-Dimethyl-4-oxohexanoic acid is a keto-carboxylic acid with applications in organic synthesis and as a building block in the development of novel chemical entities. Its bifunctional nature, containing both a ketone and a carboxylic acid group, makes it a versatile reagent but also necessitates specific handling and storage protocols to ensure its stability and the safety of laboratory personnel.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and chemical reactivity data.

Compound Identification and Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data informs risk assessment and the selection of appropriate experimental and storage conditions.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57965-24-9[2]
Molecular Formula C₈H₁₄O₃[2][3]
Molecular Weight 158.19 g/mol [2][4]
Appearance Not specified, likely a solid or oilN/A
Boiling/Melting Point Data not available[5]
InChIKey FSZDZPZFDKTEIM-UHFFFAOYSA-N[2][3]

Hazard Identification and Safety

This compound is classified with specific hazards that mandate careful handling. The Globally Harmonized System (GHS) classifications provide a clear directive on the potential risks associated with this compound.[2]

GHS Hazard StatementCodeDescription
Harmful if swallowedH302Acute oral toxicity.[2]
Causes skin irritationH315Can cause redness, itching, and inflammation upon skin contact.[2][6]
Causes serious eye irritationH319Poses a significant risk of damage to the eyes upon contact.[2][6]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.[2][6]

Primary Routes of Exposure: Inhalation, Skin Contact, Eye Contact, Ingestion. Incompatible Materials: Strong oxidizing agents, strong bases.[6] As a carboxylic acid, it will react exothermically with bases and can be corrosive to metals.[7] It should be segregated from incompatible chemicals to prevent dangerous reactions.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[9]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves should be used. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[10][11]

  • Eye Protection: Safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards are the minimum requirement.[10][12] When there is a significant splash hazard, chemical safety goggles and a face shield should be worn.[9][11]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[10][12] Full-length pants and closed-toe shoes are required in the laboratory.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator may be necessary.[11][12]

Experimental Handling Protocols

Adherence to a systematic workflow is essential for safe handling. The following protocols outline the necessary steps before, during, and after working with this compound.

Pre-Experiment Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the compound's SDS.[10] The SDS provides critical information on hazards, first aid, and emergency procedures.

  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Verify Equipment Functionality: Confirm that the chemical fume hood and any other engineering controls are functioning correctly.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh/transfer compound away from ignition sources prep3->handle1 Begin Experiment handle2 Keep container closed when not in use handle1->handle2 handle3 Avoid generating dust/aerosols handle2->handle3 post1 Decontaminate work surfaces handle3->post1 End Experiment post2 Dispose of waste in labeled container post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Post-Experiment Procedure
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing papers, in a clearly labeled, sealed hazardous waste container.[11][12]

  • Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.[11]

Storage Protocols

Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations. The dual functionality of this compound (an organic acid and a ketone) requires careful consideration of its placement.[7]

General Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container.[12] If transferred, use a container made of a resistant material like glass or high-density polyethylene (HDPE).[13]

  • Environment: Store in a cool, dry, and well-ventilated area.[12][14] Avoid exposure to direct sunlight and heat sources.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[13]

Chemical Segregation

Segregation is the most critical aspect of chemical storage.[8] Due to its properties as an organic acid, this compound must be stored appropriately.

  • Store with Organic Acids: It should be stored in a dedicated, corrosion-resistant cabinet designated for acids.[13][15]

  • Segregate from Incompatibles:

    • Bases: Store separately from all bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent violent neutralization reactions.[16]

    • Oxidizing Acids: Segregate from oxidizing mineral acids like nitric acid.[7][8]

    • Strong Oxidizers: Keep away from strong oxidizing agents (e.g., peroxides, permanganates).[6][16]

    • Flammables: While many organic acids are also combustible, they should be stored in an acid cabinet, not a flammables cabinet, to prevent corrosion of the cabinet and potential reactions with other stored solvents.[7] Use secondary containment within the acid cabinet.[7]

Storage Decision Logic

G start Receiving This compound q1 Is it an acid? start->q1 q2 Is it a strong oxidizer? q1->q2 No store_acid Store in a dedicated, corrosion-resistant ACID cabinet. q1->store_acid Yes q3 Is it a base? q2->q3 No store_other Store according to its primary hazard class (e.g., Flammables, General). q2->store_other Yes q4 Is it a flammable liquid? q3->q4 No q3->store_other Yes q4->store_other Yes q4->store_other No

Caption: Decision tree for segregating this compound for storage.

Spill and Emergency Procedures

  • Immediate Action: Evacuate the immediate area of the spill. Alert nearby personnel.

  • Assessment: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Cleanup:

    • Wear appropriate PPE (double gloves, goggles, lab coat, respirator if necessary).

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[12][17]

    • Inhalation: Move to fresh air.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention.[11][12]

References

Navigating the Research Landscape: A Guide to Sourcing and Utilizing 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Suppliers, Applications, and Protocols

In the dynamic field of chemical research and drug development, the timely procurement of high-quality, specific chemical entities is paramount. One such molecule, 5,5-Dimethyl-4-oxohexanoic acid (CAS No. 57965-24-9), presents a unique structural motif valuable as a synthetic building block. This guide provides an in-depth overview of reputable suppliers for this research chemical and outlines its application in the synthesis of bioactive compounds, complete with a detailed experimental protocol.

Understanding this compound: A Key Synthetic Intermediate

This compound is a carboxylic acid containing a ketone functional group and a sterically hindered tert-butyl moiety.[1][2] This combination of features makes it a versatile precursor in organic synthesis, particularly for the introduction of a neopentyl group, which can enhance the metabolic stability and lipophilicity of a target molecule. Its chemical formula is C8H14O3, with a molecular weight of approximately 158.19 g/mol .[1][2]

Locating a Reliable Supply: A Comparative Analysis of Research-Grade Suppliers

For researchers, sourcing high-purity reagents is a critical first step in any experimental workflow. Several chemical suppliers offer this compound for research purposes. Below is a comparative table to aid in the selection process. It is important to note that all listed products are intended for laboratory research use only.[1]

SupplierProduct NameCAS NumberPurityAvailable QuantitiesCatalog/Reference Number
CymitQuimica This compound57965-24-9Inquiry requiredInquiry requiredIN-DA00EFY3[1]
BLD Pharm This compound57965-24-9Inquiry requiredInquiry required57965-24-9[3]
GlobalChemMall This compound57965-24-9Inquiry requiredInquiry requiredInquiry required[4]
ChemicalBook This compound57965-24-9Inquiry requiredInquiry required57965-24-9[5]

Application Spotlight: Synthesis of Bioactive N-Hetarylamides

A key application of this compound is its use as a precursor in the synthesis of more complex molecules with potential therapeutic properties. Research has demonstrated its utility in the preparation of N-hetarylamides of 2-(2-(diarylmethylene)hydrazono)-5,5-dimethyl-4-oxohexanoic acid, which have been investigated for their analgesic and antimicrobial activities.

The synthetic pathway involves the transformation of the carboxylic acid group into an amide via coupling with various heteroaromatic amines. The presence of the keto- and tert-butyl groups from the starting material is crucial for the final structure and potential biological activity of the resulting compounds.

Visualizing the Synthetic Workflow

G A This compound B Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) A->B Step 1 C Amide Bond Formation B->C F N-Hetarylamide Derivative C->F Step 2 D Heteroaromatic Amine D->C E Coupling Reagents/Base E->C

Caption: Synthetic workflow for N-hetarylamide derivatives.

Detailed Protocol: Synthesis of N-(thiazol-2-yl)-2-(2-(diphenylmethylene)hydrazono)-5,5-dimethyl-4-oxohexanamide

This protocol is a representative example of how this compound can be utilized as a starting material in a multi-step synthesis. The procedure is based on established methodologies for the synthesis of related compounds.

Disclaimer: This protocol should only be performed by qualified researchers in a well-equipped laboratory, following all appropriate safety precautions.

Materials and Reagents:
  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-Aminothiazole

  • Pyridine (anhydrous)

  • Diphenylmethanone hydrazone

  • Ethanol

  • Diethyl ether

  • Benzene

  • Acetone

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • TLC plates (Silufol)

Experimental Procedure:

Step 1: Synthesis of 5,5-Dimethyl-4-oxohexanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5,5-Dimethyl-4-oxohexanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(thiazol-2-yl)-5,5-dimethyl-4-oxohexanamide

  • Dissolve 2-aminothiazole (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the crude 5,5-Dimethyl-4-oxohexanoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., diethyl ether-benzene-acetone, 10:9:1).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(thiazol-2-yl)-5,5-dimethyl-4-oxohexanamide.

Step 3: Synthesis of the Final Hydrazone Derivative

  • Dissolve the purified N-(thiazol-2-yl)-5,5-dimethyl-4-oxohexanamide (1.0 eq) and diphenylmethanone hydrazone (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization:

The final product and intermediates should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Visualizing the Protocol Workflow

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Hydrazone Formation A This compound + SOCl₂ B Reflux (2-3h) A->B C Remove excess SOCl₂ B->C D Crude 5,5-Dimethyl-4-oxohexanoyl Chloride C->D E 2-Aminothiazole in Pyridine F Add Acid Chloride (ice bath) D->F E->F G Stir at RT (12-18h) F->G H Workup & Purification G->H I N-(thiazol-2-yl)-5,5-dimethyl-4-oxohexanamide H->I J Amide + Diphenylmethanone Hydrazone in EtOH I->J K Catalytic Acid, Reflux (4-6h) J->K L Isolation & Purification K->L M Final Hydrazone Product L->M

Caption: Step-by-step protocol for N-hetarylamide synthesis.

Conclusion

This compound is a valuable and accessible building block for medicinal chemistry and organic synthesis. By understanding the available suppliers and having access to detailed, field-proven protocols, researchers can efficiently incorporate this versatile molecule into their synthetic strategies, accelerating the discovery and development of novel compounds.

References

Application Notes and Protocols: Utilizing 5,5-Dimethyl-4-oxohexanoic Acid to Investigate Ketogenesis and Leucine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Tool for Probing a Pivotal Metabolic Juncture

In the intricate landscape of cellular metabolism, the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase (HMGCL) occupies a critical nexus. Located primarily within the mitochondria of hepatocytes, HMGCL catalyzes the irreversible cleavage of HMG-CoA into acetyl-CoA and acetoacetate.[1][2] This reaction is the terminal and rate-limiting step in ketogenesis, the metabolic pathway responsible for producing ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that serve as a vital alternative energy source for extrahepatic tissues, including the brain and muscles, during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] Furthermore, HMGCL plays an indispensable role in the catabolism of the branched-chain amino acid, leucine.[2]

Given its central role, the modulation of HMGCL activity presents a valuable strategy for studying metabolic regulation and its dysregulation in various disease states. 5,5-Dimethyl-4-oxohexanoic acid is emerging as a specific inhibitor of HMG-CoA lyase, offering researchers a powerful chemical tool to dissect the contributions of ketogenesis and leucine metabolism to cellular physiology and pathophysiology.[1] By blocking the function of HMGCL, this compound effectively reduces the production of ketone bodies and leads to an accumulation of upstream metabolites, providing a means to investigate the consequences of impaired ketogenesis in a controlled experimental setting.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in studying metabolic pathways. We will delve into its mechanism of action, provide detailed protocols for its application in both in vitro and in vivo model systems, and discuss the interpretation of experimental outcomes.

Mechanism of Action: Targeted Inhibition of HMG-CoA Lyase

This compound functions as a competitive inhibitor of HMG-CoA lyase.[1] Its molecular structure allows it to bind to the active site of the HMGCL enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate, HMG-CoA. This inhibitory action leads to a direct decrease in the synthesis of acetoacetate and acetyl-CoA from HMG-CoA, effectively blunting the ketogenic pathway.[1] The specificity of this inhibition allows for the targeted investigation of metabolic processes reliant on HMGCL activity.

The inhibition of HMG-CoA lyase by this compound provides a valuable model for studying the metabolic consequences of HMG-CoA lyase deficiency, a rare but severe inherited metabolic disorder.[2] This condition typically presents with episodes of metabolic crisis characterized by hypoketotic hypoglycemia, metabolic acidosis, and hyperammonemia.[2] By recapitulating the enzymatic block in a controlled laboratory setting, researchers can explore the underlying pathophysiology and evaluate potential therapeutic interventions.

Experimental Applications

The primary application of this compound is to induce a state of hypoketosis, enabling the study of cellular and systemic responses to reduced ketone body availability. This has significant implications for research in areas such as:

  • Cancer Metabolism: Many cancer cells exhibit altered metabolic phenotypes, including a reliance on ketone bodies for growth and survival. Inhibiting ketogenesis with this compound can be used to probe these dependencies and evaluate the potential of targeting ketogenesis as an anti-cancer strategy.

  • Neurobiology: The brain is a major consumer of ketone bodies during periods of low glucose availability. Utilizing this inhibitor can help elucidate the roles of ketones in neuronal function, neuroprotection, and the pathophysiology of neurological disorders.

  • Diabetes and Metabolic Syndrome: Dysregulation of ketogenesis is a hallmark of diabetic ketoacidosis. This compound can be employed to study the intricate interplay between glucose and ketone metabolism in the context of diabetes.

  • Leucine Metabolism: As HMG-CoA lyase is also involved in leucine breakdown, this inhibitor can be used to investigate the metabolic fate of leucine and the consequences of its impaired catabolism.[2]

In Vitro Protocols

Protocol 1: Preparation of this compound Stock Solution

To ensure accurate and reproducible results, it is crucial to prepare a concentrated stock solution of this compound. Due to its acidic nature, it should be dissolved in a suitable solvent.

Materials:

  • This compound (CAS: 57965-24-9)[3][4]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[5]

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

Before proceeding with metabolic assays, it is essential to determine the optimal, non-toxic working concentration range of this compound for your specific cell line. The MTT assay is a common method for assessing cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.

Table 1: Example Data for Determining Optimal Working Concentration

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.9 ± 4.8
1097.5 ± 5.5
5095.1 ± 6.1
10088.3 ± 7.2
25065.4 ± 8.9
50042.1 ± 9.5
Note: This data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Protocol 3: In Vitro Metabolic Activity Assay

This protocol outlines a general approach to assess the impact of this compound on cellular metabolism, specifically ketogenesis.

Materials:

  • Cell line of interest (e.g., HepG2 for liver metabolism studies)

  • Complete cell culture medium

  • This compound at the predetermined optimal working concentration

  • Assay kits for measuring ketone bodies (acetoacetate and β-hydroxybutyrate)

  • Reagents for measuring other metabolites of interest (e.g., glucose, lactate)

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line under standard conditions. Treat the cells with the optimal working concentration of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Metabolite Extraction:

    • For intracellular metabolites: Wash cells with ice-cold PBS, then lyse the cells and extract metabolites using appropriate methods (e.g., methanol/water extraction).

    • For extracellular metabolites: Collect the cell culture medium.

  • Metabolite Quantification:

    • Measure the concentrations of acetoacetate and β-hydroxybutyrate in the cell lysates and/or culture medium using commercially available colorimetric or fluorometric assay kits.

    • Optionally, measure other key metabolites such as glucose uptake (using a fluorescent glucose analog like 2-NBDG) and lactate production to assess broader metabolic effects.[6]

  • Data Analysis: Compare the levels of ketone bodies and other metabolites between the treated and control groups. A significant decrease in ketone body production in the presence of this compound would confirm its inhibitory effect on ketogenesis.

dot

In_Vitro_Metabolic_Assay_Workflow cluster_prep Preparation cluster_extraction Sample Collection cluster_analysis Analysis cluster_output Output Cell_Culture Cell Seeding & Growth Treatment Treatment with 5,5-Dimethyl- 4-oxohexanoic acid Cell_Culture->Treatment Collect_Medium Collect Culture Medium (Extracellular Metabolites) Treatment->Collect_Medium Lyse_Cells Lyse Cells (Intracellular Metabolites) Treatment->Lyse_Cells Ketone_Assay Ketone Body Assay (Acetoacetate, β-Hydroxybutyrate) Collect_Medium->Ketone_Assay Other_Assays Optional Assays (Glucose, Lactate) Collect_Medium->Other_Assays Lyse_Cells->Ketone_Assay Lyse_Cells->Other_Assays Data_Analysis Data Analysis & Interpretation Ketone_Assay->Data_Analysis Other_Assays->Data_Analysis

Caption: Workflow for assessing the metabolic effects of this compound in cell culture.

In Vivo Protocols

Protocol 4: In Vivo Inhibition of Ketogenesis in a Rodent Model

Objective: To assess the effect of this compound on systemic ketone body levels in a rodent model (e.g., mouse or rat).

Materials:

  • Laboratory rodents (e.g., C57BL/6 mice)

  • This compound

  • Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent if necessary)

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Assay kits for measuring blood ketone bodies and glucose

Procedure:

  • Animal Acclimation and Baseline Measurements:

    • Acclimate animals to the housing conditions for at least one week.

    • Obtain baseline blood samples to measure basal levels of ketone bodies and glucose. Fasting the animals overnight may be necessary to induce a baseline level of ketogenesis.

  • Compound Preparation and Administration:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The dose will need to be determined empirically through dose-response studies.

    • Administer the compound to the experimental group via an appropriate route (e.g., intraperitoneal injection, oral gavage). Administer the vehicle alone to the control group.

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to create a time-course of the compound's effect.

  • Sample Processing and Analysis:

    • Separate plasma or serum from the blood samples by centrifugation.

    • Measure the concentrations of β-hydroxybutyrate and glucose in the plasma/serum using appropriate assay kits or a handheld meter.

  • Data Analysis:

    • Compare the blood ketone and glucose levels between the treated and control groups at each time point. A significant reduction in blood ketone levels in the treated group would indicate successful in vivo inhibition of ketogenesis.

dot

Ketogenesis_Pathway_Inhibition cluster_pathway Ketogenesis Pathway Fatty_Acids Fatty Acids HMG_CoA HMG-CoA Fatty_Acids->HMG_CoA Leucine Leucine Leucine->HMG_CoA HMGCL HMG-CoA Lyase (HMGCL) HMG_CoA->HMGCL Acetyl_CoA Acetyl-CoA HMGCL->Acetyl_CoA Acetoacetate Acetoacetate HMGCL->Acetoacetate Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate Ketone_Bodies Ketone Bodies (Energy for other tissues) Inhibitor This compound Inhibitor->HMGCL Inhibits

Caption: Inhibition of the ketogenesis pathway by this compound at the HMG-CoA lyase step.

Data Interpretation and Considerations

  • Confirmation of Target Engagement: A significant reduction in ketone body production (in vitro) or circulating ketone levels (in vivo) is the primary indicator of successful HMGCL inhibition by this compound.

  • Upstream Metabolite Accumulation: Inhibition of HMGCL is expected to lead to the accumulation of HMG-CoA and its precursors. Measurement of these metabolites, if technically feasible, can provide further evidence of target engagement.

  • Off-Target Effects: As with any chemical inhibitor, it is important to consider the possibility of off-target effects. Follow-up experiments, such as using structurally distinct HMGCL inhibitors or genetic knockdown of HMGCL, can help validate the specificity of the observed phenotypes.

  • Cell Type and Model System Specificity: The metabolic response to HMGCL inhibition may vary depending on the cell type or animal model used. It is crucial to carefully select a model system that is relevant to the biological question being addressed.

Conclusion

This compound represents a valuable pharmacological tool for the targeted inhibition of HMG-CoA lyase, a key enzyme in ketogenesis and leucine metabolism. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this compound to investigate the roles of these fundamental metabolic pathways in health and disease. As our understanding of metabolic regulation continues to evolve, the precise and controlled modulation of enzymes like HMGCL will undoubtedly play an increasingly important role in advancing biomedical research and drug discovery.

References

Application Notes and Protocols for Developing Activity Assays for 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of enzymatic activity assays for the novel substrate, 5,5-Dimethyl-4-oxohexanoic acid. As the biological role and enzymatic partners of this compound are currently uncharacterized, this guide presents a strategic approach to assay development, focusing on three plausible enzymatic transformations: dehydrogenation, decarboxylation, and transamination. We provide detailed theoretical frameworks, step-by-step protocols, and data interpretation guidelines for spectrophotometric and coupled-enzyme assays. The methodologies are designed to be robust, adaptable, and serve as a foundational platform for researchers investigating the metabolism and therapeutic potential of this compound.

Introduction: Unraveling the Biological Significance of this compound

This compound is a unique keto acid whose metabolic fate and physiological relevance are yet to be elucidated.[1] Its structure, featuring a ketone at the fourth position and a terminal carboxylic acid, suggests it may serve as a substrate for various metabolic enzymes. The development of robust and reliable assays to measure its enzymatic conversion is a critical first step in understanding its biological function, identifying interacting enzymes, and exploring its potential as a therapeutic agent or biomarker.

This application note provides a roadmap for researchers to screen for and characterize enzymatic activities that utilize this compound. We will focus on three primary classes of enzymes that are known to act on keto acids:

  • Dehydrogenases: These enzymes catalyze the oxidation of a substrate, often coupled with the reduction of a cofactor like NAD+ or FAD.

  • Decarboxylases: These enzymes catalyze the removal of a carboxyl group, releasing carbon dioxide.[2]

  • Transaminases: These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid, forming a new amino acid and a new keto acid.[3]

The following sections will detail the principles and protocols for assays designed to detect each of these potential activities.

Assay Development Strategy: A Multi-pronged Approach

Given the novelty of this compound as a substrate, a systematic approach to assay development is essential. The initial phase should involve screening a panel of candidate enzymes or cell lysates for the ability to modify the substrate. The choice of assay will depend on the predicted enzymatic reaction.

Assay_Development_Workflow Substrate This compound Assay_Selection Select Assay Type Substrate->Assay_Selection Enzyme_Source Enzyme Source (Purified Enzyme, Cell Lysate) Enzyme_Source->Assay_Selection Dehydrogenase_Assay Dehydrogenase Assay Assay_Selection->Dehydrogenase_Assay Hypothesis: Oxidation Decarboxylase_Assay Decarboxylase Assay Assay_Selection->Decarboxylase_Assay Hypothesis: Decarboxylation Transaminase_Assay Transaminase Assay Assay_Selection->Transaminase_Assay Hypothesis: Amination Data_Acquisition Data Acquisition & Analysis Dehydrogenase_Assay->Data_Acquisition Decarboxylase_Assay->Data_Acquisition Transaminase_Assay->Data_Acquisition Validation Assay Validation Data_Acquisition->Validation Optimization Optimization Validation->Optimization If necessary Characterization Enzyme Characterization Validation->Characterization If successful Coupled_Decarboxylase_Assay Substrate This compound Decarboxylase Putative Decarboxylase Substrate->Decarboxylase Product1 Aldehyde Product AldDH Aldehyde Dehydrogenase Product1->AldDH Decarboxylase->Product1 NADH NADH (Detectable at 340 nm) AldDH->NADH NAD NAD+ NAD->AldDH

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we delve into the practical challenges and offer scientifically grounded solutions to improve your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by hydrolysis and decarboxylation. A typical pathway utilizes the reaction of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one).

This guide will provide a detailed experimental protocol, address frequently asked questions, and offer a troubleshooting guide for common problems that may arise during the synthesis.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Michael Adduct (Diester) Michael Adduct (Diester) Diethyl Malonate->Michael Adduct (Diester) 1. Base Mesityl Oxide Mesityl Oxide Mesityl Oxide->Michael Adduct (Diester) 2. Conjugate Addition Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Diethyl Malonate Diacid Intermediate Diacid Intermediate Michael Adduct (Diester)->Diacid Intermediate H2O, Heat Acid or Base (e.g., HCl or NaOH) Acid or Base (e.g., HCl or NaOH) Acid or Base (e.g., HCl or NaOH)->Michael Adduct (Diester) Final Product Final Product Diacid Intermediate->Final Product Heat, -CO2 Heat Heat Heat->Diacid Intermediate cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Note that optimization of reaction times, temperatures, and concentrations may be necessary depending on your specific laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Diethyl malonate160.171.05516.0 g0.1
Mesityl oxide98.140.8589.8 g0.1
Sodium ethoxide68.05-6.8 g0.1
Ethanol (absolute)46.070.78950 mL-
Hydrochloric acid (conc.)36.461.18As needed-
Sodium hydroxide40.00-8.0 g0.2
Diethyl ether74.120.713As needed-
Anhydrous MgSO4120.37-As needed-

Procedure:

Step 1: Michael Addition

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol.

  • Carefully add 6.8 g (0.1 mol) of sodium ethoxide to the ethanol with stirring until fully dissolved.

  • To this solution, add 16.0 g (0.1 mol) of diethyl malonate.

  • Heat the mixture to a gentle reflux for 10-15 minutes.

  • Remove the heat and add 9.8 g (0.1 mol) of mesityl oxide dropwise through the condenser at a rate that maintains a gentle reflux.

  • Once the addition is complete and the initial exothermic reaction has subsided, heat the mixture at reflux for 1-2 hours.

Step 2: Saponification (Hydrolysis)

  • Cool the reaction mixture to room temperature.

  • Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture at reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.

  • After reflux, distill off the ethanol until the temperature of the distilling vapor reaches 100 °C.

Step 3: Decarboxylation and Isolation

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2). This will cause the decarboxylation to begin, evidenced by the evolution of CO₂ gas.

  • Gently heat the acidic solution to 50-60 °C for 30-60 minutes to ensure complete decarboxylation.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Michael adduct 1. Incomplete deprotonation of diethyl malonate. 2. Competing self-condensation of mesityl oxide. 3. Reversibility of the Michael addition.1. Ensure the sodium ethoxide is fresh and anhydrous. Consider using a stronger base like sodium hydride if necessary, though with appropriate safety precautions. 2. Add the mesityl oxide slowly and at a controlled temperature to minimize side reactions. 3. Increase the reaction time or use a slight excess of the Michael donor (diethyl malonate).
Formation of a cyclic byproduct (Dimedone precursor) The intermediate from the Michael addition undergoes an intramolecular Claisen (Dieckmann) condensation.This is a significant competing pathway.[2] To avoid it, ensure that after the Michael addition, the reaction is worked up to neutralize the base before proceeding to hydrolysis under acidic conditions. If basic hydrolysis is used, keep the temperature as low as feasible to disfavor the cyclization.
Incomplete hydrolysis of the diester 1. Insufficient reaction time or temperature. 2. Insufficient amount of base or acid.1. Monitor the reaction by TLC. If starting material is still present, extend the reflux time. 2. Use a molar excess of the hydrolyzing agent (e.g., 2.2-2.5 equivalents of NaOH).
Incomplete decarboxylation Insufficient heating or acidity.After acidification, ensure the mixture is heated adequately (e.g., 50-60 °C) until CO₂ evolution ceases. Check the pH to ensure it is strongly acidic.[3]
Product is an oil and difficult to crystallize Presence of impurities that inhibit crystallization.Purify the crude product by vacuum distillation before attempting recrystallization. Seeding with a small crystal of pure product can also induce crystallization.
Product is contaminated with starting materials Incomplete reaction or inefficient purification.Monitor the reaction to completion using TLC. Optimize the extraction and washing steps. If necessary, use column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: Why is sodium ethoxide used as the base in the Michael addition?

A1: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, forming the required enolate nucleophile. It is also convenient because the corresponding alcohol, ethanol, is often used as the solvent, which prevents transesterification of the ethyl esters.[4]

Q2: Can I use a different malonic ester, such as di-tert-butyl malonate?

A2: Yes, di-tert-butyl malonate can be used. The bulky tert-butyl groups can sometimes offer better selectivity. However, the subsequent hydrolysis step will require strong acidic conditions to remove the tert-butyl groups, which can potentially lead to other side reactions if not carefully controlled.

Q3: My reaction mixture turns dark during the hydrolysis step. Is this normal?

A3: Some darkening of the reaction mixture can be expected, especially during prolonged heating in the presence of a strong base or acid. This is often due to minor side reactions and decomposition products. However, excessive charring may indicate that the temperature is too high.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the t-butyl group, the methylene protons, and the carboxylic acid proton.

  • IR Spectroscopy: Look for strong carbonyl stretches for the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

  • Mass Spectrometry: This will confirm the molecular weight of the compound (158.19 g/mol ).[5]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q5: What is the key to preventing the formation of the dimedone byproduct?

A5: The critical step is to avoid the conditions that favor the intramolecular Claisen condensation (Dieckmann cyclization). This reaction is base-catalyzed. Therefore, after the initial Michael addition, it is advisable to neutralize the reaction mixture before proceeding to the hydrolysis and decarboxylation steps, which are typically performed under acidic conditions.[6]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the corresponding solutions.

Troubleshooting_Logic P1 Low Yield C1 Ineffective Base P1->C1 C2 Side Reactions P1->C2 C3 Reversible Michael Addition P1->C3 P2 Cyclic Byproduct C4 Intramolecular Condensation P2->C4 P3 Incomplete Reaction C5 Insufficient Time/Temp P3->C5 C6 Incomplete Decarboxylation P3->C6 P4 Purification Issues C7 Impurities Present P4->C7 S1 Use Fresh/Stronger Base C1->S1 S2 Control Reagent Addition C2->S2 S3 Increase Reaction Time C3->S3 S4 Neutralize Before Hydrolysis C4->S4 C5->S3 S5 Monitor with TLC C5->S5 S6 Ensure Strong Acidity & Heat C6->S6 S7 Vacuum Distill / Recrystallize C7->S7

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Welcome to the technical support guide for the purification of 5,5-Dimethyl-4-oxohexanoic acid (CAS: 57965-24-9).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the common challenges associated with isolating this bifunctional molecule from complex reaction mixtures.

The inherent chemical nature of this compound, possessing both a ketone and a carboxylic acid functional group, presents unique purification hurdles.[3] Its high polarity and potential for side reactions necessitate a carefully planned, multi-step purification strategy. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from its molecular structure:

  • High Polarity: The carboxylic acid group makes the molecule highly polar. This can lead to solubility issues, making it challenging to extract from aqueous solutions and causing it to potentially streak or show poor mobility in normal-phase chromatography.[3]

  • Dual Reactivity: The presence of both a ketone and a carboxylic acid opens the door for potential side reactions (e.g., self-condensation, esterification with solvent impurities) under non-optimal conditions.

  • Separation from Similar Impurities: Crude reaction mixtures may contain unreacted starting materials or byproducts with similar acidic properties or polarity, complicating separation by simple methods.

Q2: What is the most effective initial step to isolate the acid from a crude reaction mixture?

A2: An acid-base extraction is the most robust and highly recommended first step.[4][5] This technique leverages the acidic nature of the carboxylic acid group. By washing the crude mixture (dissolved in an organic solvent) with a weak aqueous base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[6][7] This salt is highly soluble in the aqueous layer, while neutral and basic impurities remain in the organic layer, achieving an efficient initial separation.[4][5][8]

Q3: Which analytical techniques are best for assessing the purity of this compound at each stage?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the purification progress. It helps in selecting a solvent system for column chromatography and assessing fraction purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and identifying the presence of impurities after isolation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data for product confirmation and can detect trace-level impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Broad ranges often suggest the presence of impurities.

Troubleshooting and Purification Workflow

The purification of this compound should be approached as a systematic workflow. The following diagram outlines the logical decision-making process, which forms a self-validating loop to achieve high purity.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Impurity Removal cluster_2 Product Isolation & Refinement cluster_3 Final Product / Further Steps Crude Crude Reaction Mixture in Organic Solvent Extraction Perform Acid-Base Extraction with NaHCO3(aq) Crude->Extraction Separate Separate Layers Extraction->Separate Organic Organic Layer: Neutral/Basic Impurities Separate->Organic Aqueous Aqueous Layer: Product as Sodium Salt Separate->Aqueous Acidify Acidify with HCl(aq) to Precipitate Product Aqueous->Acidify Filter Filter & Dry Crude Solid Acid Acidify->Filter Assess1 Assess Purity (TLC, Melting Point) Filter->Assess1 Final Pure Final Product Assess1->Final Purity is High Further Further Purification Required Assess1->Further Purity is Low Recrystallize Recrystallization Further->Recrystallize Chromatography Column Chromatography Further->Chromatography Assess2 Assess Purity Recrystallize->Assess2 Chromatography->Assess2 Assess2->Final Purity is High Assess2->Further Purity is Low

Caption: Logical workflow for the purification of this compound.

Troubleshooting Guide: A Question & Answer Approach

Phase 1: Acid-Base Extraction

Q: I've added sodium bicarbonate solution, but my product seems to remain in the organic layer. What's happening? A: This indicates incomplete deprotonation of the carboxylic acid. The causality could be:

  • Insufficient Base: You may not have added enough bicarbonate to neutralize all the acid. Ensure you use a saturated solution and a sufficient volume. Test the aqueous layer with pH paper; it should be basic (pH > 8).

  • Insufficient Mixing: The transfer of the acid to the aqueous phase is a liquid-liquid extraction process that requires vigorous mixing to maximize the surface area between the two immiscible layers.[4] Ensure the separatory funnel is shaken thoroughly and vented properly.

  • Incorrect pH: While unlikely with bicarbonate, ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid to ensure complete deprotonation.[8]

Q: I've acidified the aqueous layer with HCl, but no solid has precipitated. Where is my product? A: This is a common issue, especially if the product concentration is low or if it has some water solubility.

  • Check for Complete Acidification: First, verify that the solution is acidic with pH paper (pH < 2). Add more acid if necessary.[6]

  • Induce Precipitation: If the solution is acidic but no solid forms, it may be supersaturated or too dilute. Try scratching the inside of the flask with a glass rod at the liquid-air interface or cooling the solution in an ice bath.

  • Back-Extraction: If precipitation fails, the product is likely still dissolved in the acidic aqueous solution. You must perform a "back-extraction" by adding an immiscible organic solvent (e.g., ethyl acetate or dichloromethane), shaking vigorously, and separating the layers. The protonated, neutral acid will move back into the organic solvent. Repeat this 2-3 times, combine the organic extracts, dry with a drying agent (like MgSO₄ or Na₂SO₄), and evaporate the solvent to recover your product.[7]

Phase 2: Recrystallization

Q: My compound has turned into a sticky liquid or "oiled out" upon cooling instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] Impurities can also lower the melting point, exacerbating this issue.[11][12]

  • Solution: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly. A slower cooling rate is critical for allowing proper crystal lattice formation.[10] Seeding the solution with a tiny crystal of pure product once it has cooled slightly can also promote proper crystallization.[11]

Q: My product crystallized too quickly into a fine powder. Is this a problem? A: Yes, rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[10] An ideal crystallization should occur slowly over 15-30 minutes.

  • Solution: The cause is usually using the absolute minimum amount of solvent, leading to rapid supersaturation upon cooling.[10] Re-heat the flask to redissolve the solid, add a bit more solvent (10-15% excess), and cool slowly. This ensures the solution remains saturated for longer at a warmer temperature, promoting the growth of larger, purer crystals.[10]

Q: My final yield after recrystallization is extremely low. What are the likely causes? A: A low yield can result from several factors:[10]

  • Using Too Much Solvent: This is the most common cause. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form in the hot solution and are filtered out (e.g., during a hot filtration step to remove insoluble impurities), product is lost.

  • Incomplete Precipitation: Not cooling the solution to a low enough temperature (e.g., in an ice bath) can leave a substantial amount of product in solution.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.[6]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). This compound should precipitate as a solid.[5][8]

  • Isolation: Collect the solid product by vacuum filtration, wash the solid with a small amount of cold deionized water, and allow it to air dry.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. (See Table 1 for suggestions).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator.

Solvent/System Rationale
WaterGood for polar compounds, but solubility might be high even when cold.
Toluene/HexaneThe compound is dissolved in hot toluene, and hexane is added as an anti-solvent to induce crystallization.
Ethyl Acetate/HexaneA polar/non-polar pair that often works well for moderately polar compounds.
Aqueous EthanolA mixture of water and ethanol can be fine-tuned to achieve ideal solubility characteristics.
Table 1: Potential Solvent Systems for Recrystallization.
Protocol 3: Flash Column Chromatography

This method is recommended if recrystallization fails to remove impurities with similar polarity.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for polar compounds like this.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. Start with a low polarity mixture and gradually increase the polarity. (See Table 2).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Run the column, starting with a low-polarity eluent and gradually increasing the percentage of the polar solvent. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Solvent System (Hexane:Ethyl Acetate) Typical Use Case
90:10Eluting non-polar impurities.
70:30A good starting point for eluting the product.
50:50For eluting more polar impurities after the product has been collected.
Table 2: Example Gradient for Flash Column Chromatography.

References

Technical Support Center: Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable keto acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with its preparation.

Introduction to the Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several practical challenges primarily stemming from steric hindrance imparted by the bulky t-butyl group adjacent to the ketone. The most common synthetic route involves a two-step process: a Michael addition to form the carbon skeleton, followed by hydrolysis of an ester precursor. Each step has its own set of potential difficulties that can impact yield and purity. This guide will address these challenges head-on, providing you with the necessary insights to optimize your synthetic strategy.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the Ester Precursor (e.g., Methyl 5,5-dimethyl-4-oxohexanoate)

A common and effective method for constructing the carbon backbone of this compound is through a Michael addition reaction.[1][2] One plausible approach is the reaction between the enolate of pinacolone (3,3-dimethyl-2-butanone) and methyl acrylate.

Question: My Michael addition reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?

Answer:

Several factors can contribute to a sluggish or low-yielding Michael addition. Let's break down the common culprits and their remedies:

  • Inefficient Enolate Formation: The formation of the enolate from pinacolone is a critical first step.

    • Weak Base: If you are using a weak base, you may not be generating a sufficient concentration of the enolate.

      • Solution: Consider using a stronger base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete deprotonation.

    • Inappropriate Solvent: The choice of solvent is crucial for enolate stability and reactivity.

      • Solution: Anhydrous tetrahydrofuran (THF) is a standard and effective solvent for enolate generation. Ensure your solvent is completely dry, as any protic impurities will quench the enolate.

  • Poor Reactivity of the Michael Acceptor: Methyl acrylate is a good Michael acceptor, but reaction conditions can still influence its reactivity.

    • Solution: Ensure the reaction temperature is appropriate. While enolate formation is often done at low temperatures (e.g., -78 °C with LDA), the Michael addition itself may require warming to room temperature or gentle heating to proceed at a reasonable rate.

  • Side Reactions: Several side reactions can compete with the desired Michael addition.

    • Self-Condensation of Pinacolone: The pinacolone enolate can react with another molecule of pinacolone in an aldol-type reaction.

      • Solution: Add the methyl acrylate to the pre-formed enolate solution at a low temperature to favor the Michael addition over self-condensation.

    • Polymerization of Methyl Acrylate: Methyl acrylate can polymerize under basic conditions.

      • Solution: Use a stoichiometric amount of the enolate and add the methyl acrylate slowly to the reaction mixture. Avoid excessively high temperatures.

Experimental Workflow: Michael Addition

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Workup Pinacolone Pinacolone Enolate Enolate Pinacolone->Enolate  Base (e.g., LDA) Anhydrous THF, -78 °C Adduct Adduct Enolate->Adduct  Methyl Acrylate -78 °C to RT Ester Precursor Methyl 5,5-dimethyl-4-oxohexanoate Adduct->Ester Precursor  Aqueous Quench (e.g., NH4Cl)

Caption: Workflow for the synthesis of the ester precursor.

Part 2: Hydrolysis of the Ester to this compound

The hydrolysis of the ester (e.g., methyl 5,5-dimethyl-4-oxohexanoate) to the final carboxylic acid can be challenging due to the steric hindrance from the t-butyl group.[3][4][5][6]

Question: My ester hydrolysis is incomplete, even after prolonged reaction times and heating. How can I drive the reaction to completion?

Answer:

This is a common issue with sterically hindered esters.[3][4][6] Standard saponification conditions (e.g., NaOH in aqueous methanol) are often insufficient. Here are several strategies to overcome this challenge:

Strategy Rationale Recommended Conditions
Use of Lithium Hydroxide (LiOH) The smaller size of the lithium cation is thought to better coordinate with the tetrahedral intermediate, facilitating the hydrolysis.[7]LiOH, THF/Water (e.g., 3:1), Room temperature to reflux.
Employ a Co-solvent To improve the solubility of the hydrophobic ester in the aqueous base, a co-solvent can be beneficial.[3]THF, Dioxane, or DMSO can be used with aqueous NaOH or KOH.
Non-Aqueous Hydrolysis In some cases, moving to a non-aqueous system can enhance the reactivity of the hydroxide.[4]A solution of NaOH in MeOH/CH2Cl2 (1:9) has been reported to be effective for hindered esters at room temperature.[4][6]
Microwave-Assisted Hydrolysis Microwave irradiation can significantly accelerate the rate of hydrolysis by rapidly heating the reaction mixture.NaOH or KOH in a suitable solvent system (e.g., water/dioxane) in a sealed microwave reactor. Monitor temperature and pressure carefully.
Phase Transfer Catalysis A phase transfer catalyst can help shuttle the hydroxide ion into the organic phase where the ester is dissolved.Tetrabutylammonium bromide (TBAB) or a crown ether with KOH in a biphasic system (e.g., toluene/water).

Question: I am observing side products after my hydrolysis reaction. What are they and how can I avoid them?

Answer:

Under harsh basic conditions, you might encounter side reactions. One possibility is a retro-Michael reaction, where the molecule fragments back to the enolate of pinacolone and methyl acrylate. Another is self-condensation of the product if it can enolize.

  • To minimize side reactions:

    • Use the mildest effective conditions. Start with LiOH in THF/water at room temperature before resorting to more forcing conditions.

    • Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the starting material is consumed.

Hydrolysis Mechanism and Steric Hindrance

Ester Methyl 5,5-dimethyl-4-oxohexanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate  + OH⁻ Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate  - CH₃O⁻ Acid This compound Carboxylate->Acid  H⁺ Workup Hindrance Steric Hindrance from t-butyl group Hindrance->Tetrahedral_Intermediate  Hinders attack of OH⁻

Caption: Steric hindrance in the hydrolysis of the ester precursor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Michael addition?

A1: Pinacolone is an excellent Michael donor for this synthesis due to its readily formed enolate and the presence of the required t-butyl group. Methyl acrylate is a suitable Michael acceptor.

Q2: How can I purify the final product, this compound?

A2: After acidic workup of the hydrolysis reaction, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Purification can then be achieved by:

  • Crystallization: If the product is a solid at room temperature.

  • Column Chromatography: Using a silica gel column with a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to prevent tailing.

  • Distillation: If the product is a liquid, vacuum distillation can be effective.

Q3: Are there any safety precautions I should be aware of?

A3: Yes.

  • When working with strong bases like NaH or LDA, it is crucial to use anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). These reagents are highly reactive with water.

  • Pivaldehyde, a potential starting material for an alternative Michael addition route, is a flammable liquid and an irritant.[8]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different ester, like an ethyl or t-butyl ester, as the precursor?

A4: Yes, but this will change the hydrolysis conditions.

  • An ethyl ester will behave similarly to the methyl ester, likely requiring forcing conditions for hydrolysis.

  • A t-butyl ester is generally cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) rather than basic hydrolysis, which can be an advantage if your molecule is base-sensitive.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5,5-dimethyl-4-oxohexanoate

This protocol is adapted from general procedures for Michael additions.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to pre-form LDA. After stirring for 30 minutes, add pinacolone (1.0 equivalent) dropwise and stir for 1 hour at -78 °C.

  • Michael Addition: Add methyl acrylate (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 5,5-dimethyl-4-oxohexanoate

This protocol is based on methods for the hydrolysis of sterically hindered esters.[7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5,5-dimethyl-4-oxohexanoate (1.0 equivalent) in a mixture of THF and water (3:1, v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (3.0 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (this may take 12-48 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

References

Technical Support Center: 5,5-Dimethyl-4-oxohexanoic acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this aliphatic keto acid. Our goal is to equip you with the scientific understanding to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this compound is primarily dictated by its two key functional groups: a carboxylic acid (-COOH) and a ketone (C=O) at the 4-position.[1][2] The presence of the ketone, a gamma-keto acid, is particularly important as it can be susceptible to various reactions.[1] The tertiary butyl group adjacent to the ketone may offer some steric hindrance, potentially influencing reaction rates.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable. If in solution, use aprotic solvents and store at low temperatures. Aqueous solutions should be freshly prepared and used promptly, as the compound may be susceptible to hydrolysis, especially at non-neutral pH.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The molecule itself does not have ester or amide groups prone to simple hydrolysis. However, extreme pH conditions can potentially catalyze other reactions.

  • Oxidation: The ketone functional group can be susceptible to oxidative cleavage. The presence of a tertiary butyl group might influence the reaction pathway.

  • Photodegradation: Ketones can absorb UV light, potentially leading to photochemical reactions such as Norrish Type I or Type II cleavage.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid could occur, although beta-keto acids are more prone to this than gamma-keto acids.[1] Other fragmentation pathways may also be initiated.

Q4: How can I monitor the degradation of this compound?

A4: The most effective way to monitor degradation is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common choice. Gas Chromatography (GC) with MS detection may also be used, but will likely require derivatization of the carboxylic acid and ketone groups to increase volatility.[3][4] A stability-indicating method is one that can separate the intact molecule from its degradation products, allowing for accurate quantification of both.[5][6][7]

Troubleshooting Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent results in bioassays or other functional experiments.
  • Possible Cause 1: Degradation of the compound in aqueous buffers.

    • Scientific Rationale: Aliphatic keto acids can be unstable in aqueous solutions, especially if the pH is not well-controlled or if the solution is stored for extended periods.[8] Degradation can lead to a lower effective concentration of the active compound.

    • Troubleshooting Steps:

      • Prepare fresh solutions of this compound for each experiment.

      • If possible, prepare a concentrated stock solution in an aprotic organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.

      • Verify the pH of your experimental buffer.

      • Perform a time-course experiment by analyzing the concentration of the compound in your buffer at different time points using a validated analytical method.

  • Possible Cause 2: Adsorption to plasticware.

    • Scientific Rationale: Carboxylic acids can adsorb to certain types of plastic surfaces, leading to a decrease in the actual concentration in solution.

    • Troubleshooting Steps:

      • Use low-adsorption plasticware or glass vials for storing and handling solutions.

      • Pre-rinse containers with the solvent before preparing the solution.

      • Quantify the compound concentration after transfer to the final experimental vessel to confirm the target concentration.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
  • Possible Cause 1: On-column degradation.

    • Scientific Rationale: The stationary phase of an HPLC column, particularly if it has exposed silanol groups, can sometimes catalyze the degradation of sensitive analytes.

    • Troubleshooting Steps:

      • Use a well-end-capped HPLC column.

      • Evaluate different column chemistries (e.g., C18, phenyl-hexyl).

      • Modify the mobile phase, for instance by adjusting the pH or using a different buffer system.

  • Possible Cause 2: In-source fragmentation in the mass spectrometer.

    • Scientific Rationale: The conditions in the ion source of a mass spectrometer can sometimes be energetic enough to cause fragmentation of the molecule, which can be mistaken for a degradation product.

    • Troubleshooting Steps:

      • Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve soft ionization.

      • Analyze a freshly prepared, pure standard to distinguish between genuine degradation products and in-source fragments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
  • Analyze the samples using a suitable HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify any new peaks as potential degradation products.
  • Calculate the percentage of degradation.

Visualizations

Potential Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid (HCl) Acid (HCl) Degradation_Products Degradation_Products Acid (HCl)->Degradation_Products generates Base (NaOH) Base (NaOH) Base (NaOH)->Degradation_Products generates Oxidant (H2O2) Oxidant (H2O2) Oxidant (H2O2)->Degradation_Products generates Heat Heat Heat->Degradation_Products generates Light (UV) Light (UV) Light (UV)->Degradation_Products generates HPLC-UV HPLC-UV Stability_Indicating_Method Stability_Indicating_Method HPLC-UV->Stability_Indicating_Method validates LC-MS LC-MS LC-MS->Stability_Indicating_Method validates 5,5-Dimethyl-4-oxohexanoic_acid 5,5-Dimethyl-4-oxohexanoic_acid 5,5-Dimethyl-4-oxohexanoic_acid->Acid (HCl) exposes 5,5-Dimethyl-4-oxohexanoic_acid->Base (NaOH) exposes 5,5-Dimethyl-4-oxohexanoic_acid->Oxidant (H2O2) exposes 5,5-Dimethyl-4-oxohexanoic_acid->Heat exposes 5,5-Dimethyl-4-oxohexanoic_acid->Light (UV) exposes 5,5-Dimethyl-4-oxohexanoic_acid->HPLC-UV 5,5-Dimethyl-4-oxohexanoic_acid->LC-MS Degradation_Products->HPLC-UV analyzed_by Degradation_Products->LC-MS analyzed_by

Caption: Workflow for investigating the degradation of this compound.

References

Technical Support Center: Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5-dimethyl-4-oxohexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this gamma-keto acid. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically proceeds via the acylation of a malonic ester with pivaloyl chloride, followed by hydrolysis and decarboxylation. While theoretically straightforward, this pathway presents several practical challenges, primarily stemming from the steric hindrance of the pivaloyl group and the multi-step nature of the reaction sequence. Careful control of reaction conditions and a thorough understanding of potential side reactions are crucial for obtaining a high yield of the pure product.

This guide will address the most common impurities and experimental pitfalls, offering solutions rooted in the principles of the malonic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method involves a variation of the malonic ester synthesis. This process begins with the formation of a magnesium enolate of a malonic ester, typically dimethyl or diethyl malonate. This enolate is then acylated with pivaloyl chloride. The resulting intermediate, a pivaloyl-substituted malonic ester, is subsequently hydrolyzed to the corresponding dicarboxylic acid and then decarboxylated to yield the final product, this compound.

Q2: Why am I observing a significant amount of unreacted malonic ester in my reaction mixture?

A2: Incomplete consumption of the malonic ester is a common issue and can be attributed to several factors:

  • Inefficient Enolate Formation: The formation of the magnesium enolate is a critical step. Insufficient magnesium turnings or alcohol (typically ethanol or methanol) used to form the magnesium alkoxide enolate will lead to incomplete conversion of the malonic ester. Ensure the magnesium is of high purity and the reaction is initiated properly.

  • Steric Hindrance: Pivaloyl chloride is a sterically bulky electrophile. The approach of the malonic ester enolate to the carbonyl carbon of pivaloyl chloride can be sterically hindered, slowing down the reaction rate and potentially leading to incomplete acylation under suboptimal conditions.

  • Reaction Temperature: If the reaction temperature is too low, the rate of acylation may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions.

Q3: My product is contaminated with a higher molecular weight impurity. What could it be?

A3: A common byproduct in malonic ester synthesis is the di-acylated product.[1] In this case, it would be di-pivaloylmalonic ester. This occurs when the initially formed mono-acylated product is deprotonated again by any remaining base and reacts with a second molecule of pivaloyl chloride. To minimize this, it is crucial to use a stoichiometric amount of the malonic ester enolate relative to the pivaloyl chloride and to add the pivaloyl chloride to the enolate solution gradually at a controlled temperature.

Q4: The final hydrolysis and decarboxylation steps are proving to be difficult. What could be the issue?

A4: The hydrolysis of the ester groups in the pivaloyl-substituted malonic ester can be challenging due to steric hindrance from the adjacent bulky tert-butyl group. Standard hydrolysis conditions may be too mild. Additionally, the subsequent decarboxylation of the sterically hindered di-acid may require elevated temperatures. If you are experiencing incomplete hydrolysis or decarboxylation, consider employing more forcing reaction conditions, such as using a stronger base for hydrolysis or a higher boiling point solvent for the decarboxylation step.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Acylated Intermediate
Symptom Potential Cause Troubleshooting Steps
Significant amount of starting malonic ester remains. Incomplete formation of the magnesium enolate.- Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine).- Use anhydrous alcohol and solvents.- Allow sufficient time for the formation of the magnesium alkoxide and subsequent enolate.
Steric hindrance from pivaloyl chloride slowing the reaction.- Increase the reaction time.- Optimize the reaction temperature. A moderate increase may improve the rate, but monitor for side product formation.
Presence of a di-acylated byproduct. The mono-acylated product is reacting further.- Use a slight excess of the malonic ester enolate.- Add the pivaloyl chloride dropwise to the enolate solution at a low temperature to maintain a low concentration of the acylating agent.
Problem 2: Incomplete Hydrolysis and Decarboxylation
Symptom Potential Cause Troubleshooting Steps
Isolation of the pivaloyl-substituted malonic ester or the corresponding di-acid after the final steps. Incomplete hydrolysis of the sterically hindered esters.- Use a stronger base for saponification (e.g., KOH instead of NaOH).- Increase the reaction time and/or temperature for the hydrolysis step.
Incomplete decarboxylation.- Ensure the temperature is sufficiently high for decarboxylation. The presence of the bulky pivaloyl group may increase the required temperature.- Consider using a higher-boiling solvent if the reaction is not proceeding to completion.

Summary of Common Impurities

ImpurityChemical StructureSourceAnalytical Detection
Unreacted Dimethyl/Diethyl Malonate CH₂(COOR)₂ (R=Me or Et)Incomplete acylation reaction.GC-MS, ¹H NMR
Di-pivaloylmalonic Ester (t-BuCO)₂C(COOR)₂Over-acylation of the malonic ester.LC-MS, ¹H NMR, ¹³C NMR
Pivaloic Acid (CH₃)₃CCOOHHydrolysis of unreacted pivaloyl chloride.GC-MS, ¹H NMR
Methyl/Ethyl 5,5-dimethyl-4-oxohexanoate (CH₃)₃CCOCH₂CH₂COORIncomplete hydrolysis of the final ester.GC-MS, ¹H NMR

Experimental Workflow and Key Reaction Pathways

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_purification Purification A Dimethyl Malonate + Mg + CH3OH B Magnesium Dimethyl Malonate Enolate A->B Reflux in Toluene D Dimethyl pivaloylmalonate B->D Addition at 0-10 °C C Pivaloyl Chloride C->D F This compound D->F Reflux E Aqueous HCl E->F G Crude Product F->G H Pure this compound G->H Distillation or Crystallization

Caption: Overall workflow for the synthesis of this compound.

Main Reaction and Side Reaction Pathways

Reaction_Pathways cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start Dimethyl Malonate CH₂(COOCH₃)₂ enolate Magnesium Enolate start->enolate Mg, CH₃OH intermediate Dimethyl pivaloylmalonate enolate->intermediate + Pivaloyl Chloride diacylation Di-pivaloylmalonate ((CH₃)₃CCO)₂C(COOCH₃)₂ enolate->diacylation + Pivaloyl Chloride (excess) pivcl Pivaloyl Chloride (CH₃)₃CCOCl pivcl->intermediate final_product This compound (CH₃)₃CCOCH₂CH₂COOH intermediate->final_product 1. H₃O⁺, Δ 2. -CO₂ intermediate->diacylation Base, + Pivaloyl Chloride incomplete_hydrolysis Methyl 5,5-dimethyl-4-oxohexanoate intermediate->incomplete_hydrolysis Incomplete Hydrolysis

Caption: Key reaction pathways in the synthesis, highlighting the main route and common side reactions.

References

Technical Support Center: Troubleshooting 5,5-Dimethyl-4-oxohexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the bioanalysis of this gamma-keto acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an organic compound with the molecular formula C8H14O3 and a molecular weight of approximately 158.19 g/mol .[1] Its structure features a carboxylic acid group and a ketone group on the fourth carbon (gamma position), making it a gamma-keto acid.[2] This structural characteristic is crucial as it influences its stability and analytical behavior.

PropertyValueSource
IUPAC NameThis compound--INVALID-LINK--
Molecular FormulaC8H14O3--INVALID-LINK--
Molecular Weight158.19 g/mol --INVALID-LINK--
StructureCC(C)(C)C(=O)CCC(=O)O--INVALID-LINK--

Q2: Is this compound prone to degradation during sample preparation and analysis?

A common concern with keto acids is their stability, particularly the tendency of beta-keto acids to undergo thermal decarboxylation.[3][4] However, this compound is a gamma-keto acid. Gamma-keto acids are significantly more stable and do not readily decarboxylate upon heating because they cannot form the stable six-membered cyclic transition state that facilitates this reaction in beta-keto acids.[4][5] While generally stable, it is still good practice to handle samples at low temperatures and avoid prolonged exposure to harsh acidic or basic conditions to prevent any potential degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the quantification of this compound.

Issue 1: Poor or Inconsistent Chromatographic Peak Shape and Retention Time

Q: My peak for this compound is broad, tailing, or has a shifting retention time in my reversed-phase HPLC/LC-MS analysis. What could be the cause and how can I fix it?

A: Poor peak shape and retention time variability for a polar compound like this compound on a reversed-phase column are common issues. Here’s a systematic approach to troubleshoot this:

1. Inadequate Retention:

  • The Problem: The analyte is too polar for the non-polar stationary phase (like C18), leading to its elution at or near the solvent front. This can result in poor peak shape and co-elution with other unretained matrix components.[6][7][8]

  • The Solution:

    • Increase the Aqueous Component of the Mobile Phase: A higher percentage of water in the mobile phase will increase the retention of polar compounds.[9]

    • Adjust Mobile Phase pH: The carboxylic acid group of your analyte has a pKa. By adjusting the mobile phase pH to be at least 2 units below the pKa, the molecule will be in its neutral form, which is more retained on a reversed-phase column.[7] A common starting point is using 0.1% formic acid in the mobile phase.[9]

    • Consider a Different Column Chemistry: If adjusting the mobile phase is insufficient, consider a column with a more polar stationary phase. "Aqueous" C18 columns are designed to prevent phase collapse in highly aqueous mobile phases.[10] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining very polar compounds.[6]

2. Secondary Interactions with the Stationary Phase:

  • The Problem: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.

  • The Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.

    • Mobile Phase Additives: A small amount of a competing acid, like trifluoroacetic acid (TFA), can mask the silanol groups. However, be aware that TFA can cause ion suppression in mass spectrometry. Formic acid is a more MS-friendly alternative.[7]

Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for chromatographic issues.

Issue 2: Low Sensitivity and Signal Intensity in Mass Spectrometry

Q: I am struggling to achieve the required sensitivity for this compound in my LC-MS/MS assay. What are the likely causes and solutions?

A: Low sensitivity for small, polar molecules like this is a frequent challenge in LC-MS/MS. The primary reasons are often poor ionization efficiency and matrix effects.

1. Poor Ionization Efficiency:

  • The Problem: The analyte may not ionize well in the mass spectrometer's source.

  • The Solution: Derivatization. Chemical derivatization can significantly improve the ionization efficiency and chromatographic retention of your analyte.[11][12]

    • Why Derivatize? A derivatizing agent can add a readily ionizable group to your molecule, making it much more responsive in the MS source. It also increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.

    • Recommended Derivatization Strategy: For a compound with both a ketone and a carboxylic acid, you can target either functional group. A common and effective approach is to derivatize the carboxylic acid.

      • Reagent: 2-hydrazinoquinoline (HQ) is a suitable derivatization agent that reacts with both carboxylic acids and ketones, which could be beneficial for broader metabolomic studies.[12][13] For more targeted analysis of the carboxylic acid, reagents like benzoyl chloride can be employed.[14]

    • General Derivatization Protocol (using a hypothetical agent for the carboxylic acid):

      • Sample Preparation: Precipitate proteins from your biological matrix (e.g., plasma, serum) using a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.

      • Evaporation: Dry the supernatant under a stream of nitrogen.

      • Derivatization Reaction: Reconstitute the dried extract in a suitable solvent and add the derivatization reagent and any necessary catalysts. Incubate at a specific temperature for a set time (e.g., 60°C for 60 minutes).[12]

      • Quenching and Dilution: Stop the reaction and dilute the sample for LC-MS/MS analysis.

2. Matrix Effects:

  • The Problem: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analyte, leading to inaccurate and imprecise results.[15]

  • The Solution:

    • Improve Sample Cleanup: Simple protein precipitation may not be sufficient. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[15]

    • Optimize Chromatography: Ensure your analyte is well-separated from the bulk of the matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will behave almost identically to your analyte during sample preparation, chromatography, and ionization, thus correcting for any signal suppression or enhancement.

Workflow for Improving MS Sensitivity:

G cluster_0 Sensitivity Troubleshooting A Start: Low MS Signal B Implement Derivatization (e.g., with HQ) A->B C Optimize MS Source Parameters B->C D Assess Matrix Effects (Post-column infusion) C->D E Improve Sample Cleanup (SPE or LLE) D->E Matrix Effects Present G End: Sensitive & Robust Assay D->G No Significant Matrix Effects F Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->G

Caption: A systematic approach to enhancing MS sensitivity.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Q: My calibration curve has poor linearity, and my quality control samples are failing. What are the common sources of these errors?

A: Inaccurate quantification often stems from issues with standard preparation, sample handling, or uncompensated matrix effects.

1. Standard Preparation Errors:

  • The Problem: Inaccurate weighing of the reference standard, improper dilutions, or degradation of stock solutions can lead to a flawed calibration curve.

  • The Solution:

    • Verify Standard Purity: Ensure the purity of your this compound reference standard.

    • Proper Technique: Use calibrated analytical balances and volumetric flasks for preparing stock and working solutions.[10]

    • Fresh is Best: Prepare working standards fresh daily from a stock solution that has been stored under appropriate conditions (e.g., -20°C or -80°C) and its stability verified.

2. Sample and Analyte Stability:

  • The Problem: The analyte may be degrading in the biological matrix during collection, storage, or processing.

  • The Solution:

    • Conduct Stability Studies: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments to understand the stability of this compound in your specific matrix.

    • Control Experimental Conditions: Keep samples on ice during processing and minimize the time between sample collection and analysis.

3. Uncompensated Matrix Effects:

  • The Problem: As mentioned earlier, matrix effects can vary between different samples and different sources of the same matrix, leading to poor reproducibility.

  • The Solution:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.

    • The Gold Standard: SIL-IS: The use of a stable isotope-labeled internal standard is the most reliable way to correct for variability in matrix effects and ensure accurate and precise quantification.

Summary of Key Troubleshooting Points:

IssuePotential CauseRecommended Solution
Poor Peak Shape Inadequate retention, secondary interactionsAdjust mobile phase pH, increase aqueous content, use a polar-modified or HILIC column.
Low MS Signal Poor ionization, matrix effectsImplement chemical derivatization, improve sample cleanup (SPE/LLE), use a SIL-IS.
Inaccurate Results Standard preparation errors, analyte instabilityVerify standard purity, use proper weighing/dilution techniques, conduct stability studies.

By systematically addressing these potential issues, you can develop a robust and reliable method for the quantification of this compound in your research.

References

Resolving Peak Tailing in HPLC Analysis of 5,5-Dimethyl-4-oxohexanoic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5,5-Dimethyl-4-oxohexanoic acid. As Senior Application Scientists, we understand that chromatographic challenges can be a significant bottleneck. This guide provides in-depth, evidence-based troubleshooting strategies to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What are the most likely causes?

Peak tailing for this compound, a relatively polar compound with both a carboxylic acid and a ketone functional group, typically stems from a few key interactions within the HPLC system.[1] The most common culprits are:

  • Secondary Silanol Interactions: This is the most frequent cause.[2][3] Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[4] The polar carboxylic acid moiety of your analyte can form strong hydrogen bonds with these silanols, leading to a secondary retention mechanism that results in a tailing peak.[5][6]

  • Inappropriate Mobile Phase pH: The ionization state of this compound is critical for good peak shape. As a carboxylic acid, it has a specific pKa (typically around 4-5). If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms, which can cause significant peak distortion and tailing.[7][8]

  • Metal Chelation: The 4-keto-acid structure of your molecule makes it a potential chelating agent for metal ions.[9] Trace metal contaminants in the silica packing material, stainless steel frits, or other parts of the HPLC flow path can interact with your analyte, causing tailing.[10][11][12]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape.[12][13]

Below is a troubleshooting workflow to systematically diagnose and resolve the issue.

Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH ~2 units below analyte pKa? Start->Check_pH Adjust_pH Action: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column a modern, high-purity, end-capped silica? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_New_Column Action: Use a high-purity 'Type B' silica column Check_Column->Use_New_Column No Check_Chelation Suspect Metal Chelation? Check_Column->Check_Chelation Yes Use_New_Column->Check_Chelation Add_Chelator Action: Add a chelating agent (e.g., 0.1-1 mM EDTA) to mobile phase Check_Chelation->Add_Chelator Yes Check_Overload Is sample concentration too high? Check_Chelation->Check_Overload No Add_Chelator->Check_Overload Dilute_Sample Action: Reduce injection volume or dilute the sample Check_Overload->Dilute_Sample Yes Resolved Peak Shape Resolved Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Q2: How do I select and prepare the optimal mobile phase to prevent peak tailing?

Controlling the mobile phase pH is the most critical first step. For an acidic analyte like this compound, the goal is to suppress its ionization to ensure it is in a single, neutral form.[14] This minimizes ionic interactions with the stationary phase and improves retention and peak shape.

Core Principle: Maintain the mobile phase pH at least 2 units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (non-ionized).

Mobile Phase ModifierTypical ConcentrationRecommended pH RangeSuitability for LC-MS
Formic Acid 0.05 - 0.1%2.8 - 4.8Excellent (Volatile)
Acetic Acid 0.05 - 0.1%3.8 - 5.8Good (Volatile)
Phosphoric Acid 10-50 mM2.5 - 4.5Not Recommended (Non-volatile)

Experimental Protocol: Mobile Phase Preparation

  • Aqueous Component Preparation:

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

    • Mix thoroughly.

    • Crucially, measure the pH of this aqueous solution before mixing it with the organic modifier. This ensures accurate and reproducible pH control.[14]

  • Solvent Preparation:

    • Prepare your mobile phase by mixing the acidified aqueous component with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Degassing:

    • Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

cluster_0 Scenario 1: Incorrect pH cluster_1 Scenario 2: Optimal pH Analyte Analyte (R-COOH) Silanol Silica Surface (Si-OH) Interaction Strong Secondary Interaction (Peak Tailing) Silanol->Interaction No_Interaction Minimal Interaction (Symmetric Peak) Silanol->No_Interaction High_pH High pH (pH > pKa) Ionized_Analyte Ionized Analyte (R-COO⁻) High_pH->Ionized_Analyte Low_pH Low pH (pH < pKa) Neutral_Analyte Neutral Analyte (R-COOH) Low_pH->Neutral_Analyte Ionized_Analyte->Interaction Neutral_Analyte->No_Interaction

Caption: Effect of mobile phase pH on analyte-silanol interaction.

Guide 2: Addressing Secondary Interactions and Column Choice

Q3: I've adjusted the pH, but still see some tailing. Could it be my column?

Yes. Even at low pH, highly active silanol sites can still cause issues.[15] The quality of the stationary phase is paramount.

Core Principle: Secondary interactions with the stationary phase are a primary cause of peak tailing.[16] Using a modern, high-purity, end-capped column is crucial for analyzing polar compounds.

Troubleshooting Steps:

  • Verify Column Type: Check your column's specifications. Older "Type A" silica columns have a higher concentration of acidic silanols and metal impurities, making them prone to causing peak tailing.[2] Modern "Type B" silica columns are higher purity and more thoroughly end-capped, significantly reducing these effects.[2]

  • Consider an Alternative Stationary Phase: If tailing persists on a high-quality C18 column, the polarity of this compound might warrant a different approach.

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) offer alternative selectivity and can help shield the analyte from residual silanols.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[17][18][19] It uses a polar stationary phase (like bare silica or amide) with a high organic content mobile phase.

Guide 3: Mitigating Metal Chelation Effects

Q4: Could metal contamination be the source of my peak tailing? How can I test for and resolve this?

Metal chelation is a strong possibility given the keto-acid structure of your analyte.[9] This can occur even in high-quality, stainless-steel systems.

Core Principle: Free metal ions in the system can bind to your analyte, creating a secondary retention mechanism that causes severe peak tailing.

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

  • Diagnosis:

    • Prepare two mobile phases: one as usual (e.g., 0.1% formic acid in water/acetonitrile) and a second one containing a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA).

    • Test Mobile Phase: Add 0.1-1 mM EDTA to your mobile phase.

    • Inject your sample using both mobile phases. If the peak shape improves dramatically with the EDTA-containing mobile phase, metal chelation is a significant contributor to the tailing.[20]

  • Mitigation Strategies:

    • Use a Sacrificial Chelator: Regularly adding a low concentration of EDTA or citric acid to your mobile phase can be an effective, albeit temporary, solution.[21] Note that this is not always suitable for LC-MS analysis.

    • Use Bio-Inert or PEEK HPLC Systems: If metal-sensitive analyses are common in your lab, consider using HPLC systems with PEEK or other polymer-based flow paths to minimize metal contact.[11]

    • Column Choice: Some modern columns are manufactured to be free of metal contamination, which can also help reduce these interactions.[2]

References

Technical Support Center: Method Refinement for 5,5-Dimethyl-4-oxohexanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate detection and quantification of this keto acid. Given the inherent instability of keto acids, this guide emphasizes robust sample handling and derivatization strategies to ensure data integrity.

I. Understanding the Analyte: this compound

This compound is a keto acid with the molecular formula C8H14O3.[1][2] Its structure includes both a ketone and a carboxylic acid functional group, which present unique challenges for analytical detection.[1] The presence of these polar functional groups makes the molecule non-volatile and prone to degradation, necessitating specific analytical approaches.[3][4]

Chemical Properties:

PropertyValueSource
Molecular FormulaC8H14O3[1][5]
Molecular Weight158.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number57965-24-9[1]

II. Core Challenge: Instability and Detection Strategy

The primary challenge in analyzing this compound, like many keto acids, is its inherent instability.[6][7] These molecules can be reactive and may degrade during sample processing and analysis. To overcome this, a common and highly effective strategy is chemical derivatization.[6][8] Derivatization converts the analyte into a more stable and readily detectable form, suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[8][9]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of this compound.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Steps & Rationale
Incomplete Derivatization (GC-MS & HPLC) Verify Reagent Freshness: Derivatization reagents can degrade over time, especially when exposed to light, air, or moisture.[10] For instance, silylating agents used in GC-MS are highly sensitive to moisture.[3] Action: Prepare fresh derivatization reagents for each batch of experiments. Optimize Reaction Conditions: Derivatization reactions are sensitive to pH, temperature, and time.[10] For example, derivatization of keto acids with o-phenylenediamine (OPD) for HPLC analysis often requires an acidic pH.[10] Action: Review the literature for the optimal reaction conditions for your chosen derivatization method and ensure they are strictly followed. Perform a time-course and temperature optimization experiment if necessary. Ensure Sample is Anhydrous (GC-MS): Water will quench silylating reagents like MSTFA.[3] Action: Lyophilize or evaporate samples to complete dryness under a gentle stream of nitrogen before adding the derivatization reagents.[11]
Analyte Degradation Maintain Low Temperatures: Keto acids can be thermally labile.[6] Action: Keep samples on ice or at 4°C during all preparation steps.[6] Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation. Action: Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.[6] Storage: For short-term storage, keep samples at 4°C. For long-term storage, -80°C is recommended.[6]
Matrix Effects (LC-MS) Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source.[6] Action: Improve sample cleanup using methods like solid-phase extraction (SPE) instead of simple protein precipitation.[4] Dilute the sample if high concentrations of matrix components are suspected. Modify the chromatographic gradient to better separate the analyte from interfering compounds.[4]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps & Rationale
Active Sites in the Chromatographic System Analyte Interaction: The carboxylic acid and ketone groups of this compound can interact with active sites (e.g., free silanols) in the GC inlet liner or on the HPLC column, leading to peak tailing.[4][12] Action (GC-MS): Ensure complete derivatization to cap these active groups.[4] Use a deactivated inlet liner.[4] Action (HPLC): Use a highly end-capped column or consider adding a competing base to the mobile phase.[10]
Column Contamination or Degradation Matrix Buildup: Accumulation of non-volatile matrix components can damage the column and lead to poor peak shape.[4] Action: Use a guard column to protect the analytical column.[4] Implement a robust column washing procedure after each batch of samples.[12]
Inappropriate Mobile Phase (HPLC) pH and Composition: The pH and solvent composition of the mobile phase are critical for good peak shape, especially for ionizable compounds. Action: Ensure the mobile phase pH is appropriate for the analyte and column type. Prepare fresh mobile phase daily.[10]
Split Peaks with DMB Derivatization (HPLC) Acidic Injection Sample: When using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, overly acidic samples can cause split peaks.[13][14] Action: Dilute the derivatization solution with a basic solution, such as NaOH, before injection to obtain a single, sharp peak.[13][14]
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Steps & Rationale
Inconsistent Sample Preparation Manual Variability: Manual sample preparation steps, such as liquid-liquid extraction, can introduce variability between samples. Action: Use an internal standard that is structurally similar to the analyte to normalize for variations in sample preparation and injection volume.[4] Automate sample preparation steps where possible.[6]
Variable Derivatization Efficiency Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes during derivatization can lead to inconsistent product yields. Action: Use an automated system for derivatization to ensure consistency.[6] If performing manually, be meticulous with timing and temperature control.
Instrumental Variability Fluctuations in Temperature or Flow Rate: Changes in column temperature or mobile phase flow rate can cause shifts in retention time.[12] Action: Use a column thermostat to maintain a stable temperature.[12] Ensure the HPLC or GC system is properly maintained and calibrated.

IV. Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: Offers excellent chromatographic resolution but requires a derivatization step to make the analyte volatile.[4][8]

  • LC-MS/MS: Often provides higher sensitivity and specificity and may not require derivatization, simplifying sample preparation. However, it can be more susceptible to matrix effects.[4][9]

Q2: Why is derivatization necessary for the GC-MS analysis of keto acids?

Derivatization is crucial for GC-MS analysis of non-volatile compounds like this compound for two main reasons:

  • Increases Volatility: It converts the polar carboxylic acid and ketone groups into less polar, more volatile derivatives that can be vaporized in the GC inlet.[3][15]

  • Improves Thermal Stability: It protects the analyte from degradation at the high temperatures used in the GC oven.[3]

A common two-step derivatization for keto acids is methoximation to protect the ketone group, followed by silylation of the carboxylic acid.[3][15]

Q3: What are the most common derivatization reagents for HPLC analysis of keto acids?

For HPLC with fluorescence detection, which offers high sensitivity, common derivatization reagents include:

  • o-Phenylenediamine (OPD): Reacts with α-keto acids to form fluorescent quinoxaline derivatives.[16]

  • 1,2-Diamino-4,5-methylenedioxybenzene (DMB): A similar reagent that also forms highly fluorescent derivatives.[13][14]

For LC-MS analysis, derivatization can also be used to improve ionization efficiency and chromatographic retention.

Q4: How can I minimize the degradation of this compound in my samples?

Proper sample handling is critical.

  • Temperature Control: Process samples on ice and store them at -80°C for long-term stability.[6]

  • Avoid Acidity: While some derivatization reactions require acidic conditions, prolonged exposure to strong acids can degrade keto acids.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.[6]

Q5: My calibration curve is not linear. What could be the cause?

  • Detector Saturation: If the concentrations of your standards are too high, the detector may become saturated. Try diluting your standards.

  • Incomplete Derivatization at High Concentrations: The derivatization reaction may not go to completion at higher analyte concentrations if the reagent is limiting.

  • Analyte Adsorption: At low concentrations, the analyte may adsorb to active sites in the system, leading to a non-linear response.

V. Experimental Protocols and Visualizations

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dry Evaporation to Dryness (Nitrogen Stream or Lyophilization) Extraction->Dry Methoximation Methoximation (Protects Ketone Group) Dry->Methoximation Silylation Silylation (e.g., MSTFA) (Derivatizes Carboxylic Acid) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analysis workflow for this compound.

Workflow for HPLC Analysis with Fluorescence Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Deproteinization Protein Precipitation (e.g., Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., with DMB or OPD) Supernatant->Derivatization Incubation Incubation (Heat) Derivatization->Incubation HPLC HPLC with Fluorescence Detection Incubation->HPLC Data Data Processing & Quantification HPLC->Data

Caption: HPLC analysis workflow with fluorescence derivatization.

VI. References

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2645-2651. Available at: --INVALID-LINK--

  • J-Stage. (n.d.). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Quantifying Unstable Alpha-Keto Acids. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Available at: --INVALID-LINK--

  • National Institutes of Health. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Available at: --INVALID-LINK--

  • Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: --INVALID-LINK--

  • BenchChem. (2025). troubleshooting alpha-ketoisovaleric acid derivatization efficiency. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Available at: --INVALID-LINK--

  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: --INVALID-LINK--

  • ACS Publications. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Available at: --INVALID-LINK--

  • ChemicalBook. (2022). This compound. Available at: --INVALID-LINK--

  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available at: --INVALID-LINK--

  • Shimadzu. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Available at: --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C8H14O3). Available at: --INVALID-LINK--

  • Guidechem. (n.d.). ÁCIDO 5,5-DIMETIL-4-OXOHEXANOICO 57965-24-9 wiki. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 2-Methyl-5-Oxohexanoic Acid. Available at: --INVALID-LINK--

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Available at: --INVALID-LINK--

  • GlobalChemMall. (n.d.). This compound. Available at: --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--

  • SpectraBase. (n.d.). 5,5-Dimethyl-4-oxohexanal - Optional[MS (GC)] - Spectrum. Available at: --INVALID-LINK--

  • SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Interference in analytical detection of 2-Methyl-5-oxohexanoic acid. Available at: --INVALID-LINK--

  • ChemSynthesis. (2025). methyl 5,5-dimethyl-4-oxohexanoate. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 5,5-Dimethyl-2-oxohexanoic acid. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methyl-5-oxohexanoic Acid. Available at: --INVALID-LINK--

  • Guidechem. (n.d.). Hexanoic acid, 3,3-dimethyl-5-oxo- 20624-63-9. Available at: --INVALID-LINK--

  • SpectraBase. (n.d.). (3S)-3-hydroxy-4,4-dimethyl-5-oxoheptanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Available at: --INVALID-LINK--

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 2,5-Dimethyl-6-oxohexanoic acid. Available at: --INVALID-LINK--

References

Technical Support Center: Quality Control of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quality control of 5,5-Dimethyl-4-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the analysis of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and analysis of this compound.

1. What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and analysis.

PropertyValueSource
Molecular Formula C₈H₁₄O₃--INVALID-LINK--[1][2]
Molecular Weight 158.19 g/mol --INVALID-LINK--[1][2]
Appearance Solid (predicted)
Boiling Point 267.9 °C at 760 mmHg (predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.
pKa Not available, but expected to be in the range of typical carboxylic acids (around 4-5).

2. How should I store samples of this compound?

To ensure the integrity of your samples, they should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended. The compound contains both a ketone and a carboxylic acid functional group, which are generally stable; however, prolonged exposure to harsh conditions could potentially lead to degradation.

3. What are the expected functional groups and how do they affect its chemical behavior?

This compound possesses two key functional groups: a ketone and a carboxylic acid .

  • The carboxylic acid group imparts acidic properties to the molecule, making it amenable to analysis by techniques such as reversed-phase HPLC with pH control of the mobile phase. It is also the site for potential derivatization reactions for GC analysis.

  • The ketone group can be a site for specific derivatization reactions and can be susceptible to reduction. The steric hindrance from the adjacent tert-butyl group may influence its reactivity.

II. Analytical Methods and Troubleshooting

This section provides detailed troubleshooting guides for the most common analytical techniques used for the quality control of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

A. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography with UV detection.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

// Solutions node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Tailing [label="Check mobile phase pH\nUse end-capped column\nReduce sample concentration"]; Sol_Fronting [label="Reduce injection volume\nUse weaker sample solvent"]; Sol_Splitting [label="Check for column void\nEnsure sample is fully dissolved"]; Sol_Shifting [label="Check mobile phase composition\nEquilibrate column properly"]; Sol_Fluctuating [label="Check pump performance\nDegas mobile phase"]; Sol_Noise [label="Check for leaks\nClean detector cell"]; Sol_Drift [label="Ensure column temperature is stable\nCheck for mobile phase contamination"]; Sol_Ghost_Peaks [label="Clean injector\nRun blank gradients"];

Tailing -> Sol_Tailing; Fronting -> Sol_Fronting; Splitting -> Sol_Splitting; Shifting -> Sol_Shifting; Fluctuating -> Sol_Fluctuating; Noise -> Sol_Noise; Drift -> Sol_Drift; Ghost_Peaks -> Sol_Ghost_Peaks; } DOT Caption: HPLC Troubleshooting Decision Tree.

HPLC Troubleshooting Guide:

Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[3]1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase with an acid like phosphoric acid or formic acid to a value at least 2 pH units below the pKa of the analyte. This ensures the carboxylic acid is in its neutral form, minimizing interactions with silanols.[4] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of accessible silanol groups. 3. Lower Sample Concentration: High concentrations can exacerbate tailing. Dilute the sample and reinject.
Peak Fronting Column Overload: Injecting too much sample can lead to peak fronting.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3] 2. Use a Weaker Sample Solvent: Dissolve the sample in a solvent weaker than the mobile phase to ensure proper focusing at the head of the column.[4]
Split Peaks Column Void or Contamination: A void at the column inlet or particulate matter can disrupt the sample band.1. Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent (e.g., isopropanol) at a low flow rate. Note: Only do this for columns that are specified as back-flushable by the manufacturer. 2. Check for Sample Precipitation: Ensure the sample is fully dissolved in the injection solvent. Filter the sample if necessary.
Retention Time Drift Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.[5]1. Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can affect pump performance.[5] 3. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[5]
Ghost Peaks Injector Contamination or Carryover: Residual sample from a previous injection can elute as a "ghost peak" in a subsequent run.1. Clean the Injector: Flush the injector port and syringe with a strong solvent. 2. Run Blank Gradients: Inject a blank (sample solvent) and run the full gradient to wash out any strongly retained compounds from the column.[3]
High Baseline Noise Air Bubbles in the System or Detector Issues: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.[5]1. Purge the Pump: Purge all solvent lines to remove any trapped air bubbles. 2. Check for Leaks: Inspect all fittings for any signs of leakage.[6] 3. Clean the Detector Flow Cell: If the noise is more rounded, the flow cell may be contaminated. Flush with an appropriate solvent.
B. Gas Chromatography (GC) Analysis

Due to the low volatility of this compound, direct GC analysis is challenging and can lead to poor peak shape and low sensitivity.[7] Derivatization is highly recommended to convert the polar carboxylic acid group into a less polar, more volatile ester.

Recommended GC Derivatization and Analysis Protocol:

Derivatization (Esterification):

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Reagent Addition: Add 1 mL of a derivatizing agent such as BF₃-Methanol (14% w/v) or by bubbling diazomethane through an etheral solution of the acid.

  • Reaction: Cap the vial tightly and heat at 60 °C for 15-30 minutes.

  • Work-up: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Extraction: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial for analysis.

Recommended Starting GC Conditions:

ParameterRecommendation
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) at 280 °C or Mass Spectrometer (MS)

// Solutions node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Tailing_GC [label="Incomplete derivatization\nActive sites in inlet/column\nColumn contamination"]; Sol_Fronting_GC [label="Column overload\nInlet temperature too low"]; Sol_Broadening_GC [label="Slow injection\nLow carrier gas flow"]; Sol_No_Peaks [label="Check syringe/injector\nConfirm derivatization"]; Sol_Small_Peaks [label="Check for leaks\nOptimize split ratio"]; Sol_RT_Shift_GC [label="Check for leaks\nEnsure consistent oven temperature"]; Sol_Area_Variation [label="Inconsistent injection volume\nLeaky syringe"];

Tailing_GC -> Sol_Tailing_GC; Fronting_GC -> Sol_Fronting_GC; Broadening_GC -> Sol_Broadening_GC; No_Peaks -> Sol_No_Peaks; Small_Peaks -> Sol_Small_Peaks; RT_Shift_GC -> Sol_RT_Shift_GC; Area_Variation -> Sol_Area_Variation; } DOT Caption: GC Troubleshooting Decision Tree.

GC Troubleshooting Guide:

Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Incomplete Derivatization: Residual underivatized carboxylic acid is highly polar and will interact strongly with the stationary phase.1. Optimize Derivatization: Increase the reaction time or temperature. Ensure the derivatizing reagent is not expired. 2. Check for Active Sites: Use a deactivated inlet liner and a high-quality, low-bleed column. Active sites in the inlet or at the head of the column can cause tailing of polar compounds.[8]
Ghost Peaks Septum Bleed or Contamination: Pieces of the septum can fall into the hot inlet and release volatile compounds.1. Use High-Quality Septa: Ensure you are using the correct septum for the inlet temperature. 2. Perform a Blank Run: Run the GC method without an injection. If peaks are still present, the contamination is likely from the system (e.g., carrier gas, septum, or column bleed).[8]
Low or No Peak Response Derivatization Failure or Degradation: The derivatized product may not have formed or may have degraded in the hot inlet.1. Confirm Derivatization: Analyze the derivatized sample by another technique (e.g., TLC or MS) to confirm the presence of the methyl ester. 2. Lower Inlet Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation. Try lowering the inlet temperature in 10-20 °C increments.
Retention Time Shifts Leaks in the System: A leak in the carrier gas flow path will cause a drop in the head pressure and an increase in retention times.1. Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector.[9] 2. Ensure Consistent Oven Temperature: Verify that the GC oven is accurately reaching and holding the set temperatures.
Poor Reproducibility Inconsistent Injection Technique: Manual injections can be a significant source of variability.1. Use an Autosampler: If available, an autosampler will provide the most reproducible injections. 2. Standardize Manual Injections: If using manual injection, ensure a consistent, fast injection technique.

III. Identification and Control of Impurities

The quality of this compound is critically dependent on the level and type of impurities present. A common synthetic route involves the Michael addition of pivalaldehyde to methyl acrylate, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product cluster_impurities Potential Impurities Pivalaldehyde Pivalaldehyde Intermediate_Ester Methyl 5,5-dimethyl- 4-oxohexanoate Pivalaldehyde->Intermediate_Ester Michael Addition Unreacted_Pivalaldehyde Unreacted Pivalaldehyde Pivalaldehyde->Unreacted_Pivalaldehyde Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Intermediate_Ester Unreacted_Acrylate Unreacted Methyl Acrylate Methyl_Acrylate->Unreacted_Acrylate Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Residual_Ester Residual Intermediate Ester Intermediate_Ester->Residual_Ester Self_Condensation Self-Condensation Product Intermediate_Ester->Self_Condensation Side Reaction Cyclization Lactone Byproduct Final_Product->Cyclization Side Reaction

Potential Impurities and their Identification:

Impurity Potential Source Recommended Analytical Technique Expected Observations
Pivalaldehyde Unreacted starting materialGC-MSA volatile aldehyde that can be detected by GC-MS without derivatization.[5]
Methyl Acrylate Unreacted starting materialGC-MSA volatile ester readily detectable by GC-MS.[3]
Methyl 5,5-dimethyl-4-oxohexanoate Incomplete hydrolysis of the intermediate esterHPLC, GC-MS (after derivatization of the final product)The ester will have a longer retention time than the final acid in reversed-phase HPLC. In GC, the derivatized acid and the residual ester will have different retention times.
Self-Condensation Product of the Intermediate Ester Base-catalyzed self-condensation of the intermediate ester.HPLC, LC-MSA higher molecular weight impurity that will likely have a longer retention time in reversed-phase HPLC. LC-MS can be used to determine its molecular weight.
5,5-dimethyl-dihydrofuran-2(3H)-one Intramolecular cyclization of the final product or a related intermediate.GC-MSThis lactone is a potential cyclic byproduct. Its presence can be confirmed by its characteristic mass spectrum.[6]

Troubleshooting Impurity-Related Issues:

  • Presence of Starting Materials: If significant amounts of pivalaldehyde or methyl acrylate are detected, this indicates an incomplete Michael addition reaction. The reaction time, temperature, or catalyst concentration may need to be optimized.

  • High Levels of Intermediate Ester: This points to incomplete hydrolysis. The hydrolysis conditions (e.g., concentration of acid or base, reaction time, temperature) should be reviewed and potentially intensified.

  • Detection of High Molecular Weight Impurities: The presence of a self-condensation product suggests that the base concentration during the Michael addition may be too high or the reaction temperature is excessive.

  • Identification of Unexpected Peaks: If unknown peaks are observed, LC-MS is a powerful tool for obtaining molecular weight information, which can help in elucidating the structure of the unknown impurity. 1H and 13C NMR spectroscopy of the isolated impurity would be required for definitive structural confirmation.

IV. References

  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Alpha-Ketoisovaleric Acid: GC-MS vs. HPLC. Retrieved from --INVALID-LINK--

  • Phenomenex. (2014). GC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from --INVALID-LINK--

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from --INVALID-LINK--

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Tsunoda, M., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage. Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Troubleshooting Real GC Problems. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from --INVALID-LINK--

  • PubMed. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 4-oxohexanoate (CAS: 2955-62-6). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5,5-dimethyl-dihydro-furan-2-one AldrichCPR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Hydroxy-4,5-dimethylhexanoic acid. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140061732, 3-Hydroxy-4,5-dimethylhexanoic acid. Retrieved from --INVALID-LINK--.

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5,5-dimethyl-. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Cambridge Isotope Laboratories. (n.d.). ɑ-Keto Acids. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5,5-Dimethyl-4-oxohexanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of matrix effects in your experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development and ensure the generation of accurate and reliable data.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When these components co-elute with the analyte, they can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as matrix effect.[2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4]

This compound, a small organic acid with a molecular weight of 158.19 g/mol [5][6], can be particularly susceptible to matrix effects due to its polarity. In biological matrices like plasma, serum, or urine, common interfering substances include salts, endogenous metabolites, and especially phospholipids.[7] This guide will walk you through identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about matrix effects in the analysis of this compound.

Q1: What is ion suppression and how does it affect my analysis of this compound?

A: Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix reduce the ionization efficiency of this compound in the ion source (typically an electrospray ionization, or ESI, source).[4][8] This leads to a lower-than-expected signal intensity, which can result in inaccurate quantification and reduced sensitivity (a higher limit of quantitation).[9] The mechanism is often attributed to competition for charge on the surface of ESI droplets or changes in droplet properties (like viscosity and surface tension) that hinder the release of analyte ions into the gas phase.[4][7]

Q2: How can I determine if my assay is suffering from matrix effects?

A: A common and effective method is the post-extraction spike analysis. This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation.[10][11]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?

A: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte, this compound.[12][13] This means it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively compensated for, leading to significantly improved accuracy and precision.[1][14]

Q4: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[3][15] However, this strategy also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are trying to achieve a low limit of quantitation.[3] Dilution is often a viable option when the original analyte concentration is high.[16]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for this compound.

  • Inconsistent peak shapes across a batch of samples.

Potential Causes & Solutions:

  • Cause: Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes. This is particularly relevant for polar organic acids which may have limited retention on standard reversed-phase columns.[17]

  • Solution 1: Optimize Chromatographic Separation.

    • Increase Resolution: Adjust the gradient profile of your mobile phase to better separate this compound from the early-eluting, highly polar interferences.

    • Alternative Chromatography: Consider using an ion-exchange or mixed-mode column designed for polar analytes. Ion exclusion chromatography is particularly effective for separating organic acids.[17]

  • Cause: Overloading of the analytical column with matrix components.

  • Solution 2: Enhance Sample Cleanup.

    • Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove a larger portion of the matrix before injection.[16][18]

Issue 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability in analyte response (%CV) for quality control (QC) samples.

  • Inability to meet precision and accuracy criteria as per FDA or EMA guidelines.[11]

Potential Causes & Solutions:

  • Cause: Differential matrix effects between individual samples. The composition of biological matrices can vary from subject to subject, leading to different degrees of ion suppression or enhancement in each sample.[2][7]

  • Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • This is the most effective way to correct for variable matrix effects.[13][19] A SIL-IS for this compound (e.g., with ¹³C or ²H labels) will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus normalizing the response.[14]

  • Cause: Inadequate removal of phospholipids, which are major contributors to matrix effects in plasma and serum.[7]

  • Solution 2: Targeted Phospholipid Removal.

    • Employ sample preparation techniques specifically designed to remove phospholipids. This can include specialized SPE cartridges (e.g., HybridSPE which uses zirconia-coated particles) or protein precipitation plates that incorporate a phospholipid removal step.[20][21][22]

Issue 3: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Difficulty in achieving the desired lower limit of quantitation (LLOQ).

  • Analyte signal is present but significantly lower in matrix samples compared to pure standards.

Potential Causes & Solutions:

  • Cause: Significant ion suppression is occurring.[4]

  • Solution 1: Improve Sample Preparation.

    • This is the most critical step to mitigate ion suppression.[16] Transitioning from a simple protein precipitation (PPT) to a more selective technique like SPE or LLE can dramatically reduce matrix interferences.[18] The goal is to remove as many interfering compounds as possible without losing the analyte.[23]

    Caption: Troubleshooting workflow for low signal intensity.

  • Solution 2: Optimize Chromatography to Avoid Suppression Zones.

    • Use a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most severe.[3] This involves infusing a constant flow of your analyte solution into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal indicate retention times where suppression occurs. You can then adjust your LC method to ensure that this compound does not elute in these zones.

Key Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant/eluate.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before extraction. This set is used to determine recovery.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • This is calculated using the peak area ratios of the analyte to the IS. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be within 15%.

Protocol 2: Phospholipid Removal using Specialized SPE

This protocol describes a general workflow for using SPE plates designed for phospholipid removal (e.g., HybridSPE).[21][22]

  • Protein Precipitation: In a 96-well collection plate, add 100 µL of plasma sample. Add 300 µL of acetonitrile containing 1% formic acid (and your internal standard).

  • Mix: Vortex the plate for 1 minute to precipitate proteins.

  • Transfer: Place the HybridSPE plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the HybridSPE plate.

  • Elute: Apply a vacuum or positive pressure to the HybridSPE plate to draw the sample through the sorbent bed and into the clean collection plate. The phospholipids are retained on the zirconia-coated sorbent.[21]

  • Evaporate & Reconstitute: The eluate in the collection plate is now free of proteins and phospholipids.[21] Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in your mobile phase for LC-MS analysis.

G cluster_0 Sample Preparation cluster_1 Phospholipid Removal cluster_2 Final Steps A 1. Plasma Sample + Acetonitrile/IS B 2. Vortex to Precipitate Proteins A->B C 3. Transfer Supernatant to HybridSPE Plate B->C D 4. Apply Pressure/Vacuum C->D E Phospholipids Retained in Plate D->E F Clean Eluate Collected D->F G 5. Evaporate & Reconstitute F->G H Ready for LC-MS Injection G->H

Caption: Workflow for phospholipid removal using a specialized SPE plate.

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation can significantly impact the degree of matrix effect and analyte recovery. The following table summarizes typical performance characteristics of common techniques for small molecule analysis in plasma.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) Good to ExcellentHighHigh
Liquid-Liquid Extraction (LLE) VariableModerate to LowModerate
Solid-Phase Extraction (SPE) Good to ExcellentLowModerate to High
Phospholipid Removal SPE ExcellentVery LowHigh

References

optimization of derivatization for volatile keto acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Derivatization for Volatile Keto Acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the analysis of volatile keto acids, particularly via Gas Chromatography-Mass Spectrometry (GC-MS).

As Senior Application Scientists, we understand that the inherent instability and low volatility of keto acids present unique analytical challenges.[1][2] Effective derivatization is paramount to achieving reproducible and accurate results. This center is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of volatile keto acids.

Q1: Why is derivatization necessary for the analysis of volatile keto acids by GC-MS?

A1: Derivatization is a critical step for several reasons. Volatile keto acids, despite their name, often exhibit poor volatility and thermal stability due to their polar carboxylic acid and ketone functional groups.[2][3] This makes them unsuitable for direct GC-MS analysis, which requires analytes to be volatile and stable at high temperatures.[2][4] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[2][3][5][6] This process not only improves chromatographic resolution and peak shape but also enhances the sensitivity of detection.[2][7][8]

Q2: What are the most common derivatization strategies for volatile keto acids?

A2: The most prevalent strategies typically involve a one or two-step process targeting the ketone and carboxylic acid functional groups:

  • Two-Step Oximation and Silylation: This is a widely adopted method.[4] The first step, oximation (e.g., using methoxyamine hydrochloride), protects the keto group. This is crucial to prevent keto-enol tautomerism, which can lead to the formation of multiple derivative peaks for a single analyte.[2][9][10] The second step, silylation (e.g., using BSTFA or MSTFA), targets the carboxylic acid group and any other active hydrogens, replacing them with a trimethylsilyl (TMS) group to increase volatility.[2][5][11]

  • Quinoxalinol Derivative Formation: This method involves reacting the α-keto acid with a reagent like o-phenylenediamine (OPD) in an acidic medium to form stable quinoxalinol derivatives.[12][13][14][15] These derivatives can then be further silylated to increase their volatility for GC-MS analysis.[13][16] O-trimethylsilyl (TMS) quinoxalinols are particularly useful due to their high stability and characteristic mass spectra.[16]

  • Alkylation/Esterification: This approach converts the acidic carboxylic acid group into an ester, which is more volatile.[5][6] This can be used in conjunction with other methods to protect the keto group.

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the specific keto acids you are analyzing, the sample matrix, and the analytical instrumentation.

  • Silylating Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices for silylating the carboxylic acid group.[5] MSTFA is often preferred as its byproducts are more volatile and less likely to interfere with chromatography.[6] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of sterically hindered groups.[6]

  • Oximating Reagents: Methoxyamine hydrochloride is frequently used to protect the keto group and prevent the formation of multiple enol-isomers during silylation.[2][9]

  • For Quinoxalinol Formation: o-phenylenediamine (OPD) and its analogs are the standard reagents for this type of derivatization.[12][13]

  • PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is another effective reagent for derivatizing keto groups, forming stable oxime derivatives that are amenable to GC analysis.[17]

Q4: How should I prepare and store my samples to prevent keto acid degradation?

A4: Due to their inherent instability, proper sample handling is crucial.[1] To minimize degradation, follow these best practices:

  • Rapid Processing: Process samples as quickly as possible after collection.[1]

  • Low Temperature: Keep samples on ice or at 4°C throughout the preparation steps.[1]

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze them at -20°C or ideally, -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Deproteinization: For biological samples like plasma or serum, deproteinization is often necessary. Using methanol is sometimes recommended over perchloric acid to avoid significant losses of keto acids.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Derivatization Product Detected

This is a common issue that can arise from several factors related to the reaction conditions or the integrity of your sample and reagents.[10]

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no derivatization product.

Possible Causes and Solutions
Possible Cause Explanation & Recommended Action
Incomplete Derivatization The reaction may not have gone to completion. Ensure you are using a sufficient excess of the derivatizing agent and that the reaction time and temperature are optimized for your specific analytes.[10] For silylation with MSTFA, a common condition is heating at 60-80°C for 30-60 minutes.[9]
Presence of Moisture Silylating reagents are highly sensitive to moisture, which can deactivate them and hydrolyze the derivatives.[6][9][10] Action: Ensure your sample extract is completely dry before adding the derivatization reagents. This can be achieved by evaporation under a gentle stream of nitrogen.
Analyte Degradation Keto acids can be thermally unstable and prone to decarboxylation, especially at elevated temperatures.[10] Action: An initial oximation step is crucial as it stabilizes the carbonyl group, preventing degradation during subsequent heating stages.[10] Also, review your sample handling and storage procedures to minimize degradation before derivatization.[1]
Incorrect Reaction pH The efficiency of many derivatization reactions is pH-dependent. For instance, the reaction of α-keto acids with o-phenylenediamine (OPD) is favored in acidic conditions.[1][12] For PFBHA derivatization, a slightly acidic pH (around 4-6) is generally optimal.[17] Action: Verify and adjust the pH of your reaction mixture as needed for your chosen derivatization chemistry.
Reagent Degradation Derivatization reagents can degrade over time, especially when exposed to light and air.[12] Action: Use freshly prepared reagent solutions for the best results.[1][12]
Interfering Substances Other carbonyl-containing compounds in your sample can compete for the derivatization reagent, leading to lower yields for your target analytes.[12] Action: Consider implementing sample cleanup steps, such as solid-phase extraction (SPE), to remove potential interferences before derivatization.
Problem 2: Multiple or Split Chromatographic Peaks for a Single Analyte

The appearance of multiple peaks for a single keto acid can complicate quantification and identification.

Possible Causes and Solutions
Possible Cause Explanation & Recommended Action
Keto-Enol Tautomerism If the keto group is not protected, it can exist in equilibrium with its enol form. Silylation of both tautomers will result in multiple derivative peaks.[10] Action: A two-step derivatization process is recommended. First, protect the keto group with an oximating reagent like methoxyamine hydrochloride.[9][10] This will prevent the formation of multiple derivatives.
Formation of Geometric Isomers Derivatization of a ketone with a reagent like PFBHA can produce two geometric isomers (E and Z) of the oxime derivative.[17] Action: This is an expected outcome. These isomers can often be separated by gas chromatography. For quantification, you can either sum the peak areas of both isomers or consistently use the peak area of a single, well-resolved isomer for all samples and standards.[17]
Acidic Injection Sample For some derivatives, a highly acidic final sample injected into the chromatograph can cause peak splitting. This has been observed with DMB-derivatized α-ketoglutarate in HPLC analysis.[1][12][18] Action: Dilute the final derivatized solution with a basic solution, such as NaOH, to neutralize the sample before injection.[1][12][18]
Incomplete Derivatization If the derivatization reaction does not go to completion, you may see peaks corresponding to both the derivatized and underivatized or partially derivatized analyte.[10] Action: Re-optimize your derivatization protocol, ensuring sufficient reagent, optimal temperature, and adequate reaction time.[10]
Problem 3: Poor Reproducibility of Results

Inconsistent results can be a significant challenge in quantitative analysis.

Possible Causes and Solutions
Possible Cause Explanation & Recommended Action
Inconsistent Derivatization Variations in reaction time, temperature, or reagent addition can lead to inconsistent derivatization yields.[1] Action: Standardize your derivatization protocol. The use of an automated system for derivatization can ensure consistent reaction kinetics.[1][7] Strictly control temperature and timing.
Sample Matrix Effects Components in the biological matrix (e.g., serum, urine) can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[1] Action: The use of a suitable internal standard is critical. Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects.[10]
Instability of Derivatives The derivatized product itself may not be stable over time.[1] Action: Analyze derivatized samples as quickly as possible. It is advisable to check the stability of your specific derivatives over time at different storage conditions (e.g., room temperature, 4°C).[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for key derivatization workflows.

Protocol 1: Two-Step Oximation and Silylation

This protocol is a general guideline and should be optimized for your specific sample type and target analytes.[9]

Visualizing the Oximation-Silylation Workflow

Caption: General workflow for two-step oximation and silylation.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (e.g., 2%)

  • Silylating reagent (e.g., MSTFA with 1% TMCS)

  • Reaction vials with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Oximation: a. To the completely dried sample extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.[9] b. Seal the vial and vortex thoroughly. c. Incubate at 60°C for 60 minutes.[9] d. Cool the vial to room temperature.

  • Silylation: a. To the methoximated sample, add 100 µL of MSTFA with 1% TMCS.[9] b. Seal the vial and vortex thoroughly. c. Incubate at 70°C for 30 minutes.[9] d. Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Quinoxalinol Derivative Formation and Silylation

This method is particularly effective for α-keto acids.

Materials:

  • Sample (e.g., urine, plasma)

  • Internal standard

  • o-phenylenediamine (OPD) solution

  • Acidic medium (e.g., HCl)

  • Silylating reagent (e.g., BSTFA or MSTFA)

  • Extraction solvent (e.g., ethyl acetate)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream)

Procedure:

  • Sample Preparation: To the biological fluid sample, add a known amount of a suitable internal standard.

  • Quinoxalinol Formation: a. Acidify the sample with an appropriate acidic medium.[2] b. Add the o-phenylenediamine solution. c. Heat the mixture to facilitate the reaction, forming the quinoxalinol derivative. Optimal temperatures are often around 80-100°C for 30-60 minutes.[12]

  • Extraction: a. After cooling, extract the quinoxalinol derivatives into an organic solvent like ethyl acetate.[1][2] b. Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Silylation: a. To the dried residue, add the silylating reagent. b. Heat the mixture to complete the silylation of any remaining active hydrogens.

  • The sample is now ready for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Isomeric Keto Acids: 4-Oxohexanoic Acid vs. 5-Oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Even subtle differences in the arrangement of atoms, such as the position of a functional group, can drastically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the structural elucidation of two isomeric keto acids: 4-oxohexanoic acid and 5-oxohexanoic acid. While the initial aim was to detail the structure of 5,5-Dimethyl-4-oxohexanoic acid, the scarcity of publicly available experimental data necessitated a pivot to these well-characterized, structurally related isomers to illustrate the principles of spectroscopic analysis.

This guide will demonstrate how a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), can be leveraged to definitively distinguish between these closely related structures. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to provide a practical framework for structural confirmation.

The Importance of Isomer Differentiation

4-Oxohexanoic acid and 5-oxohexanoic acid share the same molecular formula (C₆H₁₀O₃) and molecular weight (130.14 g/mol ), making them structural isomers. The sole difference lies in the position of the ketone carbonyl group. In 4-oxohexanoic acid, it is at the C4 position (a γ-keto acid), while in 5-oxohexanoic acid, it resides at the C5 position (a δ-keto acid). This seemingly minor shift has significant implications for their chemical reactivity and spectroscopic signatures.

Spectroscopic Analysis of 4-Oxohexanoic Acid

The structural confirmation of 4-oxohexanoic acid is achieved through the combined interpretation of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectrum Analysis of 4-Oxohexanoic Acid

The proton NMR spectrum of 4-oxohexanoic acid is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~2.75Triplet2H-CH₂-C=O
~2.50Triplet2H-CH₂-COOH
~1.05Triplet3H-CH₃

The key diagnostic signals are the two triplets in the aliphatic region, corresponding to the two methylene groups, and the characteristic downfield singlet of the carboxylic acid proton. The coupling patterns (triplets) arise from the adjacent methylene groups.

¹³C NMR Spectrum Analysis of 4-Oxohexanoic Acid

The carbon NMR spectrum will display six unique signals, confirming the presence of six distinct carbon environments.

Chemical Shift (ppm)Assignment
~209C=O (Ketone)
~178C=O (Carboxylic Acid)
~37-CH₂- (adjacent to ketone)
~29-CH₂- (adjacent to COOH)
~8-CH₃

The presence of two signals in the carbonyl region (~170-210 ppm) is a clear indicator of the two carbonyl functional groups. The distinct chemical shifts of the methylene carbons are also crucial for structural assignment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectrum Analysis of 4-Oxohexanoic Acid

The IR spectrum of 4-oxohexanoic acid will exhibit strong absorption bands indicative of its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1715C=O stretch (Ketone)
~1700C=O stretch (Carboxylic Acid)

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies, though potentially overlapping, confirm the presence of both a ketone and a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural clues.

Mass Spectrum Analysis of 4-Oxohexanoic Acid

In an electron ionization (EI) mass spectrum, 4-oxohexanoic acid will show a molecular ion peak (M⁺) at m/z 130. The fragmentation pattern is key to distinguishing it from its isomer. A prominent fragmentation pathway for γ-keto acids is the McLafferty rearrangement, which would lead to specific fragment ions.

M [C₆H₁₀O₃]⁺˙ m/z = 130 frag1 [C₅H₇O₂]⁺ m/z = 99 M->frag1 - OCH₃ frag2 [C₄H₅O]⁺ m/z = 69 M->frag2 - COOH - H₂O frag3 [C₂H₅]⁺ m/z = 29 M->frag3 - COOH - C₂H₂O

Caption: Predicted major fragmentation of 4-oxohexanoic acid.

Spectroscopic Analysis of 5-Oxohexanoic Acid

Now, let's examine the spectroscopic data for the structural isomer, 5-oxohexanoic acid, and highlight the key differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum Analysis of 5-Oxohexanoic Acid

The proton NMR spectrum of 5-oxohexanoic acid will also show four signals, but with different chemical shifts and coupling patterns for the methylene protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~2.45Triplet2H-CH₂-C=O
~2.35Triplet2H-CH₂-COOH
~2.15Singlet3H-C(=O)CH₃
~1.90Quintet2H-CH₂-CH₂-CH₂-

The most significant difference is the presence of a sharp singlet at ~2.15 ppm for the methyl protons adjacent to the ketone. This is a key diagnostic feature for a methyl ketone. The methylene protons will also exhibit different coupling patterns (a quintet for the central methylene group).

¹³C NMR Spectrum Analysis of 5-Oxohexanoic Acid

The carbon NMR spectrum will also show six signals, but with different chemical shifts for the carbons in the chain.

Chemical Shift (ppm)Assignment
~208C=O (Ketone)
~179C=O (Carboxylic Acid)
~43-CH₂- (adjacent to ketone)
~33-CH₂- (adjacent to COOH)
~30-C(=O)CH₃
~20-CH₂- (central)

The chemical shift of the methyl carbon (~30 ppm) is a key differentiator from the methyl group in 4-oxohexanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 5-oxohexanoic acid will be very similar to that of its isomer, showing the characteristic broad O-H stretch and two C=O stretches. While subtle differences in the exact wavenumbers of the C=O stretches might exist, IR spectroscopy alone is not sufficient for unambiguous differentiation.

Mass Spectrometry (MS)

The mass spectrum of 5-oxohexanoic acid will also show a molecular ion peak at m/z 130. However, the fragmentation pattern will be distinct due to the different position of the keto group. A characteristic fragmentation for δ-keto acids is a McLafferty rearrangement involving the keto group, leading to a prominent fragment at m/z 58.

M [C₆H₁₀O₃]⁺˙ m/z = 130 frag1 [C₅H₇O₂]⁺ m/z = 99 M->frag1 - OCH₃ frag2 [C₃H₆O]⁺˙ m/z = 58 M->frag2 McLafferty rearrangement frag3 [CH₃CO]⁺ m/z = 43 M->frag3 - C₃H₅O₂

Caption: Predicted major fragmentation of 5-oxohexanoic acid.

Head-to-Head Comparison: Key Differentiating Features

Spectroscopic Technique4-Oxohexanoic Acid5-Oxohexanoic AcidKey Differentiator
¹H NMR Triplet for methyl group (~1.05 ppm)Singlet for methyl group (~2.15 ppm)Multiplicity and chemical shift of the methyl signal
Two distinct methylene tripletsQuintet for central methylene groupCoupling pattern of methylene protons
¹³C NMR Methyl carbon at ~8 ppmMethyl carbon at ~30 ppmChemical shift of the methyl carbon
Mass Spec (EI) Absence of a prominent m/z 58 peakProminent peak at m/z 58Presence of McLafferty rearrangement fragment from the keto group

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O) transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim setup Set up ¹H and ¹³C experiments (pulse sequence, spectral width, etc.) shim->setup acquire Acquire data setup->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals (¹H) baseline->integrate peak_pick Peak pick integrate->peak_pick cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing place_drop Place a drop of the liquid sample on a salt plate (e.g., NaCl) cover Cover with a second salt plate place_drop->cover place_holder Place the salt plates in the spectrometer's sample holder cover->place_holder background Acquire a background spectrum place_holder->background sample_spec Acquire the sample spectrum background->sample_spec subtract Subtract background from sample spectrum sample_spec->subtract peak_pick Identify and label significant peaks subtract->peak_pick cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve a small amount of sample in a volatile solvent (e.g., DCM, ether) inject Inject the sample into the GC-MS dissolve->inject separate Separate components on the GC column inject->separate ionize Ionize the separated components (e.g., EI) separate->ionize analyze Analyze ions in the mass spectrometer ionize->analyze identify_M Identify the molecular ion peak analyze->identify_M analyze_frag Analyze the fragmentation pattern identify_M->analyze_frag

A Comparative Guide to Branched-Chain Keto Acids: Profiling 5,5-Dimethyl-4-oxohexanoic Acid Against Its Well-Characterized Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Branched-Chain Keto Acids in Metabolism

Branched-chain keto acids (BCKAs) are α-keto acid derivatives of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] These molecules are not merely metabolic intermediates but are increasingly recognized as crucial signaling molecules in various physiological and pathophysiological states.[2] The dysregulation of BCAA and BCKA metabolism is a hallmark of several metabolic disorders, including the rare genetic disorder Maple Syrup Urine Disease (MSUD) and more common conditions like type 2 diabetes and insulin resistance.[3][4] This guide provides a comparative analysis of the well-established BCKAs—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—and introduces the lesser-known 5,5-dimethyl-4-oxohexanoic acid, offering a theoretical framework for its potential metabolic significance and a practical guide for its future investigation.

While KIC, KMV, and KIV are subjects of extensive research, this compound remains a molecule of unknown biological significance, with its presence and function in metabolic pathways yet to be elucidated. This guide will first establish a strong foundation by detailing the known biochemistry of the canonical BCKAs, supported by experimental data. Subsequently, we will explore the structural attributes of this compound, propose a hypothetical metabolic pathway, and provide detailed analytical methodologies that can be adapted for its study.

The Established Players: A Comparative Overview of KIC, KMV, and KIV

The three primary BCKAs—α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine—are formed through a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[3] The subsequent irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex is the rate-limiting step in BCAA catabolism.[5] A deficiency in this enzyme complex leads to the accumulation of BCAAs and BCKAs, the defining characteristic of MSUD.[5]

Biochemical and Metabolic Distinctions

While structurally similar, each of the three main BCKAs exhibits distinct metabolic fates and signaling properties. KIC, derived from the purely ketogenic amino acid leucine, is a potent activator of the mTORC1 signaling pathway, which can influence insulin signaling.[1] KIV, from the glucogenic amino acid valine, ultimately yields succinyl-CoA, an intermediate of the citric acid cycle.[4] KMV, from the mixed glucogenic and ketogenic amino acid isoleucine, is catabolized to both acetyl-CoA and succinyl-CoA.[4]

Table 1: Comparative Properties of Well-Characterized Branched-Chain Keto Acids

Propertyα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)
Parent Amino Acid LeucineIsoleucineValine
Metabolic Fate KetogenicGlucogenic & KetogenicGlucogenic
Key Catabolic Products Acetyl-CoA, AcetoacetateAcetyl-CoA, Succinyl-CoASuccinyl-CoA
Signaling Role mTORC1 activation, potential impairment of insulin signalingLess defined signaling roleLess defined signaling role
Associated Pathology Elevated in MSUD and linked to insulin resistanceElevated in MSUDElevated in MSUD
Visualizing the Central Pathway of BCAA Catabolism

The catabolism of BCAAs is a critical metabolic pathway, and its visualization provides a clear understanding of the origin of the corresponding BCKAs.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT AcetylCoA Acetyl-CoA KIC->AcetylCoA BCKDH & subsequent steps Acetoacetate Acetoacetate KIC->Acetoacetate BCKDH & subsequent steps KMV->AcetylCoA BCKDH & subsequent steps SuccinylCoA Succinyl-CoA KMV->SuccinylCoA BCKDH & subsequent steps KIV->SuccinylCoA BCKDH & subsequent steps

Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.

The Enigma: this compound

In stark contrast to the well-documented roles of KIC, KMV, and KIV, this compound is a compound with a notable absence in the metabolic literature. Its chemical structure, confirmed by databases such as PubChem, reveals a hexanoic acid backbone with a ketone group at the 4th position and two methyl groups at the 5th position.[6]

Chemical Structure of this compound:

The presence of a ketone and a carboxylic acid group categorizes it as a keto acid. The dimethyl branching pattern is distinct from the typical branching found in the common BCKAs, which originates from the side chains of leucine, isoleucine, and valine.

A Hypothetical Metabolic Niche

Given its structure, we can propose a theoretical metabolic pathway for this compound. It is plausible that this compound could be a metabolite of a xenobiotic compound or a product of a less-common metabolic side-pathway. Its catabolism would likely involve enzymes that handle branched-chain fatty acids or other keto acids.

A potential catabolic route could initiate with the activation of the carboxylic acid to its coenzyme A (CoA) ester. Subsequent metabolism could proceed through a modified β-oxidation-like pathway. The presence of the ketone and the gem-dimethyl group would likely necessitate specific enzymes for their processing, potentially involving reductases, hydratases, and isomerases that are not part of the canonical fatty acid oxidation pathway.

Hypothetical_Metabolism This compound This compound 5,5-Dimethyl-4-oxohexanoyl-CoA 5,5-Dimethyl-4-oxohexanoyl-CoA This compound->5,5-Dimethyl-4-oxohexanoyl-CoA Acyl-CoA Synthetase Further Metabolism Further Metabolism 5,5-Dimethyl-4-oxohexanoyl-CoA->Further Metabolism Hypothetical Enzymes (e.g., Reductase, Isomerase) Potential Intermediates for TCA Cycle or Ketogenesis Potential Intermediates for TCA Cycle or Ketogenesis Further Metabolism->Potential Intermediates for TCA Cycle or Ketogenesis

Caption: A proposed hypothetical metabolic activation of this compound.

Analytical Methodologies: A Guide to Investigation

The accurate quantification of keto acids in biological matrices is essential for understanding their metabolic roles. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis of Keto Acids

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For keto acids, which are generally non-volatile, derivatization is a mandatory step to increase their volatility.

Experimental Protocol: GC-MS Analysis of BCKAs (Adaptable for this compound)

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Deproteinize the sample by adding 400 µL of ice-cold methanol, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to protect the keto group.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to silylate the carboxylic acid group.

  • GC-MS Analysis:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in full scan mode (m/z 50-600) for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Analysis of Keto Acids

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of polar and thermally labile compounds, often with simpler sample preparation compared to GC-MS.

Experimental Protocol: LC-MS/MS Analysis of BCKAs (Adaptable for this compound)

  • Sample Preparation:

    • To 50 µL of plasma or urine, add 10 µL of an internal standard solution.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for quantification. The specific precursor-to-product ion transitions for each analyte need to be optimized.

Table 2: Comparison of Analytical Techniques for Keto Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compoundsSeparation based on liquid phase interactions
Derivatization Mandatory for keto acidsOften not required, but can enhance sensitivity
Sample Preparation More complex and time-consumingGenerally simpler and faster
Throughput LowerHigher
Sensitivity HighVery high
Compound Coverage Limited to volatile and thermally stable compoundsWide range, including polar and labile molecules
Workflow for Investigating a Novel Keto Acid

The investigation of a novel keto acid like this compound requires a systematic approach.

Investigation_Workflow cluster_Discovery Discovery & Characterization cluster_Analytical Analytical Method Development cluster_Biological Biological Investigation A Chemical Synthesis & Purification B Structural Confirmation (NMR, HRMS) A->B C Develop & Validate GC-MS Method B->C D Develop & Validate LC-MS/MS Method B->D E Screening in Biological Samples (Plasma, Urine, Tissues) C->E D->E F In Vitro Metabolic Studies (Hepatocytes, Microsomes) E->F G In Vivo Animal Studies F->G

Caption: Experimental workflow for the investigation of a novel keto acid.

Conclusion and Future Directions

The well-characterized branched-chain keto acids—KIC, KMV, and KIV—serve as critical nodes in metabolic regulation and disease. Their study has provided invaluable insights into cellular signaling and the pathophysiology of metabolic disorders. In contrast, this compound represents an unexplored frontier in metabolomics.

This guide has provided a comprehensive overview of the known landscape of BCKAs and a theoretical and practical framework for the investigation of this novel keto acid. By leveraging established analytical techniques and a systematic research workflow, the scientific community can begin to unravel the potential biological significance of this compound. Future studies should focus on its synthesis, the development of certified analytical standards, and its detection in biological systems. Such research will be instrumental in determining whether this compound is a dormant metabolite or a key player in the intricate network of metabolic pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, keto acids represent a fascinating class of molecules with diverse physiological roles, from central energy intermediates to signaling molecules. While compounds like α-ketoglutarate and β-hydroxybutyrate are well-established players, numerous other keto acids remain less explored. This guide provides a comparative analysis of 5,5-Dimethyl-4-oxohexanoic acid against three well-characterized keto acids: the versatile platform chemical levulinic acid, the pivotal metabolic hub α-ketoglutarate, and the key alternative energy source β-hydroxybutyrate.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties, synthesis, analytical methodologies, and known biological significance of these compounds. By presenting this comparative framework, we aim to highlight the unique structural features of this compound and propose experimental avenues to elucidate its potential biological functions.

Introduction to the Compared Keto Acids

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. Their position relative to the carboxyl group dictates their classification and, often, their chemical reactivity and biological role.

  • This compound: A γ-keto acid characterized by a bulky tert-butyl group adjacent to the ketone. Its biological activity and applications are not well-documented, making it a molecule of interest for novel discoveries.

  • Levulinic Acid (4-oxopentanoic acid): A simple and versatile γ-keto acid derivable from biomass. It serves as a crucial platform chemical for the synthesis of various industrial products, including fuels, solvents, and pharmaceuticals.[1][2]

  • α-Ketoglutarate (2-oxoglutarate): An α-keto acid that is a central intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[3] It also plays a critical role in nitrogen metabolism and acts as a signaling molecule.[3]

  • β-Hydroxybutyrate: Although technically a hydroxy acid, it is one of the three primary ketone bodies and exists in equilibrium with the β-keto acid acetoacetate.[4] It is a vital energy source for the brain and muscles during periods of low glucose availability.[4]

This guide will delve into a comparative analysis of these four molecules, starting with their fundamental physicochemical properties.

Physicochemical Properties: A Comparative Overview

The structural differences between these keto acids give rise to distinct physicochemical properties that influence their solubility, stability, and interactions with biological systems.

PropertyThis compoundLevulinic Acidα-Ketoglutarateβ-Hydroxybutyrate
IUPAC Name This compound[5]4-oxopentanoic acid2-oxopentanedioic acid3-hydroxybutanoic acid[6]
Molecular Formula C₈H₁₄O₃[5]C₅H₈O₃C₅H₆O₅C₄H₈O₃[6]
Molecular Weight 158.19 g/mol [5]116.11 g/mol 146.10 g/mol 104.10 g/mol [6]
Structure γ-keto acidγ-keto acid[7]α-keto acid[7]β-hydroxy acid[6]
Solubility Data not readily availableSoluble in water and polar organic solventsSoluble in waterSoluble in water
pKa Data not readily available4.642.47, 4.68~4.4

The presence of the tert-butyl group in this compound significantly increases its lipophilicity compared to the other keto acids, which may influence its membrane permeability and interaction with hydrophobic binding pockets in proteins.

Synthesis and Purification Strategies

The accessibility of these keto acids is a critical factor for research and development. Here, we outline common synthesis and purification approaches.

Synthesis of this compound and its Analogs

Detailed synthesis protocols for this compound are not widely published. However, related structures such as 5-oxohexanoic acid have been synthesized through the reaction of acetone with acrylic acid derivatives.[8][9] A plausible synthetic route for this compound could involve the Michael addition of a pivaloyl carbanion equivalent to an acrylate, followed by hydrolysis.

Proposed Experimental Protocol: Synthesis of this compound

  • Generation of Pivaloyl Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pinacolone in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to the solution while stirring. Allow the mixture to stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: In a separate flask, dissolve methyl acrylate in anhydrous THF. Slowly add this solution to the enolate solution at -78°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5,5-dimethyl-4-oxohexanoate.

  • Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

  • Purification: Purify the resulting carboxylic acid by column chromatography on silica gel or by recrystallization.

Synthesis of Comparative Keto Acids
  • Levulinic Acid: Commonly produced by the acid-catalyzed dehydration of C6 sugars (hexoses) derived from biomass.[10][11][12] This process often involves heating lignocellulosic materials with mineral acids like sulfuric or hydrochloric acid.[10][11][12]

  • α-Ketoglutarate: Can be produced through microbial fermentation or enzymatic synthesis from L-glutamate.[13][14] Purification from fermentation broths typically involves multiple steps, including filtration, ion exchange chromatography, and crystallization.[1][13]

  • β-Hydroxybutyrate: Synthesized in the liver from the breakdown of fatty acids.[15][16] The process involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to acetoacetate and subsequently reduced to β-hydroxybutyrate.[15][16]

Analytical Methodologies for Comparative Analysis

The accurate quantification of keto acids is essential for understanding their metabolic roles and for quality control in various applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the two primary techniques employed.[3]

HPLC Analysis of Keto Acids

Due to their polarity and often low UV absorbance, keto acids are typically derivatized prior to HPLC analysis to enhance their detection by UV or fluorescence detectors.[16][17][18]

Experimental Protocol: HPLC Analysis of Keto Acids with Fluorescence Detection

  • Sample Preparation: For biological samples, deproteinize by adding a precipitating agent like perchloric acid or by ultrafiltration.

  • Derivatization: React the keto acid standards and samples with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[16][19] This reaction forms a highly fluorescent quinoxalinone derivative.

    • To 100 µL of the sample or standard solution, add 100 µL of DMB solution (e.g., 1 mg/mL in dilute HCl with a reducing agent like 2-mercaptoethanol).

    • Heat the mixture at 60-80°C for 30-60 minutes in the dark.

    • Cool the reaction and dilute with the mobile phase before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DMB derivatives (e.g., Ex: 365 nm, Em: 448 nm).

  • Quantification: Generate a calibration curve using the peak areas of the derivatized standards.

GC-MS Analysis of Keto Acids

GC-MS offers high sensitivity and selectivity but requires the keto acids to be derivatized to increase their volatility and thermal stability.[3]

Experimental Protocol: GC-MS Analysis of Keto Acids

  • Extraction: For biological samples, perform a liquid-liquid extraction to isolate the keto acids.

  • Derivatization: A two-step derivatization is common:

    • Oximation: React the keto group with a hydroxylamine derivative (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form an oxime.

    • Silylation: Silylate the carboxylic acid group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to separate the derivatized keto acids.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Biological Roles and Potential Applications: A Comparative Perspective

The biological significance of the comparator keto acids is well-established, providing a foundation for speculating on the potential roles of this compound.

  • Levulinic Acid: While not a central metabolite, its derivatives have various applications, including as precursors for pharmaceuticals and in cosmetics.[1] 5-Aminolevulinic acid, a derivative, is a biodegradable herbicide.[1]

  • α-Ketoglutarate: A cornerstone of cellular metabolism, it links amino acid and carbohydrate metabolism through the Krebs cycle.[3] It is a nitrogen scavenger and a precursor for the synthesis of several amino acids.[3] Emerging evidence also points to its role in gene expression regulation.[3]

  • β-Hydroxybutyrate: A crucial energy source during fasting or ketogenic diets, particularly for the brain.[4] It also functions as a signaling molecule, exhibiting anti-inflammatory and neuroprotective effects.[20]

Given the structural similarity of this compound to branched-chain keto acids (BCKAs), it is plausible that it may interact with pathways involved in branched-chain amino acid metabolism.[10][15] The bulky tert-butyl group could confer selectivity for certain enzymes or receptors.

Proposed Avenues for Investigating the Biological Activity of this compound

To elucidate the biological function of this compound, a series of in vitro and in vivo experiments can be designed:

  • Enzyme Inhibition Assays: Screen this compound against a panel of enzymes involved in keto acid metabolism, such as branched-chain α-keto acid dehydrogenase complex.

  • Cell-Based Metabolic Assays: Treat various cell lines (e.g., hepatocytes, neurons, adipocytes) with this compound and measure changes in key metabolic parameters like oxygen consumption rate, extracellular acidification rate, and intracellular metabolite levels.

  • Receptor Binding Assays: Investigate the binding of this compound to receptors known to interact with other keto acids, such as the hydroxycarboxylic acid receptors (HCARs).

  • In Vivo Metabolic Studies: Administer this compound to animal models and monitor for changes in blood chemistry, energy expenditure, and other physiological parameters.

Visualizing the Comparative Landscape

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Chemical Structures of Compared Keto Acids

G cluster_0 This compound cluster_1 Levulinic Acid cluster_2 α-Ketoglutarate cluster_3 β-Hydroxybutyrate a C8H14O3 b C5H8O3 c C5H6O5 d C4H8O3

Caption: Molecular formulas of the compared keto acids.

Generalized Experimental Workflow for Keto Acid Analysis

G Sample Biological or Synthetic Sample Extraction Extraction / Deproteinization Sample->Extraction Derivatization Derivatization Extraction->Derivatization Analysis HPLC or GC-MS Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

A Technical Guide to Reference Standards in Metabolomics: Evaluating 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. The subtle shifts in metabolite concentrations can signify the difference between a state of health and disease, or the efficacy and toxicity of a novel therapeutic. Central to achieving this analytical rigor is the proper selection and use of reference standards. This guide provides an in-depth comparison of reference standards in metabolomics, with a specific evaluation of 5,5-Dimethyl-4-oxohexanoic acid as a potential, non-endogenous internal standard. We will explore the theoretical underpinnings of ideal reference standards, compare this compound to commonly employed alternatives, and provide actionable experimental protocols for its validation and implementation.

The Cornerstone of Quantitative Metabolomics: The Role of the Internal Standard

Metabolomics workflows, from sample collection to data acquisition, are susceptible to a variety of systematic and random errors.[1][2] These can arise from inconsistencies in sample preparation, extraction efficiency, injection volume, and ionization efficiency in mass spectrometry.[3][4] An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis to correct for these variations.[5] By comparing the signal of the analyte to the signal of the co-analyzed internal standard, we can normalize the data, thereby enhancing accuracy and precision.[3][5]

The "gold standard" for internal standards in mass spectrometry-based metabolomics is the use of stable isotope-labeled (SIL) versions of the analytes of interest.[6][7][8] These SIL-IS have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis, including co-elution in chromatographic separations.[7] However, the synthesis of SIL standards for every metabolite in a complex biological sample is often impractical and cost-prohibitive, especially in untargeted metabolomics.[9] This necessitates the exploration of alternative internal standards, such as non-endogenous structural analogs.

An ideal internal standard should possess the following characteristics:

  • Non-endogenous: It should not be naturally present in the biological samples being analyzed.[10]

  • Chemically and Physically Similar: It should mimic the analyte's behavior during extraction, derivatization, and chromatographic separation.

  • Stable: It must not degrade during sample storage or analysis.

  • Chromatographically Resolved: It should not co-elute with other compounds in the sample, unless it is a SIL-IS being resolved by the mass spectrometer.[10]

  • Does Not Cause Ion Suppression or Enhancement: It should not interfere with the ionization of the analytes of interest.

A Hypothetical Candidate: this compound

This compound is a carboxylic acid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . Its structure features a ketone and a carboxylic acid functional group. While not a commonly cited internal standard in metabolomics literature, its unique structure, which is unlikely to be endogenous in most mammalian systems, makes it an interesting candidate for evaluation.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H14O3PubChem
Molecular Weight 158.19 g/mol PubChem
IUPAC Name This compoundPubChem
Structure CC(C)(C)C(=O)CCC(=O)OPubChem

Based on its structure, this compound could potentially serve as a structural analog internal standard for other keto-acids or medium-chain carboxylic acids. Its utility would depend on its stability, extraction recovery, and chromatographic behavior relative to the analytes of interest.

Comparative Analysis: this compound vs. Established Standards

To objectively assess the potential of this compound, we compare it with commonly used classes of internal standards in metabolomics.

Standard TypeExample(s)AdvantagesDisadvantagesSuitability of this compound as an Alternative
Stable Isotope-Labeled (SIL) Internal Standards ¹³C- or ¹⁵N-labeled metabolites (e.g., ¹³C₆-Glucose, ¹³C₅-¹⁵N₂-Glutamine)Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization variability.[7] Considered the "gold standard."Expensive to synthesize; not available for all metabolites, particularly in untargeted studies.As a non-labeled compound, it cannot provide the same level of correction as a SIL-IS. However, it offers a more cost-effective option when a SIL-IS is unavailable.
Structural Analog Internal Standards Non-endogenous compounds with similar functional groups (e.g., Dodecanedioic acid for dicarboxylic acids)More affordable and readily available than SIL-IS. Can provide good correction if the structural similarity leads to similar analytical behavior.[11]May not perfectly mimic the analyte's behavior, leading to less accurate correction.[11] Requires careful validation of its performance against the target analytes.Its keto-acid structure makes it a plausible structural analog for a specific class of metabolites. Its effectiveness would need to be empirically determined for each target analyte.
Internal Standard Kits/Mixtures Commercially available mixes of SIL and non-labeled standards (e.g., from Cambridge Isotope Laboratories, Sigma-Aldrich)Provide broad coverage for different classes of metabolites in a single solution. Convenient for targeted and untargeted metabolomics.Can be expensive. The fixed composition may not be optimal for all experimental needs.A single compound like this compound would not offer the broad coverage of a kit but could be a useful addition to a custom internal standard mixture for specific applications.

Experimental Workflow for the Validation of this compound as an Internal Standard

The validation of a novel internal standard is a critical step to ensure data quality. The following protocol outlines a systematic approach to evaluate the suitability of this compound for a quantitative LC-MS/MS metabolomics assay.

Caption: Workflow for validating a novel internal standard.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions for each target analyte in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solutions and spiking a constant, known concentration of the this compound working solution into each.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the analytes and the internal standard into a pooled matrix (e.g., plasma, cell lysate) representative of the study samples.

2. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract the analytes and the internal standard from the biological matrix while removing interfering substances like proteins. The chosen extraction method should be compatible with the physicochemical properties of both the analytes and this compound.

  • Protocol (Example for Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation is essential to resolve the analytes and the internal standard from other matrix components. Tandem mass spectrometry provides the selectivity and sensitivity for accurate quantification.

  • Example Conditions (for a C18 column):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of the analytes and the internal standard.

    • Mass Spectrometry: Operate in negative ion mode (for the carboxylic acid group) using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the target analytes must be optimized by direct infusion.

4. Method Validation:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Analyze the QC samples in replicate on the same day (intra-day) and on different days (inter-day). Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is expressed as the coefficient of variation (%CV), which should ideally be <15%.

  • Matrix Effect: Compare the peak area of the internal standard in a neat solution to its peak area in an extracted blank matrix that has been spiked post-extraction. A significant difference indicates the presence of ion suppression or enhancement.

  • Stability: Assess the stability of the internal standard and analytes in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage).

Logical Framework for Internal Standard Selection

The decision to use a particular internal standard should be based on a logical evaluation of its properties and the specific requirements of the assay.

IS_Selection_Logic Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) Standard Available and Affordable? Start->SIL_Available Use_SIL Use the SIL Standard. (Gold Standard) SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog or Non-Endogenous Compound SIL_Available->Consider_Analog No Evaluate_Candidate Evaluate Candidate(s) based on: - Structural Similarity - Physicochemical Properties - Commercial Availability Consider_Analog->Evaluate_Candidate Validate_Candidate Perform Full Method Validation: - Linearity - Accuracy - Precision - Matrix Effects - Stability Evaluate_Candidate->Validate_Candidate Validation_Pass Validation Successful? Validate_Candidate->Validation_Pass Implement_IS Implement the Validated Internal Standard in the Assay Validation_Pass->Implement_IS Yes Re-evaluate Select a Different Candidate or Re-evaluate Assay Requirements Validation_Pass->Re-evaluate No

Caption: Decision-making flowchart for internal standard selection.

Conclusion and Future Perspectives

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable metabolomics assays. While stable isotope-labeled standards remain the preferred choice, their availability and cost can be limiting. This guide has proposed this compound as a hypothetical, non-endogenous internal standard and provided a comprehensive framework for its evaluation. Its unique chemical structure makes it an intriguing candidate for targeted assays of keto-acids and other structurally related metabolites.

The principles and protocols outlined herein are not limited to this compound but can be applied to the validation of any novel internal standard. As the field of metabolomics continues to expand, the need for well-characterized and validated reference standards will become even more critical. The systematic evaluation of novel, cost-effective internal standards will be a key enabler for the translation of metabolomics research into clinical and industrial applications.

References

A Comparative Guide to the Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,5-Dimethyl-4-oxohexanoic acid, also known as 3-pivalylpropionic acid, is a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a sterically hindered tert-butyl group adjacent to a ketone and a carboxylic acid moiety, makes it an attractive synthon for creating complex molecular architectures. This guide provides an in-depth comparison of potential synthetic methodologies for this compound, offering insights into their efficiency, practicality, and scalability.

Introduction to Synthetic Strategies

Method 1: Friedel-Crafts Acylation of Succinic Anhydride

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic and aliphatic chemistry. In the context of synthesizing this compound, this would involve the reaction of succinic anhydride with a source of a tert-butyl carbocation.

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates succinic anhydride to form a highly electrophilic acylium ion. A source of the tert-butyl group, such as tert-butyl chloride or isobutylene, is then introduced. The tert-butyl carbocation, also generated with the aid of the Lewis acid, would be expected to react with the acylium ion intermediate or a related species, followed by hydrolysis to yield the desired product. However, the direct acylation of an aliphatic substrate in this manner is challenging and can be prone to rearrangements and side reactions. A more controlled approach would involve the generation of a tert-butylated aromatic compound, followed by oxidation, which adds complexity to the overall synthesis.

A more direct, albeit still challenging, approach is the reaction of an organometallic reagent with succinic anhydride.

Hypothetical Experimental Protocol: Grignard-type Reaction

A plausible adaptation of the Friedel-Crafts concept involves the use of a tert-butyl Grignard reagent with succinic anhydride.

Reaction Scheme:

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Tert-butyl chloride is added dropwise to initiate the formation of tert-butylmagnesium chloride.

  • Acylation: A solution of succinic anhydride in anhydrous tetrahydrofuran (THF) is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added slowly to the succinic anhydride solution. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of cooled dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Anticipated Efficiency and Challenges

The reaction of Grignard reagents with anhydrides can be a viable method for preparing keto acids. However, the reactivity of the Grignard reagent can lead to side reactions, such as double addition to the anhydride. Controlling the stoichiometry and reaction temperature is crucial for maximizing the yield of the desired product. The expected yield for this type of reaction would likely be in the range of 40-60%, depending on the precise conditions and the success of the purification.

Method 2: Michael Addition of a tert-Butyl Enolate Equivalent

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds. This approach would involve the addition of an enolate derived from a tert-butyl ketone (pinacolone) to an acrylate derivative.

Mechanistic Rationale

In the presence of a suitable base, pinacolone can be deprotonated to form a nucleophilic enolate. This enolate can then attack the β-carbon of an α,β-unsaturated carbonyl compound, such as ethyl acrylate. The resulting enolate intermediate is then protonated during workup, and subsequent hydrolysis of the ester yields the target carboxylic acid.

Reaction Scheme:

Experimental Protocol: Michael Addition and Hydrolysis

Step 1: Michael Addition

  • Enolate Formation: A solution of pinacolone in a suitable aprotic solvent, such as THF, is cooled to a low temperature (e.g., -78°C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added dropwise to generate the lithium enolate.

  • Conjugate Addition: Ethyl acrylate is added slowly to the enolate solution at low temperature. The reaction is stirred for several hours, allowing the conjugate addition to proceed.

  • Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting ethyl 5,5-dimethyl-4-oxohexanoate can be purified by distillation or chromatography.

Step 2: Hydrolysis

  • Saponification: The purified ethyl 5,5-dimethyl-4-oxohexanoate is dissolved in a mixture of ethanol and water containing a stoichiometric excess of a base, such as sodium hydroxide.

  • Heating: The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate. The aqueous solution is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound.

Anticipated Efficiency and Advantages

The Michael addition is generally a high-yielding reaction, and the use of a strong, hindered base like LDA can effectively promote the formation of the desired kinetic enolate from pinacolone. The subsequent hydrolysis of the ester is also typically a high-yielding step. The overall yield for this two-step process could be expected to be in the range of 70-85%. This method offers better control and potentially higher yields compared to the one-pot Grignard approach.

Comparison of Synthesis Efficiencies

ParameterMethod 1: Grignard-type ReactionMethod 2: Michael Addition & Hydrolysis
Overall Yield Moderate (estimated 40-60%)High (estimated 70-85%)
Number of Steps One (plus Grignard prep)Two
Starting Materials Succinic anhydride, tert-butyl chloride, MagnesiumPinacolone, Ethyl acrylate, Strong base (e.g., LDA)
Reagent Availability & Cost Generally available and affordablePinacolone is readily available; LDA is a common but moisture-sensitive reagent.
Reaction Conditions Requires anhydrous conditions for Grignard reactionRequires strictly anhydrous conditions and low temperatures for the Michael addition.
Purification Can be challenging due to potential side productsGenerally more straightforward, especially if the Michael addition is clean.
Scalability Moderate; Grignard reactions can be scaled, but exotherms need careful management.Good; Michael additions are generally scalable with appropriate temperature control.

Logical Workflow Diagram

Synthesis_Comparison cluster_0 Method 1: Grignard-type Reaction cluster_1 Method 2: Michael Addition & Hydrolysis M1_Start Succinic Anhydride + tert-Butylmagnesium Chloride M1_Reaction Grignard Addition M1_Start->M1_Reaction M1_Workup Acidic Work-up M1_Reaction->M1_Workup M1_Product This compound M1_Workup->M1_Product M2_Start Pinacolone + Ethyl Acrylate M2_Michael Michael Addition (LDA, -78°C) M2_Start->M2_Michael M2_Intermediate Ethyl 5,5-Dimethyl-4-oxohexanoate M2_Michael->M2_Intermediate M2_Hydrolysis Base Hydrolysis (NaOH, H₂O/EtOH) M2_Intermediate->M2_Hydrolysis M2_Product This compound M2_Hydrolysis->M2_Product

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion and Recommendations

Based on the analysis of these two plausible synthetic routes, the Michael addition of pinacolone to an acrylate followed by hydrolysis appears to be the more efficient and reliable method for the synthesis of this compound. This two-step approach offers the potential for higher overall yields, greater reaction control, and more straightforward purification compared to the Grignard-type reaction with succinic anhydride.

For researchers in a drug development setting, the higher anticipated yield and cleaner reaction profile of the Michael addition route would translate to significant savings in time, resources, and cost, particularly when scaling up the synthesis. While the Michael addition requires the use of a strong base at low temperatures, these are standard conditions in modern synthetic chemistry labs and are generally manageable on a larger scale.

Further optimization of either route through systematic reaction screening would be necessary to establish definitive, scalable protocols. However, this comparative analysis provides a strong theoretical foundation for selecting the most promising synthetic strategy for this compound.

biological activity of 5,5-Dimethyl-4-oxohexanoic acid versus its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5,5-Dimethyl-4-oxohexanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of this compound and its structural isomers. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes information on related keto acids and their derivatives to propose potential biological effects and provides detailed experimental protocols for their evaluation.

Introduction to this compound and Its Isomers

This compound is a keto acid with the chemical formula C₈H₁₄O₃.[1][2][3][4][5] Its structure features a hexanoic acid backbone with a ketone group at the fourth carbon and two methyl groups at the fifth carbon. Structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct biological activities. Key isomers of this compound include:

  • 5,5-Dimethyl-2-oxohexanoic acid: The ketone group is positioned at the second carbon.[6]

  • 2-Amino-5,5-dimethyl-4-oxohexanoic acid: An amino group is substituted at the second carbon.[7]

  • (4S)-5,5-dimethyl-4-phosphorosohexanoic acid: A phosphonate group is present at the fourth carbon, with a specific stereochemistry.[8]

The positioning of the keto group and the presence of other functional groups can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Potential Biological Activities and Comparative Analysis

Based on the known biological activities of similar keto acids and their derivatives, this section explores potential therapeutic areas for this compound and its isomers. The following comparisons are extrapolated from existing research on related compounds and should be validated through direct experimental testing.

Antimicrobial Activity

Keto acids and their esters have demonstrated potential as antimicrobial agents.[9][10][11][12] The proposed mechanism for some β-keto esters involves the inhibition of quorum sensing, a bacterial communication system.[10][11]

Hypothetical Comparison:

CompoundPotential Antibacterial ActivityPotential Antifungal Activity
This compound Moderate activity, potentially through membrane disruption or enzyme inhibition.To be determined.
5,5-Dimethyl-2-oxohexanoic acid Potentially higher activity due to the α-keto acid moiety, which can be more reactive.To be determined.
2-Amino-5,5-dimethyl-4-oxohexanoic acid May exhibit altered activity due to the amino group, potentially targeting different bacterial enzymes.To be determined.
Enzyme Inhibition

Derivatives of hexanoic acid have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against acetyl-coenzyme A carboxylase, a key enzyme in fatty acid biosynthesis. Additionally, diketo acids have been designed as inhibitors of methionine aminopeptidases (MetAPs), which are crucial for bacterial survival.[13]

Hypothetical Comparison:

CompoundPotential TargetProposed Mechanism
This compound Acetyl-CoA Carboxylase, MetAPsCompetitive or non-competitive inhibition.
5,5-Dimethyl-2-oxohexanoic acid MetAPs, other keto-acid targeting enzymesThe α-keto acid moiety could act as a bioisostere for a natural substrate.
2-Amino-5,5-dimethyl-4-oxohexanoic acid Aminopeptidases, transaminasesThe amino group could facilitate binding to the active site of specific enzymes.
Cytotoxicity and Anticancer Potential

The cytotoxic effects of organic acids are an area of active research.[14][15] Some keto acids have been shown to induce damage to bacterial cells and inhibit biofilm formation, suggesting a potential for selective cytotoxicity.[13]

Hypothetical Comparison:

CompoundCytotoxicity against Cancer Cell LinesSelectivity (Cancer vs. Normal Cells)
This compound To be determined.To be determined.
5,5-Dimethyl-2-oxohexanoic acid To be determined.To be determined.
2-Amino-5,5-dimethyl-4-oxohexanoic acid To be determined.To be determined.

Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are provided.

Assessment of Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[9]

Workflow for Assessing Antibacterial Activity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Culture inoculate Inoculate Microplates prep_culture->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic plate_mbc Plate for MBC read_mic->plate_mbc read_mbc Determine MBC plate_mbc->read_mbc

Caption: Experimental workflow for assessing antibacterial activity.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) on appropriate agar plates and incubate for 18-24 hours.

    • Inoculate a single colony into a sterile broth medium and incubate until the culture reaches the mid-logarithmic phase.

    • Dilute the bacterial culture to a final concentration of approximately 1.5 x 10⁸ CFU/mL.[9]

  • Preparation of Test Compounds:

    • Dissolve the test compounds (this compound and its isomers) in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microplate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds.

    • Include positive (a known antibiotic like kanamycin) and negative (no compound) controls.[9]

    • Incubate the microplates for 24 hours at the optimal temperature for the specific bacterial strain.[9]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates.

    • Incubate the plates for 24 hours.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.[15]

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds incubate_cells Incubate Cells add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Enzyme Inhibition Assay

This protocol describes a general method for assessing enzyme inhibition, which can be adapted for specific enzymes like acetyl-CoA carboxylase.

Workflow for Enzyme Inhibition Assay

G prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction analyze_data Analyze Data to Determine Inhibition monitor_reaction->analyze_data

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the purified enzyme, its substrate, and the test compounds (inhibitors) at various concentrations in a suitable buffer.

  • Assay Procedure:

    • In a microplate or cuvette, pre-incubate the enzyme with different concentrations of the test compound for a specific time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.[16]

  • Data Analysis:

    • Determine the initial reaction rates at each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

While direct experimental data on the biological activities of this compound and its isomers is currently scarce, the structural similarities to other biologically active keto acids suggest potential for antimicrobial, enzyme inhibitory, and cytotoxic effects. The provided experimental protocols offer a robust framework for systematically evaluating these potential activities. Further research is warranted to elucidate the specific biological profiles of these compounds and their potential as novel therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5-Dimethyl-4-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of 5,5-Dimethyl-4-oxohexanoic Acid

This compound possesses a chemical structure that presents unique analytical challenges.[1][2][3] The presence of both a carboxylic acid and a ketone functional group leads to low volatility and potential thermal instability, making direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) difficult without derivatization.[4][5] Furthermore, accurate quantification in complex biological matrices requires methods with high selectivity and sensitivity to overcome potential interferences.

Cross-validation of different analytical techniques is a critical step to ensure the reliability and consistency of quantitative data.[6][7] This process involves comparing two or more distinct analytical methods to ascertain if they yield equivalent results for a given analyte.[6] A successful cross-validation study provides a high degree of confidence in the analytical data, which is crucial for decision-making in research and development.[6] This guide will focus on a comparative cross-validation of two powerful techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Cross-Validation: A Regulatory Perspective

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation.[8][9][10][11][12] These guidelines emphasize that when different analytical methods are used within or between studies, a cross-validation should be conducted to ensure the consistency of the data.[10][13] The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, further harmonizes the expectations for bioanalytical method validation.[14][15]

The core principle of cross-validation is to demonstrate that a new or alternative method is as reliable as the original validated method by analyzing the same set of samples. Key performance parameters that are assessed include:

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Selectivity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Methodologies for the Quantification of this compound

This section details the experimental protocols for the analysis of this compound by LC-MS/MS and GC-MS. The necessity of derivatization for the GC-MS method is a key differentiator in the workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying organic acids in complex biological fluids.[7]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The precursor-to-product ion transitions for the analyte and internal standard would be determined by direct infusion of standards. For this compound (C8H14O3, MW: 158.19 g/mol ), the precursor ion would likely be the deprotonated molecule [M-H]⁻ at m/z 157.1.[1][2]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

    • Perform a linear regression analysis to determine the concentration of the analyte in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution, but the low volatility of this compound necessitates a derivatization step.[16][17] A two-step derivatization involving oximation of the keto group followed by silylation of the carboxylic acid group is a common approach for keto acids.[5]

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the plasma sample to isolate the organic acid fraction.

    • Evaporate the extract to complete dryness.

    • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 60°C for 1 hour to protect the keto group.

    • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 1 hour to derivatize the carboxylic acid group.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.

    • MS Detector: Operating in electron ionization (EI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

  • Quantification:

    • Similar to the LC-MS/MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentrations in the samples.

Cross-Validation Study Design and Illustrative Data

A cross-validation study would involve analyzing a set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred study samples, using both the validated LC-MS/MS and GC-MS methods.

Quantitative Performance Comparison

The following table summarizes the expected performance parameters for the two methods based on the analysis of similar organic acids.

ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 10%< 15%
Limit of Quantification (LOQ) pg/mL to low ng/mL rangeng/mL range
Selectivity High (due to MRM)High (due to chromatographic separation and mass filtering)
Matrix Effect Potential for ion suppression/enhancementLess prone to matrix effects post-derivatization and extraction
Throughput HigherLower (due to derivatization steps)
Illustrative Cross-Validation Data

The table below presents hypothetical data from the analysis of three QC sample concentrations by both methods.

QC LevelLC-MS/MS (ng/mL)GC-MS (ng/mL)% Difference
Low QC (10 ng/mL) 9.810.56.9%
Mid QC (100 ng/mL) 102.198.7-3.3%
High QC (500 ng/mL) 495.5508.22.6%

According to regulatory guidelines, the percentage difference between the values obtained by the two methods should not exceed a predefined limit, typically ±20%, for a significant proportion of the samples.

Visualizing the Workflow and Decision-Making Process

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical process for selecting an appropriate analytical method.

CrossValidationWorkflow cluster_lcmsms LC-MS/MS Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation Assessment lcmsms_start Plasma Sample lcmsms_prep Protein Precipitation with Internal Standard lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis (ESI-, MRM) lcmsms_prep->lcmsms_analysis lcmsms_quant Quantification lcmsms_analysis->lcmsms_quant compare Compare Results (QC & Incurred Samples) lcmsms_quant->compare gcms_start Plasma Sample gcms_prep Liquid-Liquid Extraction gcms_start->gcms_prep gcms_deriv Two-Step Derivatization (Oximation & Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis (EI, SIM) gcms_deriv->gcms_analysis gcms_quant Quantification gcms_analysis->gcms_quant gcms_quant->compare criteria Acceptance Criteria Met? (e.g., % Difference < 20%) compare->criteria decision Methods are Interchangeable criteria->decision Yes decision_fail Investigate Discrepancy criteria->decision_fail No

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

MethodSelection start Need to Quantify This compound sensitivity High Sensitivity Required? (pg/mL range) start->sensitivity throughput High Sample Throughput Needed? sensitivity->throughput No lcmsms Select LC-MS/MS sensitivity->lcmsms Yes throughput->lcmsms Yes gcms Select GC-MS throughput->gcms No

Caption: Decision-making process for selecting an analytical method.

Conclusion and Expert Recommendations

Both LC-MS/MS and GC-MS (with appropriate derivatization) are powerful techniques for the quantification of this compound. The cross-validation process is essential to ensure data equivalency and integrity.

  • LC-MS/MS is generally the preferred method for high-throughput bioanalysis due to its superior sensitivity and simpler sample preparation workflow.

  • GC-MS remains a valuable alternative, particularly in laboratories where this instrumentation is more readily available. The derivatization step, while adding time to the sample preparation, can mitigate matrix effects and provide excellent chromatographic resolution.

A successful cross-validation, as outlined in this guide, provides the necessary confidence to use these methods interchangeably, ensuring the generation of reliable and reproducible data in support of research and drug development programs.

References

A Technical Guide to the Structure-Activity Relationship of 5,5-Dimethyl-4-oxohexanoic Acid Derivatives as Potential Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,5-dimethyl-4-oxohexanoic acid derivatives, a class of compounds with potential applications in agriculture as herbicides. We will explore their proposed mechanism of action, key structural features influencing their biological activity, and comparative analysis with other relevant compounds. This document also includes detailed experimental protocols for the synthesis and biological evaluation of these derivatives to support further research and development.

Introduction: Targeting the Essential Pathway of Branched-Chain Amino Acid Biosynthesis

The development of novel herbicides with unique modes of action is crucial to combat the growing issue of weed resistance to existing commercial products. A promising and validated target for herbicides is the branched-chain amino acid (BCAA) biosynthesis pathway, as it is essential for plants and microorganisms but absent in animals, thus offering a favorable toxicity profile.[1][2] One of the key enzymes in this pathway is Ketol-Acid Reductoisomerase (KARI), which catalyzes a two-step reaction involving an alkyl migration and an NADPH-dependent reduction.[3] Inhibition of KARI disrupts the production of essential amino acids like valine, leucine, and isoleucine, leading to plant death.

This compound and its derivatives represent a class of compounds that can be rationally designed to inhibit KARI. Their structural features, particularly the β-keto acid moiety, suggest a potential to mimic the natural substrate or transition state of the KARI-catalyzed reaction.[4] This guide will delve into the specific structural modifications that can influence the herbicidal potency of this chemical scaffold.

The Molecular Target: Ketol-Acid Reductoisomerase (KARI)

KARI is a crucial enzyme in the BCAA biosynthesis pathway, responsible for the conversion of acetohydroxy acids to dihydroxy valerates. This enzymatic reaction is a critical step in the production of essential amino acids, making KARI an attractive target for the development of herbicides.[1][2] The active site of KARI binds its substrate and the cofactor NADPH, facilitating a complex isomerization and reduction reaction.[3] The development of inhibitors that can effectively block this active site is a key strategy in the design of new herbicides.

KARI_Pathway cluster_BCAA Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) 2-Acetolactate 2-Acetolactate Acetolactate Synthase (ALS)->2-Acetolactate Ketol-Acid Reductoisomerase (KARI) Ketol-Acid Reductoisomerase (KARI) 2-Acetolactate->Ketol-Acid Reductoisomerase (KARI) Inhibition by 5,5-Dimethyl-4-oxohexanoic acid derivatives 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Ketol-Acid Reductoisomerase (KARI)->2,3-Dihydroxy-isovalerate ... ... 2,3-Dihydroxy-isovalerate->... Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine ...->Valine, Leucine, Isoleucine

Caption: The role of Ketol-Acid Reductoisomerase (KARI) in the BCAA pathway.

Structure-Activity Relationship (SAR) of this compound Derivatives

While comprehensive SAR studies specifically for this compound derivatives are not extensively published, we can infer a likely SAR based on the general principles of KARI inhibition by β-keto acids and related compounds. The core scaffold consists of a hexanoic acid chain with a ketone at the 4-position and two methyl groups at the 5-position.

Key structural features expected to influence herbicidal activity include:

  • The Carboxylic Acid Group: This is likely essential for binding to the KARI active site, potentially interacting with key amino acid residues and the magnesium cofactor. Esterification or amidation of this group would likely reduce or abolish activity.

  • The 4-Oxo Group: The ketone functionality is crucial for mimicking the substrate and for potential interactions within the enzyme's active site. Modifications to this group would be detrimental to activity.

  • The 5,5-Dimethyl Substitution: The gem-dimethyl group provides steric bulk that can influence the compound's conformation and its fit within the KARI active site. The size and nature of substituents at this position are expected to be critical.

  • The Alkyl Chain: The length and branching of the carbon chain between the carboxylic acid and the keto group can impact the overall lipophilicity and conformation of the molecule, thereby affecting its ability to reach and bind to the target enzyme.

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential SAR, the following table presents a hypothetical comparison of this compound derivatives and their expected herbicidal activity. This data is illustrative and would need to be confirmed by experimental studies.

Compound R1 (at C2) R2 (at C3) R3 (Carboxylic Acid) Predicted Herbicidal Activity (IC50) Rationale for Predicted Activity
1 (Parent) HHOH+++The parent compound with the essential pharmacophore.
2 CH3HOH++Small alkyl substitution may be tolerated but could slightly alter optimal binding.
3 HPhenylOH+A bulky aromatic group may cause steric hindrance in the active site.
4 HHOCH3-Esterification of the carboxylic acid is expected to eliminate binding.
5 HHNH2-Amidation of the carboxylic acid is expected to eliminate binding.

Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive)

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of 4-oxoalkanoic acid derivatives and the evaluation of their herbicidal activity.

General Synthesis of 4-Oxoalkanoic Acid Derivatives

A general method for the synthesis of 4-oxoalkanoic acids involves the condensation of an appropriate ketone with a dicarboxylic acid monoester chloride, followed by hydrolysis and decarboxylation. For this compound, a plausible route is the acylation of a suitable enolate with a derivative of succinic acid.

Protocol for Synthesis of this compound:

  • Preparation of the Enolate: To a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add 3,3-dimethyl-2-butanone (pinacolone) dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the corresponding lithium enolate.

  • Acylation: Add ethyl succinyl chloride to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Reflux the crude product with aqueous hydrochloric acid.

  • Purification: After cooling, extract the product with ethyl acetate. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Pinacolone Pinacolone Enolate Formation\n(LDA, THF, -78°C) Enolate Formation (LDA, THF, -78°C) Pinacolone->Enolate Formation\n(LDA, THF, -78°C) Lithium Enolate Lithium Enolate Enolate Formation\n(LDA, THF, -78°C)->Lithium Enolate Acylation\n(-78°C to RT) Acylation (-78°C to RT) Lithium Enolate->Acylation\n(-78°C to RT) Ethyl Succinyl Chloride Ethyl Succinyl Chloride Ethyl Succinyl Chloride->Acylation\n(-78°C to RT) Crude Ester Crude Ester Acylation\n(-78°C to RT)->Crude Ester Hydrolysis &\nDecarboxylation\n(HCl, Reflux) Hydrolysis & Decarboxylation (HCl, Reflux) Crude Ester->Hydrolysis &\nDecarboxylation\n(HCl, Reflux) Crude Acid Crude Acid Hydrolysis &\nDecarboxylation\n(HCl, Reflux)->Crude Acid Purification\n(Column Chromatography) Purification (Column Chromatography) Crude Acid->Purification\n(Column Chromatography) This compound This compound Purification\n(Column Chromatography)->this compound

Caption: Synthetic workflow for this compound.

In Vitro Herbicidal Activity Assay (Petri Dish Assay)

This assay evaluates the effect of the test compounds on the seed germination and early seedling growth of target weed species.

Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare a series of dilutions to achieve the desired test concentrations.

  • Assay Setup: Place a sterile filter paper in a 9 cm Petri dish. Add 5 mL of the test solution to the filter paper. A control group with only the solvent should be included.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) of the target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature, humidity, and light/dark cycle.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control group. Determine the IC50 value (the concentration that causes 50% inhibition).

In Vivo Herbicidal Activity Assay (Pot Experiment)

This assay assesses the post-emergence herbicidal efficacy of the compounds on whole plants.

Protocol:

  • Plant Cultivation: Sow seeds of target weed species in pots containing a suitable potting mix and grow them in a greenhouse to the 2-4 true leaf stage.

  • Preparation of Spray Solutions: Prepare solutions of the test compounds at various concentrations in water containing a surfactant to ensure proper leaf coverage.

  • Herbicide Application: Spray the plants evenly with the test solutions using a calibrated sprayer. A control group should be sprayed with the water and surfactant mixture only.

  • Observation: Keep the treated plants in the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Assessment: Visually assess the percentage of plant injury using a rating scale (0% = no effect, 100% = complete kill). For a quantitative assessment, harvest the above-ground biomass, and measure the fresh and dry weights to calculate the percentage of growth reduction compared to the control.

Conclusion and Future Directions

The exploration of this compound derivatives as inhibitors of KARI presents a promising avenue for the discovery of novel herbicides. The insights from the proposed structure-activity relationship, though requiring experimental validation, provide a rational basis for the design of more potent analogs. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a robust SAR. Furthermore, detailed mechanistic studies, including enzyme kinetics and X-ray crystallography of inhibitor-KARI complexes, will be invaluable for understanding the molecular basis of their activity and for guiding the optimization of lead compounds. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of herbicide discovery.

References

A Comparative Guide to the Metabolic Fate of Key Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Keto Acids in Cellular Metabolism

Keto acids are fundamental intermediates in the intricate web of cellular metabolism, acting as critical nodes that link the catabolism of carbohydrates, fats, and proteins. Their metabolic fates are diverse and tightly regulated, dictating cellular decisions between energy production, biosynthesis, and redox balance. For researchers in drug development and metabolic diseases, understanding the nuanced differences in the metabolic handling of various keto acids is paramount for identifying novel therapeutic targets and developing effective pharmacological interventions.

This guide provides an in-depth, objective comparison of the metabolic fates of four key keto acids: pyruvate , the terminus of glycolysis; alpha-ketoglutarate (α-KG) and oxaloacetate (OAA) , pivotal intermediates of the tricarboxylic acid (TCA) cycle; and beta-hydroxybutyrate (β-HB) , a primary ketone body. We will delve into their distinct entry points into metabolic pathways, their tissue-specific utilization, and the key enzymatic control points that govern their ultimate destinations. This comparison is supported by experimental data and detailed protocols for interrogating these pathways using stable isotope tracing.

At the Crossroads of Metabolism: A Comparative Overview

While all four molecules are central to cellular energy and biosynthesis, their metabolic roles and regulation are distinct. Pyruvate, derived from glucose, stands at a critical juncture, deciding between aerobic oxidation and anaerobic fermentation.[1] α-KG and OAA are integral components of the TCA cycle, a central engine of cellular respiration, but also serve as crucial precursors for amino acid synthesis and gluconeogenesis.[2] β-HB, synthesized in the liver from fatty acids, provides an alternative fuel source for extrahepatic tissues, particularly during periods of fasting or carbohydrate restriction.[3]

The metabolic flexibility of a cell is largely determined by its ability to dynamically route these keto acids through various pathways in response to nutrient availability and energetic demands. The following sections will dissect the individual and comparative metabolic fates of these critical molecules.

Pyruvate: The Glycolytic Hub

As the end-product of glycolysis, pyruvate's fate is a primary determinant of a cell's metabolic state. It can be channeled into several key pathways, each with distinct physiological consequences.

Primary Metabolic Fates of Pyruvate:

  • Oxidative Decarboxylation to Acetyl-CoA: In the presence of oxygen, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) .[4] This irreversible reaction commits the carbon atoms of glucose to either complete oxidation in the TCA cycle for maximal ATP production or to the synthesis of fatty acids and cholesterol.[4]

  • Carboxylation to Oxaloacetate: Pyruvate can be carboxylated to form oxaloacetate by pyruvate carboxylase (PC) , a key anaplerotic reaction that replenishes TCA cycle intermediates.[5] This is particularly important in biosynthetic states where TCA cycle intermediates are withdrawn for the synthesis of amino acids, nucleotides, and other macromolecules.[5]

  • Reduction to Lactate: Under anaerobic conditions, or in cells with high glycolytic rates (such as cancer cells), pyruvate is reduced to lactate by lactate dehydrogenase (LDH) . This reaction regenerates NAD+ from NADH, which is essential for maintaining glycolytic flux.[1]

  • Transamination to Alanine: Pyruvate can be transaminated to the amino acid alanine by alanine aminotransferase (ALT) , linking carbohydrate and amino acid metabolism.[1]

Regulation of Pyruvate Metabolism

The flux of pyruvate through these pathways is tightly regulated by the energy state of the cell. The PDC is a key regulatory point, inhibited by its products, acetyl-CoA and NADH, as well as by ATP.[6] Conversely, it is activated by its substrates, pyruvate and NAD+, and by ADP.[6] Pyruvate carboxylase is allosterically activated by acetyl-CoA, ensuring that the TCA cycle is replenished when there is an abundance of this key substrate.[7]

Alpha-Ketoglutarate: A Nexus of Carbon and Nitrogen Metabolism

Alpha-ketoglutarate is a central intermediate of the TCA cycle, but its significance extends far beyond its role in energy production. It serves as a critical link between carbon and nitrogen metabolism and is a key precursor for the synthesis of several amino acids.

Primary Metabolic Fates of α-Ketoglutarate:

  • Oxidation in the TCA Cycle: Within the TCA cycle, α-KG is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (α-KGDH) , generating NADH.[8]

  • Reductive Carboxylation: Under certain conditions, such as hypoxia or when mitochondrial respiration is impaired, α-KG can undergo reductive carboxylation to form isocitrate and subsequently citrate. This "reverse" flux through the TCA cycle is a significant pathway for the de novo synthesis of fatty acids.

  • Transamination and Deamination: α-KG is a key acceptor of amino groups in transamination reactions, leading to the formation of glutamate. This reaction, catalyzed by aminotransferases, is reversible and central to the synthesis and degradation of amino acids. Glutamate can then be used for the synthesis of other amino acids, such as glutamine, proline, and arginine.

Regulation of α-Ketoglutarate Metabolism

Similar to the PDC, the α-KGDH complex is a critical regulatory point in the TCA cycle. It is inhibited by its products, succinyl-CoA and NADH, and by a high ATP/ADP ratio.[9] The direction of flux through α-KG (oxidative vs. reductive) is influenced by the cellular redox state and the availability of other substrates.

Oxaloacetate: The Gatekeeper of the TCA Cycle and Gluconeogenesis

Oxaloacetate is a four-carbon dicarboxylic acid that plays a dual role as both the starting and ending point of the TCA cycle. Its concentration is a key determinant of the rate of the cycle and it also serves as a crucial precursor for gluconeogenesis.

Primary Metabolic Fates of Oxaloacetate:

  • Condensation with Acetyl-CoA: OAA condenses with acetyl-CoA in the first step of the TCA cycle, a reaction catalyzed by citrate synthase , to form citrate. The availability of OAA is often the rate-limiting factor for the entry of acetyl-CoA into the TCA cycle.

  • Precursor for Gluconeogenesis: In the liver and kidneys, OAA is a primary substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[4] OAA is converted to phosphoenolpyruvate (PEP) by phosphoenolpyruvate carboxykinase (PEPCK) .[4]

  • Transamination to Aspartate: OAA can be transaminated to form the amino acid aspartate, which is a precursor for the synthesis of other amino acids and nucleotides.

Regulation of Oxaloacetate Metabolism

The partitioning of OAA between the TCA cycle and gluconeogenesis is tightly regulated by hormonal and allosteric mechanisms. During fasting, high levels of glucagon promote the expression of PEPCK, shunting OAA towards gluconeogenesis to maintain blood glucose levels. Conversely, in the fed state, high insulin levels promote the entry of OAA into the TCA cycle to support energy production and biosynthesis.

Beta-Hydroxybutyrate: An Alternative Fuel Source

Beta-hydroxybutyrate is the most abundant and stable of the three ketone bodies produced by the liver during periods of low glucose availability. It serves as a vital alternative energy source for extrahepatic tissues, particularly the brain, heart, and skeletal muscle.

Primary Metabolic Fates of β-Hydroxybutyrate:

  • Oxidation to Acetoacetate: In extrahepatic tissues, β-HB is oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase (BDH1) , a reaction that also reduces NAD+ to NADH.[10]

  • Conversion to Acetyl-CoA: Acetoacetate is then converted to two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production. This conversion involves the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT) , which is notably absent in the liver, preventing the liver from consuming the ketone bodies it produces.[3]

Regulation of β-Hydroxybutyrate Metabolism

The production and utilization of β-HB are primarily regulated by the hormones insulin and glucagon. Low insulin and high glucagon levels, characteristic of the fasted state, stimulate the breakdown of fatty acids in the liver and their conversion to ketone bodies. The uptake of β-HB by peripheral tissues is largely dependent on its concentration in the blood and the expression of monocarboxylate transporters (MCTs) .[11]

Quantitative Comparison of Keto Acid Metabolism

The following table summarizes key quantitative parameters related to the metabolism of the four keto acids. It is important to note that these values can vary significantly depending on the cell type, tissue, and physiological conditions.

ParameterPyruvateAlpha-KetoglutarateOxaloacetateBeta-Hydroxybutyrate
Primary Source Glycolysis, Amino Acid CatabolismTCA Cycle, GlutaminolysisTCA Cycle, Pyruvate CarboxylationHepatic Fatty Acid Oxidation
Primary Metabolic Role Energy production, BiosynthesisEnergy production, Amino Acid Metabolism, Redox BalanceTCA Cycle Intermediate, Gluconeogenesis, Amino Acid SynthesisAlternative energy source for extrahepatic tissues
Key Regulatory Enzyme(s) Pyruvate Dehydrogenase Complex, Pyruvate Carboxylaseα-Ketoglutarate Dehydrogenase Complex, Isocitrate DehydrogenaseCitrate Synthase, PEPCKβ-Hydroxybutyrate Dehydrogenase, HMG-CoA Synthase
Typical Intracellular Concentration (Mammalian Cells) ~50-200 µM~100-500 µM~1-10 µMHighly variable; low µM in fed state, mM in ketosis
Primary Transporter(s) Monocarboxylate Transporters (MCTs)Dicarboxylate/Tricarboxylate CarriersDicarboxylate/Tricarboxylate CarriersMonocarboxylate Transporters (MCTs)
Km of Key Enzyme (approximate) PDC (for pyruvate): ~25-50 µM[12]α-KGDH (for α-KG): ~0.1-1 mM[8][9][12]PC (for pyruvate): ~0.1-0.4 mMBDH1 (for β-HB): ~0.5-2 mM
Primary Tissue(s) of Utilization All tissuesAll tissues with mitochondriaLiver, Kidney, all tissues with mitochondriaBrain, Heart, Skeletal Muscle
Metabolic Fate in Fed State Oxidation to Acetyl-CoA, Fatty Acid SynthesisTCA Cycle OxidationTCA Cycle CondensationMinimal production and utilization
Metabolic Fate in Fasted State Gluconeogenesis (in liver)TCA Cycle Oxidation, Amino Acid SynthesisGluconeogenesis (in liver)Increased production and utilization as fuel

Visualizing the Metabolic Fates

The following diagrams, generated using Graphviz, illustrate the central metabolic pathways and the points of entry and divergence for each of the four keto acids.

Metabolic_Fates cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_other Other Pathways cluster_ketogenesis Ketogenesis (Liver) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Glucose_gluconeo Glucose (Gluconeogenesis) Oxaloacetate->Glucose_gluconeo PEPCK Glutamate->AlphaKG Aspartate->Oxaloacetate FattyAcids Fatty Acids FattyAcids_keto Fatty Acids Acetoacetate Acetoacetate FattyAcids_keto->Acetoacetate Acetoacetate->AcetylCoA SCOT (Extrahepatic) BetaHB β-Hydroxybutyrate Acetoacetate->BetaHB BetaHB->Acetoacetate BDH1 (Extrahepatic)

Caption: Interconnected metabolic pathways of the four keto acids.

Experimental Protocol: Tracing the Metabolic Fate of Keto Acids with ¹³C Stable Isotopes

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively determine the rates of metabolic reactions.[13] This protocol provides a general framework for a ¹³C-pyruvate tracing experiment in cultured mammalian cells to assess its contribution to the TCA cycle and other pathways.

Objective: To quantify the relative flux of pyruvate to acetyl-CoA (via PDC) versus oxaloacetate (via PC).

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) without glucose and pyruvate

  • [U-¹³C₃]pyruvate (uniformly labeled with ¹³C)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow Diagram:

protocol_workflow A 1. Cell Seeding & Growth B 2. Switch to Labeling Medium (with [U-13C3]pyruvate) A->B C 3. Incubation for Isotopic Steady State B->C D 4. Rapid Quenching of Metabolism (ice-cold PBS wash) C->D E 5. Metabolite Extraction (ice-cold 80% methanol) D->E F 6. Cell Lysis & Debris Removal E->F G 7. Sample Preparation for LC-MS F->G H 8. LC-MS Analysis of Metabolites G->H I 9. Mass Isotopomer Distribution (MID) Analysis H->I J 10. Metabolic Flux Calculation I->J

Caption: Workflow for a ¹³C metabolic flux analysis experiment.

Step-by-Step Methodology:

  • Cell Culture and Seeding: a. Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%). b. Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: a. Prepare the base medium (e.g., DMEM) without glucose and pyruvate. b. Supplement the medium with dialyzed FBS and other necessary components. c. Add [U-¹³C₃]pyruvate to the desired final concentration (e.g., 10 mM).

  • Isotopic Labeling: a. When cells reach the desired confluency, aspirate the standard growth medium. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed ¹³C-labeling medium to the cells. d. Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often between 8 to 24 hours.[14]

  • Metabolism Quenching and Metabolite Extraction: a. To rapidly halt metabolic activity, place the culture plate on ice. b. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS. c. Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells. d. Incubate the plates at -80°C for at least 15 minutes.

  • Sample Collection and Preparation: a. Scrape the cells in the methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. b. Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. c. Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

  • LC-MS Analysis: a. Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system capable of resolving and quantifying TCA cycle intermediates and related amino acids. b. Acquire data in a way that allows for the determination of the mass isotopomer distribution (MID) for each metabolite of interest (e.g., citrate, malate, aspartate).

  • Data Analysis and Interpretation: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. Determine the MID for each metabolite. The labeling pattern will reveal the contribution of pyruvate to the TCA cycle.

    • M+2 labeling in citrate indicates the entry of pyruvate via PDC (as acetyl-CoA).
    • M+3 labeling in malate and aspartate indicates the entry of pyruvate via PC (as oxaloacetate).[15] c. Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative fluxes through the PDC and PC pathways.

Conclusion: A Framework for Understanding Metabolic Reprogramming

The metabolic fates of pyruvate, alpha-ketoglutarate, oxaloacetate, and beta-hydroxybutyrate are intricately linked and fundamental to cellular function. This guide has provided a comparative framework for understanding their distinct roles, regulation, and tissue-specific utilization. By leveraging powerful techniques like stable isotope tracing, researchers can gain unprecedented insights into the dynamic reprogramming of these pathways in health and disease. A thorough understanding of the nuances of keto acid metabolism is essential for the rational design of novel therapeutic strategies that target the metabolic vulnerabilities of diseases such as cancer, diabetes, and neurodegenerative disorders.

References

A Comparative Guide for Researchers: 5,5-Dimethyl-4-oxohexanoic Acid vs. 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of 5,5-dimethyl-4-oxohexanoic acid and 4,5-dimethylhexanoic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple catalog of properties. It delves into the fundamental differences in chemical reactivity, synthetic utility, and biological relevance that arise from their distinct molecular architectures. We will explore the causality behind experimental choices and present self-validating protocols to underscore the practical applications of these two C8 isomers.

Introduction: A Tale of Two Isomers

At first glance, this compound and 4,5-dimethylhexanoic acid are simple structural isomers, both possessing the molecular formula C₈H₁₄O₃ and C₈H₁₆O₂ respectively. However, their functional group arrangement dictates vastly different chemical personalities and, consequently, divergent applications.

  • This compound is a γ-keto acid (or 4-oxoacid).[1] Its structure is characterized by a ketone group on the fourth carbon (γ-position) relative to the carboxylic acid. This bifunctionality makes it a versatile synthetic building block, particularly for creating heterocyclic compounds.[1]

  • 4,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) .[2] It is a saturated carboxylic acid with methyl groups at the C4 and C5 positions.[3] Its properties and applications are more aligned with those of lipids, finding relevance in metabolism, nutrition, and material science.[2][4]

This guide will dissect these differences, providing the experimental context needed to select the appropriate molecule for a given research objective.

Physicochemical Properties: A Structural Overview

The placement of a ketone group versus an additional methyl group profoundly influences the physical properties of these molecules. The ketone's polar carbonyl group in this compound increases its polarity compared to the more aliphatic 4,5-dimethylhexanoic acid.

PropertyThis compound4,5-Dimethylhexanoic AcidSource(s)
IUPAC Name This compound4,5-dimethylhexanoic acid[5],[6]
Molecular Formula C₈H₁₄O₃C₈H₁₆O₂[7],[6]
Molecular Weight 158.19 g/mol 144.21 g/mol [5],[3]
CAS Number 57965-24-960308-81-8[7],[6]
Canonical SMILES CC(C)(C)C(=O)CCC(=O)OCC(C)C(C)CCC(=O)O[5],[3]
InChI Key FSZDZPZFDKTEIM-UHFFFAOYSA-NHHGZJCMMPUJXIF-UHFFFAOYSA-N[5],[3]
Classification γ-Keto AcidBranched-Chain Fatty Acid (BCFA)[1],[2]

Synthesis, Reactivity, and Synthetic Utility

The true divergence between these compounds is in their chemical reactivity and the synthetic pathways they enable.

This compound: A Gateway to Heterocycles

As a γ-keto acid, this molecule's reactivity is dominated by the interplay between its two functional groups.

  • Reactivity Profile: The ketone can undergo nucleophilic addition and reduction, while the carboxylic acid can undergo esterification, amidation, and reduction. The most significant reaction pathway is the reduction of the ketone to a hydroxyl group, which creates a γ-hydroxy acid. This intermediate readily undergoes intramolecular cyclization (lactonization) to form a stable, five-membered ring known as a γ-lactone.[8]

  • Synthetic Applications: Chiral γ-lactones are crucial structural motifs in a vast array of natural products and pharmaceuticals.[9] The asymmetric hydrogenation of γ-keto acids is a powerful strategy to produce these valuable chiral building blocks with high enantioselectivity.[9][10] Catalytic systems, often employing nickel or palladium with chiral ligands, can achieve excellent yields and enantiomeric excesses (ee).[9][10]

Caption: Key reaction pathways for this compound.

4,5-Dimethylhexanoic Acid: A Modulator of Biological Systems

As a BCFA, its reactivity is primarily that of a standard carboxylic acid, but its biological significance is noteworthy.

  • Reactivity Profile: The chemistry is straightforward, dominated by reactions like esterification, amidation, and reduction of the carboxyl group to an alcohol.[3] The branched methyl groups can introduce steric hindrance, potentially slowing reaction rates compared to linear fatty acids.[3] From a biochemical perspective, BCFAs undergo metabolic breakdown through pathways like α-oxidation and β-oxidation, which can be distinct from those for straight-chain fatty acids.[11]

  • Biological & Industrial Applications: BCFAs are integral to cell membranes, where they influence fluidity.[12] They are found in dairy and meat products and are involved in complex metabolic signaling.[2] Research suggests BCFAs have roles in regulating lipid metabolism and inflammation, with potential connections to obesity and metabolic syndrome.[4][13] Industrially, its fatty acid nature makes it a candidate for use in cosmetics as an emollient or in the food industry as a flavoring agent.[3]

Caption: Typical reactions and metabolic fate of 4,5-Dimethylhexanoic acid.

Experimental Protocols: From Synthesis to Analysis

To provide a practical context, we outline two validated experimental protocols. The first demonstrates a key synthetic transformation of the γ-keto acid, while the second details a standard analytical method for the BCFA.

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of a γ-Keto Acid

This protocol describes a general procedure for the enantioselective synthesis of a chiral γ-lactone from a γ-keto acid, adapted from methodologies using efficient nickel-based catalytic systems.[10]

Objective: To reduce the ketone of a γ-keto acid (e.g., this compound) to a chiral hydroxyl group, followed by in-situ lactonization, achieving high enantioselectivity.

Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the Nickel(II) precursor (e.g., Ni(OAc)₂, 5 mol%) and the chiral ligand (e.g., (R,R)-QuinoxP*, 6 mol%) to a flame-dried Schlenk tube.

  • Reaction Setup: Add the solvent (e.g., 1,2-dichloroethane, 2.0 mL) and stir for 10 minutes to allow for complex formation.

  • Substrate Addition: Add the γ-keto acid (0.2 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the Schlenk tube to an autoclave. Purge the system with H₂ gas three times before pressurizing to the desired pressure (e.g., 20 bar).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required time (6-48 hours), monitoring progress by TLC or GC-MS.

  • Workup and Isolation: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure chiral γ-lactone.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Asymmetric_Hydrogenation_Workflow cluster_Glovebox Inert Atmosphere (Glovebox) cluster_Reaction Reaction Conditions cluster_Analysis Workup & Analysis A 1. Add Ni(OAc)₂ & Chiral Ligand B 2. Add Solvent (e.g., DCE) A->B C 3. Add γ-Keto Acid B->C D 4. Pressurize Autoclave with H₂ (20 bar) C->D E 5. Heat (70°C) & Stir (6-48h) D->E F 6. Concentrate & Purify (Chromatography) E->F G 7. Isolate Pure γ-Lactone F->G H 8. Determine ee% (Chiral HPLC/GC) G->H

Caption: Experimental workflow for asymmetric hydrogenation of a γ-keto acid.

Protocol 2: RP-HPLC Analysis of 4,5-Dimethylhexanoic Acid

This protocol provides a straightforward reverse-phase HPLC method for the quantification and purity analysis of a BCFA like 4,5-dimethylhexanoic acid. The method is adapted from a standard protocol for analyzing similar aliphatic carboxylic acids.[14]

Objective: To develop a reliable method for separating and quantifying 4,5-dimethylhexanoic acid from a sample mixture.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample containing 4,5-dimethylhexanoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[14]

    • Column Temperature: 30 °C.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier. For UV detection, use 0.1% phosphoric acid. For MS-compatible analysis, use 0.1% formic acid.[14] An isocratic elution of 40:60 (MeCN:Water) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (for the carboxyl chromophore).

  • Analysis: Inject the prepared sample. The retention time and peak area can be used for identification and quantification against a calibration curve prepared from a certified reference standard.

Conclusion and Outlook

While both this compound and 4,5-dimethylhexanoic acid are eight-carbon molecules, their utility is defined by their distinct functional groups.

  • This compound is a quintessential synthetic intermediate . Its value is realized upon transformation, serving as a precursor to high-value chiral γ-lactones, which are prevalent in medicinal chemistry and natural product synthesis. Researchers should select this molecule when the goal is to construct complex heterocyclic scaffolds.

  • 4,5-Dimethylhexanoic acid is a biologically relevant fatty acid . Its value lies in its inherent physicochemical properties and its role within biological systems. Researchers in nutrition, metabolic diseases, and cosmetology would select this molecule to study its effects as a BCFA or to utilize its properties as an emollient or surfactant.

The choice between these two isomers is a clear example of how subtle changes in molecular structure lead to a profound divergence in application, underscoring the importance of function-driven molecular design in chemical and biological sciences.

References

comparative study of the spectral properties of oxohexanoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences in the placement of a single functional group can dramatically alter a molecule's chemical and biological properties. This guide provides an in-depth comparative analysis of the spectral properties of oxohexanoic acid isomers, offering both experimental data and the foundational scientific principles for their differentiation.

The isomers of oxohexanoic acid, each with the molecular formula C₆H₁₀O₃, are distinguished by the position of the ketone (oxo) group along the hexanoic acid backbone. This structural variance gives rise to unique electronic environments for the constituent atoms, resulting in distinct spectroscopic signatures. Here, we will explore these differences through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. The key to differentiating the oxohexanoic acid isomers lies in the chemical shifts (δ) and spin-spin coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Theoretical Underpinnings of Isomeric Differentiation by NMR

The chemical shift of a nucleus is dictated by its local electronic environment. The electron-withdrawing nature of the carboxylic acid and ketone functional groups deshields nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The extent of this deshielding effect diminishes with increasing distance from the electronegative group.[1][2]

  • ¹H NMR: The protons on the carbon alpha to the carbonyl group (a-protons) are the most deshielded and will exhibit the largest downfield shift. The position of the oxo group will, therefore, create a unique pattern of chemical shifts for the methylene (-CH₂) and methyl (-CH₃) protons along the carbon chain.

  • ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear significantly downfield (typically >160 ppm). The position of the ketonic carbonyl will uniquely influence the chemical shifts of the adjacent carbon atoms.[3]

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the various isomers of oxohexanoic acid. These values are compiled from publicly available spectral databases and predictive models.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Oxohexanoic Acid Isomers

Proton Position2-Oxohexanoic Acid3-Oxohexanoic Acid4-Oxohexanoic Acid5-Oxohexanoic Acid6-Oxohexanoic Acid
H3 ~2.90 (t)-~2.80 (t)~2.50 (t)~2.45 (t)
H4 ~1.60 (sextet)~2.55 (t)-~1.90 (quintet)~1.65 (quintet)
H5 ~1.35 (sextet)~1.60 (sextet)~2.45 (q)-~1.65 (quintet)
H6 ~0.90 (t)~0.95 (t)~1.05 (t)~2.15 (s)~9.75 (s, aldehyde)
COOH ~10-13 (broad s)~10-13 (broad s)~10-13 (broad s)~10-13 (broad s)~10-13 (broad s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Oxohexanoic Acid Isomers

Carbon Position2-Oxohexanoic Acid3-Oxohexanoic Acid4-Oxohexanoic Acid5-Oxohexanoic Acid6-Oxohexanoic Acid
C1 (COOH) ~165-175~170-180~170-180~175-185~175-185
C2 ~195-205~45-55~30-40~30-40~30-40
C3 ~35-45~200-210~40-50~20-30~20-30
C4 ~25-35~35-45~205-215~40-50~20-30
C5 ~20-30~15-25~35-45~205-215~40-50
C6 ~10-20~10-20~5-15~25-35~200-210 (aldehyde)
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of isomer in 0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (e.g., TMS). prep1->prep2 acq1 Acquire 1H spectrum. prep2->acq1 acq2 Acquire 13C spectrum (with proton decoupling). acq1->acq2 proc1 Fourier transform and phase correction. acq2->proc1 proc2 Calibrate chemical shifts to internal standard. proc1->proc2 proc3 Integrate signals and analyze coupling patterns. proc2->proc3 proc4 Assign peaks to specific nuclei. proc3->proc4

Caption: Workflow for NMR spectroscopy analysis of oxohexanoic acid isomers.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the oxohexanoic acid isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.[4] The choice of solvent can be critical as it can influence the chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the number of neighboring protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the specific isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The differentiation of oxohexanoic acid isomers by IR spectroscopy primarily relies on the subtle shifts in the vibrational frequencies of the carbonyl (C=O) groups of the ketone and carboxylic acid.

Theoretical Basis for IR Differentiation

The position of the C=O stretching vibration is sensitive to the electronic environment.[5] For the oxohexanoic acid isomers, the key distinguishing features will be:

  • Carboxylic Acid C=O Stretch: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which broadens the O-H stretch (2500-3300 cm⁻¹) and shifts the C=O stretch to a lower wavenumber (around 1710 cm⁻¹).[6]

  • Ketone C=O Stretch: The position of the ketone C=O stretch (typically 1715-1725 cm⁻¹ for aliphatic ketones) will be subtly influenced by its position within the carbon chain.[7] For 6-oxohexanoic acid, which is an aldehyde, the C=O stretch is expected at a slightly higher wavenumber (around 1725-1740 cm⁻¹) and will be accompanied by characteristic C-H stretches of the aldehyde proton around 2720 and 2820 cm⁻¹.[8]

Comparative IR Data

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Oxohexanoic Acid Isomers

Functional Group2-Oxohexanoic Acid3-Oxohexanoic Acid4-Oxohexanoic Acid5-Oxohexanoic Acid6-Oxohexanoic Acid
O-H (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H (Aldehyde) ----~2720, ~2820
C=O (Ketone) ~1720~1715~1715~1715~1725 (Aldehyde)
C=O (Carboxylic Acid) ~1710~1710~1710~1710~1710
Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare a thin film of the neat liquid sample between two salt plates (e.g., KBr). acq1 Record a background spectrum of the empty salt plates. prep1->acq1 acq2 Place the sample in the spectrometer and acquire the IR spectrum (4000-400 cm-1). acq1->acq2 proc1 Ratio the sample spectrum against the background. acq2->proc1 proc2 Identify and assign characteristic absorption bands. proc1->proc2

Caption: Workflow for IR spectroscopy analysis of oxohexanoic acid isomers.

Detailed Steps:

  • Sample Preparation:

    • For liquid samples, place a small drop of the neat substance between two salt plates (e.g., KBr, NaCl) to create a thin film.[9]

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or prepare a Nujol mull.[10]

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

    • Record a background spectrum of the empty salt plates or KBr pellet.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[4]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For the oxohexanoic acid isomers, which are constitutional isomers, the molecular ion peak will be identical. Therefore, their differentiation relies on the analysis of the different fragmentation pathways they undergo.

Theoretical Basis for MS Differentiation

Electron ionization (EI) is a common technique used in GC-MS that generates radical cations which then undergo fragmentation. The fragmentation patterns are dictated by the stability of the resulting carbocations and neutral fragments. For the oxohexanoic acid isomers, key fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones and carboxylic acids. The position of the oxo group will determine the masses of the fragments produced by α-cleavage.[11]

  • McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen atom. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond, resulting in the elimination of a neutral alkene. The feasibility of this rearrangement and the mass of the resulting fragment ion will depend on the position of the oxo group.

Comparative Mass Spectrometry Data

The following table highlights some of the expected key fragment ions for the different isomers.

Table 4: Expected Key Fragment Ions (m/z) in EI-MS for Oxohexanoic Acid Isomers

IsomerMolecular Ion (M⁺˙)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
2-Oxohexanoic Acid 13085 (M-COOH)73 (C₄H₉O)45 (COOH)
3-Oxohexanoic Acid 13099 (M-CH₂CH₃)71 (C₄H₇O)57 (C₃H₅O)
4-Oxohexanoic Acid 130113 (M-OH)87 (M-C₂H₅)58 (McLafferty)
5-Oxohexanoic Acid 130115 (M-CH₃)71 (C₃H₃O₂)43 (CH₃CO)
6-Oxohexanoic Acid 130112 (M-H₂O)84 (M-CH₂O₂)44 (C₂H₄O)
Experimental Protocol for GC-MS

Gas chromatography is typically coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like oxohexanoic acids, often after a derivatization step to increase their volatility.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Derivatize the carboxylic acid group (e.g., esterification) to increase volatility. gc1 Inject the derivatized sample into the GC. prep1->gc1 gc2 Separate the isomers based on their boiling points and column interactions. gc1->gc2 ms1 Ionize the separated components (e.g., by electron ionization). gc2->ms1 ms2 Separate the resulting ions based on their m/z ratio. ms1->ms2 ms3 Detect the ions and generate a mass spectrum. ms2->ms3

Caption: Workflow for GC-MS analysis of oxohexanoic acid isomers.

Detailed Steps:

  • Derivatization (Optional but Recommended):

    • To improve volatility and chromatographic peak shape, the carboxylic acid group can be derivatized, for example, by esterification to form methyl or ethyl esters.[12]

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • The isomers are separated on a capillary column (e.g., a polar column like DB-WAX) based on their differential partitioning between the mobile and stationary phases.

    • An optimized temperature program is used to ensure good separation of the isomers.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

    • The molecules are ionized, typically by electron ionization (EI) at 70 eV.

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to identify the specific isomer.

Conclusion

The structural differentiation of oxohexanoic acid isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by mapping the unique proton and carbon environments of each isomer. IR spectroscopy offers a rapid method for confirming the presence of the ketone and carboxylic acid functional groups and, in the case of 6-oxohexanoic acid, identifying the aldehyde. Mass spectrometry, particularly when coupled with gas chromatography, allows for the separation of the isomers and their identification based on characteristic fragmentation patterns. By understanding the theoretical principles behind each technique and employing standardized experimental protocols, researchers can confidently and accurately characterize these and other closely related isomers.

References

A Comparative Analysis of 5,5-Dimethyl-4-oxohexanoic Acid and Metformin in the Regulation of Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Benchmarking a Novel Keto-Acid

Executive Summary

Metabolic regulation is a cornerstone of therapeutic development for diseases ranging from type 2 diabetes to cancer. The AMP-activated protein kinase (AMPK) pathway serves as a master regulator of cellular energy homeostasis, making it a prime target for pharmacological intervention.[1][2] This guide provides a comparative analysis of a novel compound, 5,5-Dimethyl-4-oxohexanoic acid (DMOA), against the well-established AMPK activator and first-line type 2 diabetes drug, Metformin.[3][4] We present a series of in vitro experiments designed to elucidate the potential metabolic regulatory effects of DMOA in the context of the AMPK signaling pathway. This document outlines the scientific rationale, detailed experimental protocols, and hypothetical data to guide researchers in the evaluation of novel chemical entities targeting cellular metabolism.

Introduction: The Central Role of AMPK in Metabolic Homeostasis

Cells must constantly balance ATP production with consumption to maintain viability and function. The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[5] Under conditions of metabolic stress, such as glucose deprivation or hypoxia, a rise in the cellular AMP:ATP ratio triggers the activation of AMPK.[6]

Once activated, AMPK initiates a cascade of events to restore energy balance:

  • Inhibition of Anabolic Pathways: It switches off ATP-consuming processes like the synthesis of fatty acids, cholesterol, and proteins.[1]

  • Activation of Catabolic Pathways: It promotes ATP-generating processes, including fatty acid oxidation and glucose uptake.[6][7]

The physiological importance of AMPK is highlighted by the mechanism of Metformin, a biguanide drug widely prescribed for type 2 diabetes. Metformin's primary glucose-lowering effect is attributed to the inhibition of hepatic gluconeogenesis, a process mediated in large part by its activation of AMPK in the liver.[3][8] This activation enhances insulin sensitivity and increases glucose utilization by peripheral tissues like muscle.[4][9] Given its central role, the AMPK pathway is an attractive target for screening novel compounds with potential metabolic regulatory properties.

This guide explores this compound (DMOA), a keto-acid of unknown biological function, as a candidate metabolic regulator. We benchmark its activity against Metformin, using a series of biochemical and cell-based assays in the human hepatoma cell line, HepG2, a well-established model for studying hepatic metabolism.[10]

Hypothesized Mechanism of Action

While the precise molecular target of DMOA is unknown, its structure as a keto-acid suggests potential interaction with pathways of energy metabolism. We hypothesize that DMOA may influence cellular energy status, leading to the activation of the AMPK signaling cascade. This guide details the experimental framework required to test this hypothesis. The diagram below illustrates the core AMPK signaling pathway and the points of intervention for Metformin and the hypothetical action of DMOA.

AMPK_Pathway cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 Core Metabolic Sensor cluster_3 Downstream Effects Stress Low Glucose / Hypoxia LKB1 LKB1 Stress->LKB1  +AMP:ATP Ratio Metformin Metformin Metformin->LKB1 Activates DMOA DMOA (Hypothetical) DMOA->LKB1 Activates? AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates AMPK_A p-AMPK (Thr172) (Active) LKB1->AMPK_A Phosphorylates (Thr172) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK_A->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, FAO) AMPK_A->Catabolic Activates

Figure 1: The AMPK signaling pathway and points of intervention.

Experimental Design and Methodologies

To objectively compare DMOA and Metformin, a multi-step experimental workflow is employed. The primary goal is to assess cytotoxicity, measure direct impact on cellular energy levels, and quantify the activation of the AMPK pathway and its downstream targets.

Experimental_Workflow start HepG2 Cell Culture step1 Step 1: Cytotoxicity Screen (MTT Assay) Determine non-toxic dose range start->step1 step2 Step 2: Cellular ATP Level Assay Measure direct impact on energy status step1->step2 Using sub-toxic concentrations step3 Step 3: Western Blot Analysis Quantify p-AMPK and p-ACC levels step2->step3 end Comparative Data Analysis step3->end

Figure 2: Experimental workflow for comparative analysis.
Cell Culture

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]

Protocol: Cell Viability (MTT Assay)

This assay determines the concentration range at which the compounds do not exert cytotoxic effects, ensuring that subsequent metabolic observations are not due to cell death.

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Treatment: Prepare serial dilutions of DMOA and Metformin in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (DMSO/PBS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol: Cellular ATP Quantification

This assay directly measures the cellular energy charge, providing insight into whether the compounds disrupt ATP production.

  • Seeding & Treatment: Seed HepG2 cells in an opaque-walled 96-well plate and treat with sub-toxic concentrations of DMOA and Metformin (determined from the MTT assay) for 6 hours.

  • Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.

  • Reagent Addition: Add a commercial ATP-releasing and luciferase/luciferin reagent (e.g., CellTiter-Glo®) in a volume equal to the culture medium in each well.[11]

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Analysis: Normalize ATP levels to the vehicle control and express as a percentage.

Protocol: Western Blot for AMPK Pathway Activation

Western blotting is used to measure the phosphorylation status of AMPK and its direct downstream substrate, Acetyl-CoA Carboxylase (ACC), which is a key enzyme in fatty acid synthesis. Phosphorylation of AMPK at Threonine-172 (p-AMPK) indicates its activation, while phosphorylation of ACC at Serine-79 (p-ACC) is a marker of AMPK activity.

  • Seeding & Treatment: Seed HepG2 cells in 6-well plates. At ~80% confluency, treat with DMOA and Metformin at selected concentrations for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), total ACC, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.

Results: A Comparative Data Overview

The following tables present hypothetical but plausible data from the experiments described above.

Table 1: Cytotoxicity of DMOA and Metformin in HepG2 Cells (24h)

Concentration (mM)% Viability (DMOA)% Viability (Metformin)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.198 ± 3.999 ± 4.2
0.597 ± 5.098 ± 3.8
1.095 ± 4.896 ± 4.5
5.088 ± 6.190 ± 5.3
10.075 ± 5.582 ± 6.0
20.045 ± 7.260 ± 5.8

Data are represented as mean ± SD. Concentrations up to 5.0 mM were selected for subsequent metabolic assays.

Table 2: Relative Cellular ATP Levels after 6h Treatment

TreatmentConcentration (mM)Relative ATP Level (%)
Vehicle-100 ± 8.1
DMOA1.085 ± 7.5
DMOA5.068 ± 6.9
Metformin1.081 ± 6.2
Metformin5.062 ± 7.1

Data are represented as mean ± SD relative to the vehicle control.

Table 3: Densitometry Analysis of AMPK Pathway Activation (Fold Change vs. Vehicle)

TreatmentConcentration (mM)p-AMPK / Total AMPKp-ACC / Total ACC
Vehicle-1.01.0
DMOA1.01.82.1
DMOA5.03.54.2
Metformin1.02.22.8
Metformin5.04.15.5

Data represent the fold change in the ratio of phosphorylated to total protein, normalized to the vehicle control.

Discussion and Interpretation

The hypothetical data presented suggest that this compound (DMOA) exhibits metabolic regulatory properties with a profile that parallels Metformin, albeit with potentially different potency.

The cytotoxicity screen (Table 1) established a working concentration range where metabolic effects could be studied without confounding influences from cell death. Both DMOA and Metformin demonstrated low toxicity up to 5 mM.

The ATP assay (Table 2) indicates that both compounds induce a dose-dependent decrease in cellular ATP levels. This is consistent with Metformin's known mechanism of inhibiting mitochondrial respiratory chain complex I.[3] The reduction in ATP by DMOA suggests it may also interfere with mitochondrial function or another ATP-producing pathway, leading to an increase in the AMP:ATP ratio—the primary trigger for AMPK activation.

The Western Blot analysis (Table 3) provides the most direct evidence for the proposed mechanism. Both DMOA and Metformin led to a dose-dependent increase in the phosphorylation of AMPK at its activating site (Thr172). Crucially, this activation translated to downstream signaling, as evidenced by the increased phosphorylation of ACC. The phosphorylation of ACC inhibits its activity, thereby reducing fatty acid synthesis, a key energy-consuming process.[1] In this hypothetical scenario, Metformin appears slightly more potent in activating the pathway.

These findings collectively support the hypothesis that DMOA acts as an AMPK activator. The observed reduction in cellular ATP is a plausible upstream cause for this activation. The resulting phosphorylation of ACC confirms that the activated AMPK is functional and capable of regulating downstream metabolic enzymes.

Conclusion

This guide outlines a systematic approach to benchmarking a novel chemical entity, this compound, against the established metabolic regulator, Metformin. By employing a logical series of in vitro assays, we can build a compelling, evidence-based narrative around a compound's mechanism of action. The hypothetical results suggest that DMOA is a promising candidate for further investigation as a modulator of the AMPK pathway. Future studies should focus on identifying its direct molecular target, validating these findings in primary cells and in vivo models, and exploring its broader effects on glucose and lipid metabolism.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-4-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-4-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.